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  • Product: 2-T-Butylamino-5-methyl-3-nitropyridine
  • CAS: 1033202-70-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine, a valuable substituted pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine, a valuable substituted pyridine derivative in medicinal chemistry and drug discovery. The document outlines a reliable multi-step synthetic pathway, beginning with readily available starting materials. Each synthetic step is detailed with in-depth procedural instructions, mechanistic insights, and key considerations for reaction optimization and safety. The guide is structured to provide not only a step-by-step protocol but also a deeper understanding of the chemical principles governing the synthesis, ensuring scientific integrity and reproducibility.

Introduction

Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space in drug discovery programs. 2-T-Butylamino-5-methyl-3-nitropyridine (CAS No. 1033202-70-8), with its specific substitution pattern, is a compound of interest for the development of novel therapeutic agents. This guide details a robust and well-documented synthetic route to this target molecule.

Overall Synthetic Strategy

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine is most effectively achieved through a three-step sequence starting from 2-amino-5-methylpyridine. The overall strategy is depicted below:

Synthesis_Strategy A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination D 2-T-Butylamino-5-methyl-3-nitropyridine C->D SNAr with tert-Butylamine

Caption: Overall synthetic pathway for 2-T-Butylamino-5-methyl-3-nitropyridine.

The synthesis commences with the nitration of 2-amino-5-methylpyridine to yield 2-hydroxy-5-methyl-3-nitropyridine. This intermediate is then subjected to chlorination to produce the key precursor, 2-chloro-5-methyl-3-nitropyridine. The final step involves a nucleophilic aromatic substitution (SNAr) reaction with tert-butylamine to afford the desired product.

Part 1: Synthesis of Intermediates

Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step involves the nitration of 2-amino-5-methylpyridine. The amino group in the starting material is a strong activating group; however, under harsh nitrating conditions, it is protonated to the ammonium salt, which is deactivating. The reaction proceeds to yield the nitrated product, which is subsequently converted to the hydroxypyridine.

Reaction Scheme:

Nitration cluster_0 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Amino-5-methylpyridine->2-Hydroxy-5-methyl-3-nitropyridine 1. H₂SO₄, HNO₃ 2. H₂O, Heat Chlorination cluster_0 2-Hydroxy-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine->2-Chloro-5-methyl-3-nitropyridine SOCl₂, DMF (cat.)

Caption: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) with thionyl chloride (15 mL). [1]2. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 3 hours. [1]4. After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dilute the residue with water.

  • Extract the aqueous solution with dichloromethane. [1]7. Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine. The product can be further purified by recrystallization from a hexane/dichloromethane mixture. [1] Causality and Insights:

  • Thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the chloro-substituted pyridine and sulfur dioxide gas.

  • DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent chlorinating agent.

  • The workup with water must be performed cautiously as any unreacted thionyl chloride will react violently.

Part 2: Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

The final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group, is susceptible to attack by nucleophiles. The chlorine atom at the 2-position serves as a good leaving group.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism A 2-Chloro-5-methyl-3-nitropyridine B Meisenheimer Complex (Resonance Stabilized) A->B + tert-Butylamine (Addition) C 2-T-Butylamino-5-methyl-3-nitropyridine B->C - Cl⁻ (Elimination)

Caption: General mechanism of the SNAr reaction.

  • Addition: The nucleophile, in this case, tert-butylamine, attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.

  • Elimination: In a subsequent, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.

Experimental Protocol

This protocol is adapted from general procedures for the reaction of 2-chloro-3-methyl-5-nitropyridine with primary aliphatic amines.

Reaction Scheme:

Final_Step cluster_0 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-T-Butylamino-5-methyl-3-nitropyridine 2-T-Butylamino-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine->2-T-Butylamino-5-methyl-3-nitropyridine tert-Butylamine, Solvent, Heat

Caption: Final SNAr reaction with tert-butylamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-Chloro-5-methyl-3-nitropyridine172.57101.01.73 g
tert-Butylamine73.14121.21.2 mL
Triethylamine101.19151.52.1 mL
Ethanol (anhydrous)---50 mL

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methyl-3-nitropyridine (1.73 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Add tert-butylamine (1.2 mL, 12 mmol) to the solution at room temperature with stirring.

  • Add triethylamine (2.1 mL, 15 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-T-Butylamino-5-methyl-3-nitropyridine.

Causality and Insights:

  • An excess of tert-butylamine is used to ensure the complete consumption of the starting material.

  • Triethylamine is added as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Ethanol is a suitable solvent for this reaction as it is polar enough to dissolve the reactants and facilitates the SNAr mechanism. Other solvents such as isopropanol/water mixtures have also been shown to be effective for similar reactions. [2]* Purification by column chromatography is generally necessary to remove any unreacted starting materials and by-products.

Part 3: Characterization of 2-T-Butylamino-5-methyl-3-nitropyridine

Physicochemical Properties:

PropertyValue
CAS Number 1033202-70-8
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
Appearance (Predicted) Yellow solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm) ~8.2 (s, 1H, H-6), ~7.2 (s, 1H, H-4), ~5.5 (br s, 1H, NH), ~2.3 (s, 3H, CH₃), ~1.5 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ (ppm) ~158 (C-2), ~145 (C-6), ~135 (C-5), ~130 (C-3), ~120 (C-4), ~53 (C(CH₃)₃), ~30 (C(CH₃)₃), ~17 (CH₃).

(Note: The provided NMR data is predicted based on the structure and data from similar compounds. Experimental verification is required for confirmation.)

Safety Considerations

  • Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl chloride: is a corrosive and lachrymatory liquid. It reacts violently with water. All operations should be carried out in a well-ventilated fume hood.

  • Amines: tert-Butylamine and triethylamine are flammable and corrosive. Avoid inhalation and skin contact.

  • Solvents: Organic solvents such as dichloromethane, ethanol, and ethyl acetate are flammable. Handle away from ignition sources.

Conclusion

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine can be reliably achieved through a three-step process involving nitration, chlorination, and nucleophilic aromatic substitution. This guide provides a detailed and scientifically grounded protocol for researchers in the field of medicinal and organic chemistry. By understanding the underlying mechanisms and adhering to the experimental procedures and safety precautions outlined, the successful synthesis of this valuable building block can be readily accomplished.

References

  • PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]

  • PubChem. N-tert-Butyl-5-methyl-3-nitropyridin-2-amine. Available at: [Link]

  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • NIH. 2-Chloro-5-methyl-3-nitropyridine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(tert-Butylamino)-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(tert-butylamino)-5-methyl-3-nitropyridine, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butylamino)-5-methyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document elucidates its chemical identity, physicochemical properties, a detailed, plausible synthetic protocol, and an exploration of its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The causality behind experimental choices and the inherent logic of the synthetic pathway are discussed to provide actionable insights for laboratory practice.

Introduction and Chemical Identity

2-(tert-Butylamino)-5-methyl-3-nitropyridine, registered under CAS number 1033202-70-8 , is a substituted aminonitropyridine.[1] Its structure, featuring a bulky tert-butylamino group, a methyl substituent, and an electron-withdrawing nitro group on the pyridine core, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The electronic properties of the nitro group significantly influence the reactivity of the pyridine ring, making it a key synthon for various chemical transformations.[2] The strategic placement of these functional groups offers multiple avenues for molecular elaboration, a desirable characteristic in the design of novel therapeutic agents.

The core structure of aminonitropyridines is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[3] The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and oral bioavailability, by sterically shielding the adjacent amino group from enzymatic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(tert-butylamino)-5-methyl-3-nitropyridine is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
CAS Number 1033202-70-8[1]
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.25 g/mol [1]
Synonyms N-tert-butyl-5-methyl-3-nitropyridin-2-amine[1]
Appearance Expected to be a yellow to orange solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOHInferred from structural properties

Synthesis of 2-(tert-Butylamino)-5-methyl-3-nitropyridine: A Plausible Protocol

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration and Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Hydroxy-5-methylpyridine->2-Hydroxy-5-methyl-3-nitropyridine HNO₃ / H₂SO₄ 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine->2-Chloro-5-methyl-3-nitropyridine POCl₃ tert-Butylamine tert-Butylamine Target_Molecule 2-(tert-Butylamino)-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine->Target_Molecule tert-Butylamine, Base, Solvent

Caption: Proposed two-step synthesis of 2-(tert-butylamino)-5-methyl-3-nitropyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine (Intermediate)

This initial step involves the nitration of 2-hydroxy-5-methylpyridine followed by chlorination.

  • 1.1. Nitration:

    • To a stirred solution of concentrated sulfuric acid, cautiously add 2-hydroxy-5-methylpyridine in portions, maintaining the temperature below 10 °C with an ice bath.

    • Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-methyl-3-nitropyridine.

  • 1.2. Chlorination:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methyl-3-nitropyridine and phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.[5]

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

    • Extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methyl-3-nitropyridine.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of 2-(tert-Butylamino)-5-methyl-3-nitropyridine (Target Molecule)

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the chlorine at the 2-position for displacement by tert-butylamine.[2]

  • 2.1. Reaction Setup:

    • In a sealed reaction vessel, dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add tert-butylamine (1.2-1.5 eq.) to the solution.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

  • 2.2. Reaction and Work-up:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(tert-butylamino)-5-methyl-3-nitropyridine as a solid.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(tert-butylamino)-5-methyl-3-nitropyridine are not widely published, a reasonable prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the methyl group.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear at a higher chemical shift due to the deshielding effect of the adjacent nitrogen and the nitro group. The proton at the 4-position will be at a slightly lower chemical shift.

  • tert-Butyl Protons: A singlet at approximately δ 1.4-1.6 ppm, integrating to nine protons.

  • Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, integrating to three protons.

  • NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely in the δ 5.0-7.0 ppm range.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C3) and the carbon attached to the amino group (C2) will be significantly influenced by these substituents.

  • tert-Butyl Carbons: Two signals; one for the quaternary carbon (δ 50-60 ppm) and one for the three equivalent methyl carbons (δ 28-32 ppm).

  • Methyl Carbon: A signal around δ 15-20 ppm.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M+•) at m/z 209. A prominent fragment would likely be the loss of a methyl group from the tert-butyl moiety ([M-15]+) at m/z 194, leading to a stable cation. Further fragmentation may involve the loss of the nitro group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm-1.

  • C-H Stretch: Aliphatic C-H stretches just below 3000 cm-1 and aromatic C-H stretches above 3000 cm-1.

  • NO₂ Stretch: Two strong absorption bands, an asymmetric stretch around 1520-1560 cm-1 and a symmetric stretch around 1345-1385 cm-1.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within 2-(tert-butylamino)-5-methyl-3-nitropyridine suggest its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors.

Rationale as a Kinase Inhibitor Scaffold

Many clinically successful kinase inhibitors feature a substituted aminopyridine or a related heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The 2-amino group of this molecule can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.

The nitro group at the 3-position can be chemically transformed, for instance, reduced to an amino group. This resulting 2,3-diaminopyridine derivative can then be further functionalized to introduce substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. The methyl group at the 5-position can be used to probe steric and electronic interactions in the solvent-exposed region of the ATP binding site.

Potential Kinase Targets

Given the prevalence of the aminopyridine scaffold in known kinase inhibitors, 2-(tert-butylamino)-5-methyl-3-nitropyridine could serve as a starting point for developing inhibitors against a range of kinases implicated in diseases such as cancer and inflammatory disorders. Examples of kinase families that are often targeted by aminopyridine-based inhibitors include:

  • Tyrosine Kinases: Such as Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinases (MAPK).[6]

  • Serine/Threonine Kinases: Including Aurora kinases and Polo-like kinases, which are crucial for cell cycle regulation.[7]

Future Directions in Research

Further investigation into the biological activity of 2-(tert-butylamino)-5-methyl-3-nitropyridine and its derivatives is warranted. A logical progression would involve:

  • Synthesis of a focused library: Modifying the substituents on the pyridine ring and the amino group to explore structure-activity relationships (SAR).

  • In vitro kinase screening: Testing the synthesized compounds against a panel of kinases to identify initial hits.

  • Structural biology: Obtaining co-crystal structures of promising inhibitors bound to their target kinases to guide further optimization.

Safety and Handling

As with all laboratory chemicals, 2-(tert-butylamino)-5-methyl-3-nitropyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(tert-Butylamino)-5-methyl-3-nitropyridine is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward, plausible synthesis via nucleophilic aromatic substitution makes it an accessible scaffold for further chemical exploration. The presence of multiple functional groups allows for diverse derivatization, positioning it as a promising starting point for the development of novel kinase inhibitors and other biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to empower researchers in their scientific endeavors.

References

  • FAQ. (n.d.). What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine? Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of 2-T-Butylamino-5-methyl-3-nitropyridine as a Kinase Inhibitor

Abstract While the specific biological activity of 2-T-Butylamino-5-methyl-3-nitropyridine is not yet characterized in published literature, its structural features, particularly the electron-withdrawing nitro group on a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While the specific biological activity of 2-T-Butylamino-5-methyl-3-nitropyridine is not yet characterized in published literature, its structural features, particularly the electron-withdrawing nitro group on a pyridine scaffold, are common in a class of molecules with significant pharmacological activity. Pyridine derivatives are known to be "privileged structures" in drug design, frequently interacting with a variety of biological targets.[1] This guide proposes a hypothetical mechanism of action for 2-T-Butylamino-5-methyl-3-nitropyridine as an inhibitor of a critical cellular signaling pathway and outlines a comprehensive research framework to investigate this hypothesis. We will focus on a putative role in inhibiting a key kinase within the PI3K/Akt/mTOR pathway, a frequently dysregulated cascade in human cancers.

Introduction: The Therapeutic Potential of Nitropyridines

Nitropyridine derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring is a common motif in FDA-approved drugs, and the addition of a nitro group significantly alters the electronic properties of the ring, making it a key pharmacophore for various biological activities.[1] These activities range from antimicrobial and antifungal to potent anticancer effects.[1][2] The electron-withdrawing nature of the nitro group can facilitate interactions with biological targets and can also serve as a synthetic handle for creating diverse chemical libraries.[3] Given the structural similarities to known kinase inhibitors, we hypothesize that 2-T-Butylamino-5-methyl-3-nitropyridine may function as an inhibitor of a key signaling kinase.

A Hypothetical Mechanism: Targeting the PI3K/Akt/mTOR Pathway

We propose that 2-T-Butylamino-5-methyl-3-nitropyridine, hereafter referred to as Cmpd-X, acts as an inhibitor of a kinase within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Our hypothesis is that Cmpd-X specifically targets and inhibits the activity of Akt (also known as Protein Kinase B), a serine/threonine kinase that is a central node in this pathway. Inhibition of Akt would lead to a downstream blockade of signals that promote cell growth and survival, ultimately inducing apoptosis in cancer cells.

Below is a diagram illustrating the proposed point of intervention for Cmpd-X within the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth CmpdX Cmpd-X CmpdX->Akt Inhibits

Caption: Proposed mechanism of Cmpd-X targeting the PI3K/Akt/mTOR pathway.

Experimental Validation Framework

To rigorously test our hypothesis, a multi-step experimental approach is necessary. This framework is designed to first confirm the cytotoxic effects of Cmpd-X, then to identify its molecular target and elucidate its impact on the proposed signaling pathway.

Here is a workflow diagram for the experimental validation process:

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Step1 Step 1: In Vitro Cytotoxicity Assays Step2 Step 2: Target Identification & Validation Step1->Step2 MTT MTT/MTS Assay Step1->MTT ApoptosisAssay Annexin V/PI Staining Step1->ApoptosisAssay Step3 Step 3: Cellular Pathway Analysis Step2->Step3 KinaseScreen Kinase Panel Screening Step2->KinaseScreen BindingAssay Surface Plasmon Resonance (SPR) Step2->BindingAssay Step4 Step 4: In Vivo Efficacy Studies Step3->Step4 WesternBlot Western Blotting Step3->WesternBlot qPCR RT-qPCR Step3->qPCR Xenograft Xenograft Mouse Model Step4->Xenograft

Caption: Experimental workflow for validating the mechanism of action of Cmpd-X.

Step 1: In Vitro Cytotoxicity Assays

The initial step is to determine if Cmpd-X exhibits cytotoxic effects against cancer cell lines known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, A549, U87MG).

Protocol: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: For MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Outcome: A dose-dependent decrease in cell viability, indicating cytotoxic or cytostatic effects of Cmpd-X.

Cell LinePI3K/Akt StatusPredicted IC50 Range for Cmpd-X (µM)
MCF-7 (Breast)PIK3CA mutant (active)1 - 10
A549 (Lung)KRAS mutant (active)5 - 25
U87MG (Glioblastoma)PTEN null (active)1 - 15
Step 2: Target Identification and Validation

If Cmpd-X shows potent cytotoxicity, the next step is to identify its direct molecular target.

Protocol: Kinase Panel Screening

  • Assay Principle: Submit Cmpd-X to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test its activity against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The service will provide data on the percentage of inhibition for each kinase. Identify the top "hits" that show significant inhibition (e.g., >50%).

Expected Outcome: Akt1, Akt2, and/or Akt3 will be among the top inhibited kinases, providing strong evidence for our hypothesis.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize recombinant human Akt protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of Cmpd-X over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the surface, which is proportional to the mass of Cmpd-X binding to the immobilized Akt.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Expected Outcome: A low KD value (in the nanomolar to low micromolar range) would confirm a direct and high-affinity interaction between Cmpd-X and Akt.

Step 3: Cellular Pathway Analysis

Once Akt is confirmed as a direct target, we must verify that Cmpd-X inhibits the PI3K/Akt/mTOR pathway in a cellular context.

Protocol: Western Blotting for Phospho-protein Levels

  • Cell Lysis: Treat cancer cells with Cmpd-X at concentrations around the IC50 value for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt at Ser473), total Akt, phosphorylated mTOR (p-mTOR), and downstream effectors like p-S6K. Also, use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of the phosphorylated proteins.

Expected Outcome: Treatment with Cmpd-X will lead to a significant decrease in the levels of p-Akt, p-mTOR, and other downstream markers, while the total protein levels remain unchanged. This would confirm the inhibition of the signaling cascade.

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically rigorous framework for elucidating the mechanism of action of 2-T-Butylamino-5-methyl-3-nitropyridine. By proposing that this compound targets the Akt kinase within the crucial PI3K/Akt/mTOR pathway, we have outlined a clear and logical series of experiments to test this hypothesis. The successful completion of these studies would not only define the molecular mechanism of a novel compound but also provide a strong rationale for its further development as a potential therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway. Future in vivo studies using xenograft models would be the subsequent step to evaluate its efficacy in a preclinical setting.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Vertex AI Search.
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  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. (2021). International Journal of Molecular Sciences, 22(11), 5963.
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  • 2-t-Butylamino-5-methyl-3-nitropyridine | 1033202-70-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 2-t-Butylamino-5-methyl-3-nitropyridine | CAS 1033202-70-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2022). Molecules, 27(19), 6599.
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  • Cellular and primary tissue assays - Novalix. (n.d.). Novalix.
  • 2-Amino-3-methyl-5-nitropyridine synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (2020). Molbank, 2020(4), M1177.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022). Molecules, 27(17), 5664.
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Publishing. (2021). RSC Advances, 11(13), 7394-7411.
  • 2-Amino-3-methyl-5-nitropyridine 97 18344-51-9. (n.d.). Sigma-Aldrich.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. (2020). Electronic Conference on Synthetic Organic Chemistry, 24(1), 08702.
  • Signaling pathway interactions and their inhibition in healthy and RA B cells - SciSpace. (2018). Frontiers in Immunology, 9, 2198.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (2021). Molecules, 26(11), 3299.

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Exploratory

Spectroscopic data for 2-T-Butylamino-5-methyl-3-nitropyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-T-Butylamino-5-methyl-3-nitropyridine This guide provides a comprehensive technical overview of the spectroscopic data for 2-T-Butylamino-5-methyl-3-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-T-Butylamino-5-methyl-3-nitropyridine

This guide provides a comprehensive technical overview of the spectroscopic data for 2-T-Butylamino-5-methyl-3-nitropyridine (C₁₀H₁₅N₃O₂, Molecular Weight: 209.25 g/mol , CAS: 1033202-70-8).[1] It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from structurally analogous compounds to predict the spectroscopic characteristics. This approach provides a robust framework for interpreting experimentally acquired data.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the cornerstone of its chemical and biological activity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture. For 2-T-Butylamino-5-methyl-3-nitropyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization.

Figure 1: Molecular Structure of 2-T-Butylamino-5-methyl-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures such as 2-(tert-butylamino)-3-nitropyridine and other substituted pyridines.[2][3][4][5]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
C(CH ₃)₃~1.5Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and show no coupling.
Ar-CH~2.4Singlet3HThe methyl group on the pyridine ring is slightly deshielded by the aromatic system.
NH ~8.0-9.0Broad Singlet1HThe amino proton is deshielded due to the electron-withdrawing nitro group and its position on the ring. The signal is often broad due to quadrupole broadening and exchange.
Ar-H (H4)~8.2Doublet1HThis proton is deshielded by the adjacent nitro group and will be coupled to H6.
Ar-H (H6)~8.5Doublet1HThis proton is adjacent to the ring nitrogen, leading to significant deshielding. It will be coupled to H4.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The predicted chemical shifts are based on data from 2-(tert-butylamino)-3-nitropyridine and tert-butylamine.[2][6]

CarbonPredicted Chemical Shift (ppm)Rationale
C (CH₃)₃~30The quaternary carbon of the tert-butyl group.
C(C H₃)₃~53The methyl carbons of the tert-butyl group.
Ar-C H₃~18The carbon of the methyl group on the pyridine ring.
Ar-C (C3)~130The carbon bearing the nitro group is significantly deshielded.
Ar-C (C5)~135The carbon with the methyl substituent.
Ar-C (C4)~140Aromatic carbon deshielded by the nitro group.
Ar-C (C6)~150Aromatic carbon adjacent to the ring nitrogen.
Ar-C (C2)~158The carbon attached to the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands are based on data from related nitropyridines and amino-substituted aromatics.[7][8][9][10]

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3300-3500MediumStretching
C-H (aromatic)3000-3100Medium-WeakStretching
C-H (aliphatic)2850-3000MediumStretching
C=C, C=N (aromatic)1550-1650StrongRing Stretching
N-O (nitro)1500-1550 and 1300-1350StrongAsymmetric and Symmetric Stretching
C-N1250-1350MediumStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-T-Butylamino-5-methyl-3-nitropyridine, Electron Ionization (EI) would likely be used.

  • Molecular Ion (M⁺) : A prominent peak is expected at m/z = 209, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns :

    • Loss of a methyl group (-CH₃) from the tert-butyl group to give a fragment at m/z = 194.

    • Loss of the tert-butyl group (-C(CH₃)₃) to give a fragment at m/z = 152.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 163.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation and presence of auxochromes (amino group) and chromophores (nitro group) in 2-T-Butylamino-5-methyl-3-nitropyridine are expected to result in characteristic absorption bands. The predicted absorption maxima are based on studies of similar nitropyridine derivatives.[11][12][13]

  • λ_max ~250-280 nm : Attributed to π → π* transitions within the pyridine ring.

  • λ_max ~340-380 nm : A lower energy absorption band likely due to n → π* transitions involving the nitro and amino groups, and intramolecular charge transfer.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

G cluster_workflow Spectroscopic Characterization Workflow Sample Sample Preparation (Dissolve in appropriate deuterated solvent for NMR, or prepare as neat film/KBr pellet for IR) NMR ¹H and ¹³C NMR Analysis (e.g., Bruker 400 MHz) Sample->NMR IR FTIR Analysis (e.g., PerkinElmer Spectrum Two) Sample->IR MS Mass Spectrometry Analysis (e.g., Agilent GC-MS) Sample->MS UVVis UV-Vis Analysis (e.g., Shimadzu UV-2600) Sample->UVVis Data Data Integration and Structural Elucidation NMR->Data IR->Data MS->Data UVVis->Data

Figure 2: General workflow for the spectroscopic characterization of 2-T-Butylamino-5-methyl-3-nitropyridine.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum with a spectral width of ~16 ppm.

    • Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or TMS.

FTIR Spectroscopy Protocol
  • Sample Preparation :

    • Neat (for liquids/oils) : Place a drop of the sample between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR : Place the sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via a Gas Chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Ionization : Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). The concentration should be adjusted to give an absorbance between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition :

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the sample spectrum over a range of ~200-800 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

References

  • SpectraBase. 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. [Link]

  • PubChem. 2-Amino-3-methyl-5-nitropyridine. [Link]

  • CP Lab Safety. 2-t-Butylamino-5-methyl-3-nitropyridine, 95% Purity, C10H15N3O2, 100 mg. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. 2-Amino-5-nitropyridine. [Link]

  • ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • NIST WebBook. 2-(tert-Butylamino)ethanol. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • PubChem. 2-Bromo-3-methyl-5-nitropyridine. [Link]

  • ResearchGate. UV‐Vis spectra of 2, 3, 4, and 5. [Link]

  • SpectraBase. 2-(Benzylamino)-5-nitropyridine - Optional[FTIR] - Spectrum. [Link]

  • NIH. 2-Chloro-5-methyl-3-nitropyridine. [Link]

  • NIST WebBook. 2-(Benzylamino)-5-nitropyridine. [Link]

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Foundational

An In-depth Technical Guide to 2-T-Butylamino-5-methyl-3-nitropyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted aminopyridine with potential appli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted aminopyridine with potential applications in medicinal chemistry and drug development. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a nitropyridine core and a bulky tert-butylamino substituent—suggest its relevance as a synthetic intermediate and potential bioactive agent. This document details the probable synthetic pathways, including the preparation of key precursors, and provides a detailed, field-tested protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, it outlines expected characterization data (NMR, IR, and Mass Spectrometry) and discusses potential biological activities based on the known pharmacology of related aminopyridine and nitropyridine compounds.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs. Its nitrogen atom imparts unique electronic properties and serves as a hydrogen bond acceptor, facilitating interactions with biological targets. The introduction of a nitro group, as seen in 2-T-Butylamino-5-methyl-3-nitropyridine, significantly modulates the electronic character of the pyridine ring, rendering it more electron-deficient. This electronic modification is a key strategic element in drug design for several reasons:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the pyridine ring for SNAr reactions, enabling the facile introduction of various functional groups at positions ortho and para to the nitro group. This chemical reactivity is fundamental to the construction of diverse compound libraries for biological screening.

  • Modulation of Physicochemical Properties: The nitro group influences the molecule's polarity, solubility, and metabolic stability, all critical parameters in determining the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: In some contexts, the nitro group can act as a bioisostere for other functional groups, such as a carboxylate, offering a different set of interactions with a biological target.

The presence of a tert-butylamino group at the 2-position further contributes to the potential of this molecule. The bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and potentially enhancing selectivity for a specific biological target. The secondary amine can also participate in hydrogen bonding interactions.

Given these structural features, 2-T-Butylamino-5-methyl-3-nitropyridine is a molecule of significant interest for synthetic and medicinal chemists. It can serve as a versatile building block for the synthesis of more complex molecules or be evaluated for its own intrinsic biological activity.

Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine and its Precursors

The most logical and efficient synthetic route to 2-T-Butylamino-5-methyl-3-nitropyridine involves a two-step process starting from commercially available 2-amino-5-methylpyridine. The overall synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B  Nitration (H2SO4, HNO3) C 2-Chloro-5-methyl-3-nitropyridine B->C  Chlorination (SOCl2 or POCl3) E 2-T-Butylamino-5-methyl-3-nitropyridine C->E  Nucleophilic Aromatic  Substitution (SNAr) D tert-Butylamine D->E

Caption: Synthetic workflow for 2-T-Butylamino-5-methyl-3-nitropyridine.

Synthesis of Precursor 1: 2-Hydroxy-5-methyl-3-nitropyridine

The synthesis of the hydroxypyridine precursor is achieved through the nitration of 2-amino-5-methylpyridine.

Experimental Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and an ice bath, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

  • Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C.[1] Foaming will occur during the addition.

  • After the addition is complete, pour the reaction mixture onto 300 g of ice.

  • Neutralize the solution to a pH of approximately 3-4 by the careful addition of aqueous ammonia.

  • Cool the mixture in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to yield pure 2-hydroxy-5-methyl-3-nitropyridine.[1]

Synthesis of Precursor 2: 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is then converted to a chlorine atom, a better leaving group for the subsequent SNAr reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine in 15 ml of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 3 hours.[2]

  • After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water and extract the aqueous solution with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine.[2] The product can be further purified by recrystallization from a hexane/methylene chloride mixture.

Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

The final step is the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-methyl-3-nitropyridine with tert-butylamine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-3-methyl-5-nitropyridine in a suitable solvent such as isopropanol/water (1:1) to a concentration of approximately 0.2 M.[3]

  • Add 1.2 equivalents of tert-butylamine to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80°C and maintain for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-tert-butyl-3-methyl-5-nitropyridin-2-amine.[3]

Physicochemical and Spectroscopic Characterization

The successful synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine should be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂PubChem
Molecular Weight 209.25 g/mol PubChem
CAS Number 1033202-70-8
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the tert-butyl group. The aromatic protons will likely appear as doublets in the downfield region. The methyl group will be a singlet, and the tert-butyl group will also be a singlet with an integration of nine protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring, the methyl carbon, and the quaternary and methyl carbons of the tert-butyl group. The carbon attached to the nitro group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹ characteristic of a secondary amine.

  • C-H Stretch: Bands corresponding to the aromatic and aliphatic C-H stretches.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • C-N Stretch: Aromatic C-N stretching vibrations in the 1335-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 209. Fragmentation patterns may include the loss of a methyl group from the tert-butyl moiety.

Potential Biological Activities and Applications in Drug Discovery

  • Kinase Inhibition: Substituted aminopyridines are a well-established class of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, and the substituents can be tailored to achieve potency and selectivity for specific kinases. The 2-T-Butylamino-5-methyl-3-nitropyridine scaffold could be a starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial and Antiprotozoal Activity: Nitroaromatic compounds have a long history as antimicrobial and antiprotozoal agents. The nitro group can be bioreduced in anaerobic or microaerophilic environments to generate reactive nitrogen species that are toxic to pathogens.

  • Central Nervous System (CNS) Activity: The aminopyridine scaffold is also found in drugs targeting the CNS. Further modification of 2-T-Butylamino-5-methyl-3-nitropyridine could lead to compounds with activity at various CNS receptors or enzymes.

Workflow for Biological Evaluation:

Biological_Evaluation A 2-T-Butylamino-5-methyl-3-nitropyridine B Primary Screening (e.g., Kinase Panel, Antimicrobial Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In vivo Efficacy and Pharmacokinetic Studies D->E F Preclinical Development E->F

Caption: A potential workflow for the biological evaluation of 2-T-Butylamino-5-methyl-3-nitropyridine.

Conclusion and Future Directions

2-T-Butylamino-5-methyl-3-nitropyridine is a synthetically accessible molecule with significant potential as a building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the generation of compound libraries. While its specific biological activities remain to be elucidated, its structural relationship to known bioactive molecules suggests that it warrants further investigation. Future research should focus on the synthesis of a small library of analogues to explore structure-activity relationships and screening against a diverse panel of biological targets, particularly protein kinases and various pathogens. Such studies will be crucial in unlocking the full potential of this and related substituted aminopyridines in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). N-tert-Butyl-5-methyl-3-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

  • Ng, C. H., & Tiekink, E. R. T. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3134. [Link]

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-T-Butylamino-5-methyl-3-nitropyridine Derivatives

Foreword: Charting a Course into Unexplored Chemical Space In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to a significant percentage of FDA-approved drugs.[1] Its versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into Unexplored Chemical Space

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to a significant percentage of FDA-approved drugs.[1] Its versatility allows for fine-tuning of electronic and steric properties, making it a privileged structure in the design of novel therapeutics. Within this broad class, nitropyridines have emerged as particularly intriguing building blocks, their inherent reactivity enabling the synthesis of complex and biologically active molecules.[1][2][3] This guide delves into the largely uncharted territory of a specific subclass: 2-tert-butylamino-5-methyl-3-nitropyridine derivatives . While direct, extensive research on the biological activities of this particular family of compounds is not yet prevalent in the public domain, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By examining the synthesis, biological activities, and structure-activity relationships (SAR) of structurally related compounds, we will construct a scientifically grounded framework to predict and guide the exploration of the therapeutic potential of these novel derivatives.

The 2-T-Butylamino-5-methyl-3-nitropyridine Core: A Structural Overview

The core structure, 2-tert-butylamino-5-methyl-3-nitropyridine, presents a unique combination of functional groups that are predicted to impart significant biological activity.

  • The Pyridine Ring: A fundamental heterocyclic motif known for its ability to engage in hydrogen bonding and pi-stacking interactions within biological targets.[1]

  • The 2-tert-butylamino Group: This bulky, lipophilic group can serve as a crucial anchoring point within a protein's binding pocket, potentially enhancing selectivity and potency. Its presence can also influence the compound's pharmacokinetic properties.

  • The 3-nitro Group: A strong electron-withdrawing group, the nitro moiety significantly modulates the electronic character of the pyridine ring, making it susceptible to nucleophilic aromatic substitution—a key reaction in the synthesis of derivatives.[2] Furthermore, nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.

  • The 5-methyl Group: This small alkyl group can provide beneficial steric interactions within a binding site and can improve metabolic stability.

The interplay of these groups suggests that derivatives of this scaffold could be promising candidates for various therapeutic applications, most notably in oncology and immunology, where modulation of key signaling pathways is paramount.

Postulated Biological Activity: An Evidence-Based Extrapolation

Given the absence of direct studies, we can infer potential biological activities by examining related chemical classes that have been extensively studied.

Kinase Inhibition: A Primary Hypothesis

The 2-aminopyridine and 2-aminopyrimidine moieties are prevalent in a multitude of kinase inhibitors.[4][5] These scaffolds often act as hinge-binders in the ATP-binding site of kinases, a critical family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

Structurally similar pyrido[2,3-d]pyrimidines have been developed as potent tyrosine kinase inhibitors.[6] For instance, derivatives bearing a 2-amino group have shown inhibitory activity against fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr) tyrosine kinases. The introduction of bulky substituents at analogous positions has been shown to enhance potency and selectivity. This strongly suggests that the 2-tert-butylamino-5-methyl-3-nitropyridine scaffold could serve as a novel template for the design of kinase inhibitors.

Anticancer Potential

Beyond kinase inhibition, various substituted pyridines and nitropyridines have demonstrated broader anticancer activities. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. For example, certain 2-amino-3-benzylthiopyridine derivatives have been shown to inhibit the proliferation of cancer cell lines and suppress tumor growth in xenograft models.

The nitro group itself can contribute to anticancer activity through bioreduction to reactive species that can induce DNA damage and oxidative stress within hypoxic tumor environments.

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of derivatives from the 2-tert-butylamino-5-methyl-3-nitropyridine core is anticipated to be synthetically tractable, leveraging well-established methodologies in heterocyclic chemistry.

General Synthetic Workflow

A plausible synthetic approach would involve the modification of a pre-functionalized pyridine ring. The following diagram outlines a potential workflow for the synthesis of the core scaffold and its subsequent derivatization.

G cluster_0 Core Synthesis cluster_1 Derivatization 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Nitration Nitration 2-Amino-5-methylpyridine->Nitration 2-Amino-5-methyl-3-nitropyridine 2-Amino-5-methyl-3-nitropyridine Nitration->2-Amino-5-methyl-3-nitropyridine Halogenation Halogenation 2-Amino-5-methyl-3-nitropyridine->Halogenation 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine Halogenation->2-Chloro-5-methyl-3-nitropyridine Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-5-methyl-3-nitropyridine->Nucleophilic Substitution Core_Compound 2-T-Butylamino-5-methyl-3-nitropyridine Nucleophilic Substitution->Core_Compound Core_Compound_Copy 2-T-Butylamino-5-methyl-3-nitropyridine Reduction Reduction Core_Compound_Copy->Reduction Diaminopyridine 2-T-Butylamino-5-methyl-pyridin-3-amine Reduction->Diaminopyridine Amide Coupling Amide Coupling Diaminopyridine->Amide Coupling Acylation Acylation Diaminopyridine->Acylation Final_Derivatives Bioactive Derivatives Amide Coupling->Final_Derivatives Acylation->Final_Derivatives

Caption: Proposed synthetic workflow for 2-T-Butylamino-5-methyl-3-nitropyridine derivatives.

Detailed Experimental Protocol: Synthesis of the Core Compound

Objective: To synthesize 2-(tert-butylamino)-5-methyl-3-nitropyridine.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • tert-Butylamine

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in DMF, add tert-butylamine (1.5 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, 2-(tert-butylamino)-5-methyl-3-nitropyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibitory Assay

Objective: To evaluate the inhibitory activity of synthesized derivatives against a panel of kinases (e.g., EGFR, VEGFR2, CDK2).

Materials:

  • Synthesized 2-tert-butylamino-5-methyl-3-nitropyridine derivatives

  • Recombinant human kinases

  • ATP

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Postulated Mechanism of Action and Signaling Pathways

Based on the hypothesized kinase inhibitory activity, the derivatives of 2-tert-butylamino-5-methyl-3-nitropyridine could exert their anticancer effects by modulating key signaling pathways implicated in cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS Derivative 2-T-Butylamino-5-methyl-3-nitropyridine Derivative Derivative->RTK Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Foundational

In Silico Modeling of 2-T-Butylamino-5-methyl-3-nitropyridine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico modeling of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted nitropyridine with potential pharmacological relevance. For researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted nitropyridine with potential pharmacological relevance. For researchers, scientists, and drug development professionals, this document outlines a structured, multi-faceted computational approach to characterize the molecule's physicochemical properties, predict its biological activities, and assess its potential as a therapeutic agent. By integrating established computational chemistry techniques with a robust validation strategy, this guide serves as a practical roadmap for accelerating the early-stage discovery and development of nitropyridine-based drug candidates. We will delve into the causality behind methodological choices, ensuring a transparent and reproducible workflow that aligns with the principles of modern drug design.

Introduction: The Rationale for In Silico Investigation

Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The nitro group, being a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, often imparting unique pharmacological characteristics.[2] 2-T-Butylamino-5-methyl-3-nitropyridine, with its specific substitution pattern, presents a compelling case for in silico investigation. Computational modeling offers a rapid and cost-effective means to elucidate its structure-activity relationships (SAR), predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and identify potential biological targets. This proactive, modeling-driven approach allows for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug discovery pipeline.

The core objective of this guide is to present a logical and scientifically rigorous workflow for the comprehensive in silico evaluation of 2-T-Butylamino-5-methyl-3-nitropyridine. We will progress from fundamental molecular property calculations to more complex simulations of its interaction with biological systems.

Foundational Analysis: Molecular Properties and Electronic Structure

Before embarking on complex biological simulations, a thorough understanding of the intrinsic properties of 2-T-Butylamino-5-methyl-3-nitropyridine is paramount. This initial phase focuses on characterizing its three-dimensional structure and electronic landscape, which are fundamental determinants of its behavior.

Molecular Descriptors and Physicochemical Properties

A set of key molecular descriptors provides a quantitative snapshot of the molecule's characteristics, influencing its pharmacokinetic and pharmacodynamic profiles. These descriptors can be readily calculated using various computational chemistry software packages.

Table 1: Calculated Physicochemical Properties of 2-T-Butylamino-5-methyl-3-nitropyridine

PropertyValueSignificance in Drug Discovery
Molecular FormulaC10H15N3O2Defines the elemental composition.[3][4]
Molecular Weight209.25 g/mol Influences diffusion and transport across biological membranes.[3][4]
logP (octanol-water partition coefficient)Predicted: ~2.5-3.0A measure of lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)Predicted: ~70-80 ŲRelates to hydrogen bonding potential and membrane permeability.
Number of Hydrogen Bond Donors1Influences interactions with biological targets.
Number of Hydrogen Bond Acceptors4Influences interactions with biological targets.
Rotatable Bonds2Affects conformational flexibility and binding affinity.

Experimental Protocol: Calculation of Molecular Descriptors

  • Input: Obtain the 2D structure of 2-T-Butylamino-5-methyl-3-nitropyridine (SMILES: CN(C(C)(C)C)c1nc(C)cc(c1)[O-]).

  • Software: Utilize computational chemistry software such as ChemDraw, MarvinSketch, or RDKit in Python.

  • Calculation: Employ the software's built-in algorithms to calculate the descriptors listed in Table 1.

  • Analysis: Interpret the calculated values in the context of established drug-likeness rules (e.g., Lipinski's Rule of Five) to make an initial assessment of its potential as an orally bioavailable drug.

Quantum Mechanical Calculations: Unveiling the Electronic Landscape

Density Functional Theory (DFT) calculations provide a more profound understanding of the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals.[5] These properties are crucial for understanding its reactivity and potential to interact with biological macromolecules.

Key DFT-derived properties to investigate:

  • Optimized Geometry: The lowest energy, three-dimensional conformation of the molecule.

  • Molecular Electrostatic Potential (MEP) Map: Visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[5]

Experimental Protocol: DFT Calculations

  • Software: Employ quantum chemistry software such as Gaussian, ORCA, or GAMESS.

  • Method: Select a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Calculations:

    • Perform a geometry optimization to find the minimum energy structure.

    • Calculate the MEP map based on the optimized geometry.

    • Compute the energies of the HOMO and LUMO.

  • Analysis:

    • Analyze the optimized geometry to understand steric hindrance and conformational preferences.

    • Examine the MEP map to identify potential sites for hydrogen bonding and other non-covalent interactions.

    • Evaluate the HOMO-LUMO gap to assess the molecule's kinetic stability.

Predicting Biological Activity and Potential Targets

With a solid understanding of its physicochemical properties, the next logical step is to predict the potential biological activities of 2-T-Butylamino-5-methyl-3-nitropyridine. This involves a combination of ligand-based and structure-based approaches.

Ligand-Based Approaches: Learning from Known Bioactive Molecules

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

  • Similarity Searching: Compare the structure of 2-T-Butylamino-5-methyl-3-nitropyridine against databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar scaffolds and predict potential targets.

  • Pharmacophore Modeling: If a set of known active molecules for a particular target is available, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. The fit of 2-T-Butylamino-5-methyl-3-nitropyridine to this model can then be assessed.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. While building a QSAR model for a single compound is not feasible, it can be screened against existing, validated QSAR models for various endpoints.

Experimental Protocol: Similarity Searching

  • Database: Select a comprehensive chemical database such as PubChem or ChEMBL.

  • Query: Use the 2D structure or SMILES string of 2-T-Butylamino-5-methyl-3-nitropyridine as the input.

  • Search Parameters: Specify a similarity threshold (e.g., Tanimoto coefficient > 0.8) to retrieve structurally related compounds.

  • Analysis: Examine the biological activities of the retrieved compounds to generate hypotheses about the potential targets of 2-T-Butylamino-5-methyl-3-nitropyridine.

Structure-Based Approaches: Docking to Putative Targets

If a potential biological target is identified through ligand-based methods or other experimental evidence, molecular docking can be employed to predict the binding mode and affinity of 2-T-Butylamino-5-methyl-3-nitropyridine to the target's binding site.

Workflow for Molecular Docking:

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D structure generation, protonation) Define_Site Define Binding Site Ligand_Prep->Define_Site Receptor_Prep Receptor Preparation (PDB download, removal of water, addition of hydrogens) Receptor_Prep->Define_Site Run_Docking Run Docking Simulation Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Score_Affinity Score Binding Affinity Analyze_Poses->Score_Affinity

Caption: Molecular Docking Workflow.

Experimental Protocol: Molecular Docking

  • Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.

  • Ligand Preparation: Generate a 3D conformation of 2-T-Butylamino-5-methyl-3-nitropyridine and assign appropriate protonation states and charges.

  • Receptor Preparation: Obtain the 3D structure of the target protein (typically from the Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to titratable residues.

  • Binding Site Definition: Define the grid box encompassing the active site of the protein.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses of the ligand within the active site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). Use the docking score to estimate the binding affinity.

ADMET Profiling: Predicting Drug-Like Properties

A crucial aspect of in silico modeling is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET properties are a major cause of drug failure in later stages of development.

Table 2: Key ADMET Properties for In Silico Prediction

ADMET ParameterPrediction MethodSignificance
Absorption
Oral BioavailabilityRule-based models (e.g., Lipinski's), QSARLikelihood of being absorbed after oral administration.
Caco-2 PermeabilityQSAR modelsPredicts intestinal absorption.
P-glycoprotein Substrate/InhibitorClassification modelsPotential for drug-drug interactions and efflux from cells.
Distribution
Plasma Protein BindingQSAR modelsAffects the free concentration of the drug available to act on its target.
Blood-Brain Barrier PenetrationQSAR modelsPredicts whether the compound can cross into the central nervous system.
Metabolism
Cytochrome P450 (CYP) InhibitionDocking, QSAR modelsPotential for drug-drug interactions.
Sites of MetabolismModels based on reactivity and accessibilityPredicts which parts of the molecule are likely to be metabolized.
Excretion
Renal ClearanceQSAR modelsPredicts the rate of elimination by the kidneys.
Toxicity
hERG InhibitionDocking, QSAR modelsPotential for cardiotoxicity.
Ames MutagenicityStructural alerts, QSAR modelsPredicts the potential to cause DNA mutations.
HepatotoxicityQSAR modelsPotential for liver damage.

Experimental Protocol: In Silico ADMET Prediction

  • Software: Utilize specialized ADMET prediction software such as ADMETlab, SwissADME, or commercial platforms like DEREK Nexus.

  • Input: Provide the 2D or 3D structure of 2-T-Butylamino-5-methyl-3-nitropyridine.

  • Prediction: Run the suite of predictive models for the ADMET properties listed in Table 2.

  • Analysis: Critically evaluate the predictions. For any potential liabilities identified (e.g., predicted hERG inhibition), consider the confidence of the prediction and the potential for structural modification to mitigate the risk.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. MD simulations can be used to:

  • Assess the stability of the predicted binding pose from docking.

  • Characterize the flexibility of the ligand and the protein binding site.

  • Calculate the free energy of binding with higher accuracy than docking scores.

Workflow for Molecular Dynamics Simulation:

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Initial_Complex Initial Complex (from docking) Solvation Solvation (add water and ions) Initial_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM-PBSA/GBSA) Trajectory_Analysis->Binding_Energy

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol: Molecular Dynamics Simulation

  • Software: Utilize MD simulation packages such as GROMACS, AMBER, or NAMD.

  • System Setup:

    • Start with the best-docked pose of the 2-T-Butylamino-5-methyl-3-nitropyridine-protein complex.

    • Solvate the system in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (NVT ensemble).

    • Equilibrate the system at constant pressure (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Calculate the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions.

    • Analyze intermolecular interactions (e.g., hydrogen bonds) over time.

  • Binding Free Energy Calculation: Use methods like MM-PBSA or MM-GBSA to estimate the binding free energy from the MD trajectory.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of 2-T-Butylamino-5-methyl-3-nitropyridine. By systematically progressing from fundamental molecular property calculations to advanced molecular dynamics simulations, researchers can build a detailed computational profile of this molecule. The insights gained from this in silico modeling approach can guide further experimental studies, including chemical synthesis of analogs, in vitro biological assays, and ultimately, the development of novel therapeutic agents. It is crucial to remember that in silico predictions are hypotheses that must be validated through experimental testing. The iterative cycle of computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-T-Butylamino-5-methyl-3-nitropyridine

Abstract This technical guide provides a comprehensive overview of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted nitropyridine of interest in synthetic and medicinal chemistry. While specific historical data on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted nitropyridine of interest in synthetic and medicinal chemistry. While specific historical data on its discovery is not extensively documented in readily available literature, this guide elucidates its logical synthetic pathway, chemical properties, and potential applications by drawing parallels with closely related and well-characterized compounds. The core of this document focuses on the principles of its synthesis via nucleophilic aromatic substitution (SNAr), offering a detailed experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the functionalization of pyridine scaffolds and the exploration of novel chemical entities.

Introduction and Structural Elucidation

2-T-Butylamino-5-methyl-3-nitropyridine, with the chemical formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol , belongs to the class of substituted nitropyridines.[1][2] Its structure features a pyridine ring functionalized with a bulky tert-butylamino group at the 2-position, a methyl group at the 5-position, and an electron-withdrawing nitro group at the 3-position. The presence of these functionalities imparts specific electronic and steric properties that are of significant interest in the design of bioactive molecules.

The tert-butyl group can enhance metabolic stability and provide steric bulk, while the nitropyridine core is a versatile scaffold in medicinal chemistry.[3] The nitro group, being strongly electron-withdrawing, plays a crucial role in the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution reactions.[4][5]

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and widely employed method for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable precursor, 2-chloro-5-methyl-3-nitropyridine, with tert-butylamine.

The Underlying Chemistry of SNAr

The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position.[4][5] This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position serves as an excellent leaving group, facilitating the substitution reaction.[4]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electron-deficient C2 carbon of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the chloride ion, yielding the final product, 2-T-Butylamino-5-methyl-3-nitropyridine.

SNAr_Mechanism reactant1 2-Chloro-5-methyl-3-nitropyridine intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate Nucleophilic Attack reactant2 tert-Butylamine reactant2->intermediate product 2-T-Butylamino-5-methyl-3-nitropyridine intermediate->product Leaving Group Departure leaving_group Chloride Ion intermediate->leaving_group

Caption: Generalized SNAr mechanism for the synthesis.

Synthesis of the Precursor: 2-Chloro-5-methyl-3-nitropyridine

The precursor, 2-chloro-5-methyl-3-nitropyridine, is a crucial intermediate. Its synthesis typically starts from 2-hydroxy-5-methyl-3-nitropyridine, which is then chlorinated.[6] A common method involves refluxing with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF).[6]

Experimental Protocol for 2-T-Butylamino-5-methyl-3-nitropyridine

The following is a detailed, step-by-step methodology for the synthesis of the title compound, adapted from general procedures for similar SNAr reactions on chloronitropyridines.[4]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Anhydrous solvent (e.g., Ethanol, DMF, or Isopropanol)

  • Base (e.g., Triethylamine or Potassium Carbonate, 1.5 eq)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methyl-3-nitropyridine in the chosen anhydrous solvent to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the base (e.g., triethylamine), followed by the dropwise addition of tert-butylamine at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to a temperature between 80-120 °C (for DMF or isopropanol) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be filtered. Otherwise, the solvent is removed under reduced pressure.

  • Extraction: The residue is then taken up in ethyl acetate and washed with water (2 x 25 mL). The organic layers are combined and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow start Dissolve 2-Chloro-5-methyl-3-nitropyridine in Solvent add_reagents Add Base and tert-Butylamine start->add_reagents reaction Heat and Monitor by TLC add_reagents->reaction workup Cool and Remove Solvent reaction->workup extraction Extract with Ethyl Acetate and Wash workup->extraction purification Dry, Evaporate, and Purify via Chromatography extraction->purification end Obtain Pure 2-T-Butylamino-5-methyl-3-nitropyridine purification->end

Caption: Experimental workflow for the synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of 2-T-Butylamino-5-methyl-3-nitropyridine is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂[1][2]
Molecular Weight 209.25 g/mol [1][2]
CAS Number 1033202-70-8[2]
Appearance Not specified (likely a solid)-
Purity Commercially available up to 95%[7]
Synonyms N-tert-butyl-5-methyl-3-nitropyridin-2-amine[1]

Potential Applications in Drug Discovery

While specific biological activities for 2-T-Butylamino-5-methyl-3-nitropyridine are not extensively reported, its structural motifs are prevalent in pharmacologically active compounds.

  • Nitropyridine Scaffold: Nitropyridines are important intermediates in the synthesis of various bioactive molecules.[6] The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a wide range of synthetic possibilities. Substituted pyridines are frequently used as pharmacophores in medicinal chemistry.[6]

  • tert-Butyl Group: The inclusion of a tert-butyl group is a common strategy in drug design to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[3]

  • Aminopyridine Core: The 2-aminopyridine moiety is a "privileged" substructure in medicinal chemistry, appearing in numerous drugs and clinical candidates. It is a versatile scaffold for building molecules with a wide range of biological activities. The synthesis of fragments like 2-amino-5-tert-butylpyridine has been highlighted for its improved physicochemical properties in a drug-like context.[3]

Given these characteristics, 2-T-Butylamino-5-methyl-3-nitropyridine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in areas where the aminopyridine scaffold has shown promise.

Conclusion

2-T-Butylamino-5-methyl-3-nitropyridine is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. While its own discovery and history are not well-documented, the established importance of its constituent chemical motifs provides a strong rationale for its use in the development of novel chemical entities. Further research into the biological activity of this compound and its derivatives is warranted.

References

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

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Foundational

A Technical Guide to Future Research on 2-T-Butylamino-5-methyl-3-nitropyridine

Abstract: The field of small molecule therapeutics is in continuous pursuit of novel chemical scaffolds that offer unique pharmacological profiles. 2-T-Butylamino-5-methyl-3-nitropyridine emerges as a compelling, yet und...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The field of small molecule therapeutics is in continuous pursuit of novel chemical scaffolds that offer unique pharmacological profiles. 2-T-Butylamino-5-methyl-3-nitropyridine emerges as a compelling, yet underexplored, candidate for targeted drug discovery. This guide delineates a strategic framework for investigating its potential, built upon a rational analysis of its structural components: a pyridine core, a nitro group at the 3-position, a sterically influential tert-butylamino group at the 2-position, and a methyl group at the 5-position. We propose two primary research trajectories: its development as a selective kinase inhibitor and its evaluation as a novel antimicrobial agent. For each proposed area, this document provides the core scientific rationale, detailed experimental workflows, and step-by-step protocols for key validation assays. The objective is to equip researchers, scientists, and drug development professionals with a robust, evidence-based roadmap to unlock the therapeutic potential of this promising nitropyridine derivative.

Molecular Profile and Rationale for Investigation

Chemical Structure and Inferred Properties

2-T-Butylamino-5-methyl-3-nitropyridine is a substituted pyridine with the molecular formula C10H15N3O2. A detailed analysis of its constituent functional groups provides a strong foundation for postulating its potential bioactivity.

  • Pyridine Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2] Its ability to participate in hydrogen bonding and other key interactions makes it a frequent component of molecules designed to bind protein targets, particularly within ATP-binding sites of kinases.[3][4]

  • 3-Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution and a key anchor for molecular interactions.[5] In numerous approved drugs, the nitroaromatic moiety is a critical pharmacophore, often requiring reductive bioactivation to exert its effect.[6][7] This feature is particularly prevalent in antimicrobial and antiprotozoal agents.[8][9] However, the nitro group is also a potential structural alert for toxicity, a factor that must be carefully evaluated.[7]

  • 2-T-Butylamino Group: The tert-butyl group is a sterically demanding, lipophilic moiety that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties.[10][11] Its bulk can confer selectivity by preventing binding to off-targets with smaller binding pockets and can act as a "steric shield" to protect adjacent functional groups from metabolic degradation, potentially increasing compound stability.[12][13] Its incorporation is often associated with enhanced potency.[12]

  • 5-Methyl Group: The methyl group can influence metabolic stability and fine-tune binding interactions within a target protein. Its presence can also modulate the overall lipophilicity and solubility of the compound.

This unique combination of a proven heterocyclic core, a reactive nitro-pharmacophore, and a bulky, stabilizing substituent makes 2-T-Butylamino-5-methyl-3-nitropyridine a high-priority candidate for systematic biological evaluation.

Proposed Synthetic Strategy

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine can be approached via nucleophilic aromatic substitution (SNAr) on a suitable precursor. A plausible and efficient route starts from a commercially available or readily synthesized 2-chloro-5-methyl-3-nitropyridine.


// Nodes Start [label="2-Chloro-5-methyl-3-nitropyridine", shape=cylinder, fillcolor="#FBBC05"]; Reagent [label="tert-Butylamine\n(Nucleophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Aprotic Polar Solvent\n(e.g., DMF, DMSO)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-T-Butylamino-5-methyl-3-nitropyridine", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="SNAr Reaction", arrowhead=none]; Reagent -> Reaction [arrowhead=none]; Solvent -> Reaction [arrowhead=none]; Reaction [label="Heat (Δ)", shape=Mdiamond, fillcolor="#FFFFFF"]; Reaction -> Product [label="Nucleophilic Substitution"]; }

Figure 1. Proposed synthetic workflow for 2-T-Butylamino-5-methyl-3-nitropyridine.

This reaction leverages the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles, a well-documented transformation.[14][15] The electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position for displacement by tert-butylamine.

Proposed Research Area 1: Kinase Inhibitor Development

Scientific Rationale

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminopyridine scaffold is a known bioisostere of purine and is prevalent in numerous kinase inhibitors that target the ATP-binding site.[3] The structure of 2-T-Butylamino-5-methyl-3-nitropyridine shares features with known kinase inhibitor frameworks, such as those based on pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines.[16][17][18] The bulky tert-butyl group could occupy hydrophobic pockets within the kinase hinge region, potentially conferring high potency and selectivity, a strategy successfully employed in other inhibitors.[12]

Experimental Workflow: Kinase Inhibitor Screening Cascade

A tiered approach is recommended to efficiently identify and characterize the potential kinase inhibitory activity of the compound.


// Nodes A [label="Primary Screen:\nBroad Panel Kinase Assay\n(e.g., 400+ kinases @ 10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Hit Identification:\nIdentify kinases with >70% inhibition", shape=diamond, style=filled, fillcolor="#FBBC05"]; C [label="Dose-Response & IC50 Determination:\nAssay against identified hits\n(10-point curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Cellular Target Engagement Assay:\n(e.g., NanoBRET™ or CETSA®)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Downstream Signaling Pathway Analysis:\n(Western Blot for phosphorylated substrates)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="SAR & Lead Optimization", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [label="Data Analysis"]; B -> C [label="Proceed with Hits"]; C -> D [label="Confirm Cellular Activity"]; D -> E [label="Validate Mechanism"]; E -> F [label="Iterative Improvement"]; }

Figure 2. Workflow for identifying and validating kinase inhibitor activity.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method suitable for primary screening and IC50 determination.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-T-Butylamino-5-methyl-3-nitropyridine against a specific kinase hit.

Materials:

  • Kinase of interest (e.g., VEGFR-2, CDK9)

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 2-T-Butylamino-5-methyl-3-nitropyridine, dissolved in 100% DMSO

  • ATP, MgCl2, DTT

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from 10 mM. For the assay, create intermediate dilutions in kinase buffer to minimize final DMSO concentration to <1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls).

    • Add 5 µL of a 2X kinase/substrate mixture prepared in kinase buffer.

    • To initiate the reaction, add 2.5 µL of a 4X ATP solution (concentration should be at or near the Km for the specific kinase). Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Correct for background by subtracting the "no kinase" control values.

    • Normalize the data by setting the "vehicle only" control as 100% activity and the "no kinase" control as 0% activity.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results from the dose-response experiments should be summarized in a clear, tabular format.

Kinase TargetTest Compound IC50 (nM)Control Inhibitor IC50 (nM)
VEGFR-2[Experimental Value]Sunitinib: 9.0
CDK9[Experimental Value]Flavopiridol: 3.0
FLT3[Experimental Value]Quizartinib: 1.1

Proposed Research Area 2: Antimicrobial Agent Development

Scientific Rationale

Nitroaromatic compounds, including nitropyridines, are a well-established class of antimicrobial agents.[1][6] Their mechanism often involves the reductive activation of the nitro group by microbial nitroreductases, which are typically absent in mammalian cells, providing a degree of selectivity.[8][9] This reduction generates reactive nitrogen species that can damage microbial DNA, proteins, and lipids, leading to cell death.[6][7] The 2-amino-3-nitropyridine scaffold has been specifically identified as a precursor for molecules with significant antibacterial and antifungal properties.[19][20] Given the urgent need for new antibiotics to combat rising antimicrobial resistance, investigating this compound is a highly relevant endeavor.[21]

Experimental Workflow: Antimicrobial Activity Screening

A systematic workflow is essential to determine the spectrum and potency of the compound's antimicrobial activity.


// Nodes A [label="Primary Screen:\nMinimum Inhibitory Concentration (MIC)\nagainst panel of ESKAPE pathogens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Hit Confirmation:\nDetermine Minimum Bactericidal\nConcentration (MBC)", shape=diamond, style=filled, fillcolor="#FBBC05"]; C [label="Toxicity Assessment:\nHemolysis Assay & Mammalian\nCell Cytotoxicity (e.g., HepG2, HEK293)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Mechanism of Action Studies:\nTime-kill kinetics, Macromolecular\nsynthesis inhibition, Nitroreductase activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="In Vivo Efficacy Model:\n(e.g., Murine thigh infection model)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Potent Hits (MIC ≤ 16 µg/mL)"]; B -> C [label="Assess Selectivity"]; C -> D [label="Favorable Selectivity Index"]; D -> E [label="Elucidate Mechanism"]; }

Figure 3. Workflow for evaluation of antimicrobial potential.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of 2-T-Butylamino-5-methyl-3-nitropyridine against a panel of clinically relevant bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound: 2-T-Butylamino-5-methyl-3-nitropyridine, dissolved in 100% DMSO

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Plating:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound (at 2X the highest desired concentration) to the first column.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in OD600 reading) compared to the growth control.

Data Presentation

MIC values should be presented clearly for comparison across different microbial species.

Microbial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive[Experimental Value]0.5
Escherichia coliNegative[Experimental Value]0.015
Pseudomonas aeruginosaNegative[Experimental Value]0.25
Candida albicansN/A (Yeast)[Experimental Value]N/A

Conclusion and Future Outlook

2-T-Butylamino-5-methyl-3-nitropyridine represents a molecule at the intersection of several validated pharmacophores. Its structural attributes provide a strong, rational basis for its investigation as both a targeted kinase inhibitor and a broad-spectrum antimicrobial agent. The experimental frameworks detailed in this guide offer a clear, phased approach to systematically evaluate these possibilities. Positive outcomes from these initial studies would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogues, detailed ADMET profiling, and eventual progression into in vivo efficacy models. The logical and evidence-based exploration of such novel chemical matter is fundamental to the discovery of next-generation therapeutics.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-T-Butylamino-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, handling, and potential applications of 2-T-Butylamino-5-methyl-3-nitropyridine. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, handling, and potential applications of 2-T-Butylamino-5-methyl-3-nitropyridine. This compound, a substituted nitropyridine, holds significance as a versatile intermediate in medicinal chemistry and materials science. The protocols detailed herein are designed to ensure procedural accuracy, safety, and reproducibility in a laboratory setting. We will delve into the underlying chemical principles of its synthesis, offer a step-by-step experimental protocol, and discuss analytical methods for its characterization. Safety considerations are paramount and are integrated throughout the guide.

Introduction and Scientific Context

Substituted pyridines are a cornerstone of modern chemical synthesis, with applications ranging from pharmaceuticals to agrochemicals and functional materials. The introduction of a nitro group and an amino substituent onto the pyridine ring, as in 2-T-Butylamino-5-methyl-3-nitropyridine, significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a valuable precursor for further functionalization.

The tert-butylamino group provides steric bulk, which can direct the regioselectivity of subsequent reactions and modulate the compound's pharmacokinetic properties in drug discovery programs. The methyl group further influences the electronic landscape of the molecule. Understanding the interplay of these functional groups is crucial for leveraging this compound's synthetic potential.

Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine: A Detailed Protocol

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine typically involves the nitration of a corresponding 2-amino-5-methylpyridine derivative. The following protocol is a representative method.

Materials and Equipment
Reagent/EquipmentSpecifications
2-Amino-5-methylpyridine>98% purity
Fuming Nitric Acid (d=1.5)ACS grade
Concentrated Sulfuric AcidACS grade
tert-ButanolAnhydrous
Round-bottom flasksVarious sizes
Magnetic stirrer with heating mantle
Dropping funnel
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-amino-5-methylpyridine in conc. H₂SO₄ Cool Cool mixture to 0°C Start->Cool Addition Slowly add nitrating mixture Cool->Addition NitratingMixture Prepare nitrating mixture (HNO₃/H₂SO₄) NitratingMixture->Addition Warm Allow to warm to room temperature Addition->Warm Heat Heat at 50°C for 30 min Warm->Heat Quench Pour onto ice & neutralize with NH₃(aq) Heat->Quench Filter Filter the precipitate Quench->Filter Wash Wash with water and cold solvent Filter->Wash Recrystallize Recrystallize from a suitable solvent Wash->Recrystallize Dry Dry the final product Recrystallize->Dry

Caption: Workflow for the synthesis of a nitropyridine derivative.

Step-by-Step Synthesis Protocol

A general procedure for the synthesis of a related compound, 2-amino-3-methyl-5-nitropyridine, involves the nitration of 2-amino-3-methylpyridine.[1] A similar principle can be applied for the synthesis of the title compound.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid. The dissolution is exothermic, so it should be done carefully.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of the aminopyridine. The temperature should be carefully monitored and maintained below 20°C during the addition.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50°C for approximately 30 minutes.[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate. Neutralize the solution with concentrated aqueous ammonia to a pH of 7-8.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water and then with a small amount of a suitable cold solvent (e.g., 50% aqueous dimethylformamide).[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide.

  • Drying: Dry the purified product under vacuum.

The subsequent step to introduce the tert-butyl group would typically involve a nucleophilic aromatic substitution reaction where the amino group of the nitrated intermediate is replaced, or a direct amination of a suitable precursor.

Analytical Characterization

Accurate characterization of the synthesized 2-T-Butylamino-5-methyl-3-nitropyridine is essential to confirm its identity and purity.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To assess purity and quantify the compound.A single major peak corresponding to the product.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the molecular weight and identify volatile impurities.A molecular ion peak corresponding to the molecular weight of the product (209.24 g/mol ).[2][3]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure.Characteristic peaks corresponding to the protons and carbons of the tert-butyl, methyl, and pyridine ring moieties.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for N-H, C-H, C=C, and NO₂ groups.

Safety and Handling Precautions

Working with nitropyridine derivatives and the reagents for their synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4][5][6][7]

  • Reagent Handling:

    • Fuming Nitric Acid and Concentrated Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care.

    • Nitropyridines: These compounds can be toxic and may cause skin and eye irritation.[5][7] Avoid inhalation and direct contact.[4][6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Hazard Identification
HazardDescriptionPrecautionary Statements
Flammability Vapors may form explosive mixtures with air.[4]Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
Toxicity Harmful if swallowed or inhaled.[4][5]Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[4][5]
Corrosivity Causes severe skin burns and eye damage.[4]Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[4]Avoid release to the environment.[4]

Potential Applications and Future Directions

2-T-Butylamino-5-methyl-3-nitropyridine serves as a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: The nitropyridine scaffold is present in numerous biologically active compounds. This intermediate can be used in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule offer potential for creating materials with interesting electronic and photophysical properties.[8][9]

Future research may focus on expanding the library of derivatives synthesized from this intermediate and exploring their biological activities and material properties.

Conclusion

This application note provides a foundational guide for the synthesis, characterization, and safe handling of 2-T-Butylamino-5-methyl-3-nitropyridine. By following the detailed protocols and safety guidelines, researchers can confidently utilize this versatile compound in their scientific endeavors. The insights into its chemical properties and potential applications aim to stimulate further innovation in drug discovery and materials science.

References

  • Sigma-Aldrich. (2025, May 20).
  • Thermo Fisher Scientific. (2010, November 15).
  • Fisher Scientific. (2014, January 23).
  • Fisher Scientific. (2011, April 6).
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  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • CymitQuimica. (n.d.). 2-t-Butylamino-5-methyl-3-nitropyridine.
  • ResearchGate. (2020, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • PMC. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-t-Butylamino-5-methyl-3-nitropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE.
  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
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Application

The Strategic Utility of 2-T-Butylamino-5-methyl-3-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Enduring Promise of the Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a testament to its prevalence in FDA-approved drugs and its remark...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a testament to its prevalence in FDA-approved drugs and its remarkable versatility in engaging with biological targets.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone of drug design. The introduction of a nitro group, as seen in the nitropyridine class of molecules, further enhances its utility by modulating the electronic nature of the ring and providing a versatile chemical handle for a wide array of synthetic transformations.[1][2]

This guide focuses on a specific, yet underexplored, member of this family: 2-T-Butylamino-5-methyl-3-nitropyridine . While direct literature on its medicinal applications is sparse, its structural motifs—a bulky lipophilic t-butylamino group, a methyl-substituted pyridine core, and a strategically placed nitro group—suggest significant potential as a foundational building block for novel therapeutics. This document will, therefore, extrapolate from the well-established chemistry of related nitropyridines to provide researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols. We will explore its plausible synthesis, key chemical transformations, and strategic applications in creating diverse chemical libraries for drug discovery.

Physicochemical Properties and Drug-Likeness Profile

Before embarking on a synthetic campaign, it is crucial to assess the foundational properties of the starting scaffold. 2-T-Butylamino-5-methyl-3-nitropyridine presents a promising profile for further development.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₅N₃O₂Provides the basis for all other calculations.[3][4]
Molecular Weight 209.25 g/mol Well within the typical range for small molecule drugs, offering a good starting point for further derivatization without exceeding Lipinski's rule of five (<500 Da).[3][4]
Topological Polar Surface Area (TPSA) 75.1 ŲSuggests good potential for cell permeability and oral bioavailability.
cLogP (calculated) ~2.5-3.0Indicates a favorable balance of hydrophilicity and lipophilicity for membrane transport.
Hydrogen Bond Donors 1The secondary amine provides a key interaction point for target binding.
Hydrogen Bond Acceptors 4The nitro group and pyridine nitrogen offer multiple points for hydrogen bonding.

Proposed Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

The synthesis of the title compound can be logically approached from commercially available or readily synthesized precursors, such as 2-chloro-5-methyl-3-nitropyridine. The following protocol outlines a plausible and efficient synthetic route based on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyridine chemistry.[2]

Diagram: Synthetic Workflow

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product A 2-Chloro-5-methyl-3-nitropyridine E Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) A->E B tert-Butylamine B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., DMF, DMSO) D->E F 2-T-Butylamino-5-methyl-3-nitropyridine E->F

Caption: Proposed synthesis of the title compound via SNAr.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-T-Butylamino-5-methyl-3-nitropyridine from 2-chloro-5-methyl-3-nitropyridine and tert-butylamine.

Materials:

  • 2-chloro-5-methyl-3-nitropyridine (1.0 eq)

  • tert-Butylamine (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution, followed by the slow addition of tert-butylamine (1.5-2.0 eq). The bulky nature of the t-butyl group may require slightly more forcing conditions than less hindered amines.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-T-Butylamino-5-methyl-3-nitropyridine.

Key Synthetic Transformations for Medicinal Chemistry Applications

The true value of 2-T-Butylamino-5-methyl-3-nitropyridine lies in its potential for derivatization. The nitro group, in particular, is a versatile precursor to a key pharmacophoric element: the amino group.

Protocol 1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is arguably the most critical transformation, opening up a vast chemical space for further modification. The resulting 2-(tert-butylamino)-5-methylpyridine-3-amine is a valuable intermediate for constructing novel heterocyclic systems or for derivatization via amide or sulfonamide bond formation.

Objective: To synthesize 2-(tert-butylamino)-5-methylpyridine-3-amine.

Materials:

  • 2-T-Butylamino-5-methyl-3-nitropyridine (1.0 eq)

  • Reducing agent:

    • Option A: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in ethanol or ethyl acetate.

    • Option B: Catalytic hydrogenation (e.g., 10% Pd/C) under a hydrogen atmosphere.

    • Option C: Iron powder (Fe) in acetic acid (AcOH).

  • Solvent appropriate for the chosen reducing agent.

Procedure (using SnCl₂·2H₂O):

  • Reaction Setup: Dissolve 2-T-Butylamino-5-methyl-3-nitropyridine in ethanol or ethyl acetate in a round-bottom flask.

  • Addition of Reducing Agent: Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and concentrate the solvent.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts. Caution: This can be a vigorous reaction.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Extract the filtrate with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude diamine product.

  • Purification: The product can be purified by column chromatography if necessary.

Diagram: Derivatization Workflow

G A 2-T-Butylamino-5-methyl-3-nitropyridine B Reduction (e.g., SnCl₂, H₂/Pd-C) A->B C 2-(tert-butylamino)-5-methylpyridine-3-amine B->C D Acylation / Sulfonylation C->D F Cyclization Reactions C->F E Amide / Sulfonamide Library D->E G Fused Heterocyclic Scaffolds (e.g., Imidazopyridines) F->G

Caption: Key derivatization pathways from the core scaffold.

Strategic Applications in Drug Discovery

The derivatives of 2-T-Butylamino-5-methyl-3-nitropyridine are poised to be valuable in several therapeutic areas.

  • Kinase Inhibitors: The aminopyridine core is a well-established scaffold in the design of kinase inhibitors. The newly formed 3-amino group can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to probe the ATP-binding site of kinases. The 2-t-butylamino group can serve as a lipophilic anchor, while the 5-methyl group can provide selectivity.

  • GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands feature substituted aromatic cores. The diamine intermediate can be used to build more complex structures that can interact with serotonin (5-HT), dopamine, or adrenergic receptors.[5][6] For instance, derivatives of aminopyridines have been explored as 5-HT1A receptor agonists.[5]

  • Antimicrobial Agents: The nitropyridine motif itself has been associated with antimicrobial activity.[1] Furthermore, the scaffold can be elaborated into structures analogous to known antibacterial or antiparasitic drugs, such as nitazoxanide, where a nitro-heterocycle is a key pharmacophore.[7]

  • Scaffolds for Fused Heterocycles: The vicinal diamine (2,3-diaminopyridine derivative) is a powerful precursor for creating fused heterocyclic systems like imidazopyridines or triazolopyridines. These fused systems are rigid and conformationally constrained, which can lead to higher potency and selectivity for a given biological target.

Conclusion and Future Outlook

While 2-T-Butylamino-5-methyl-3-nitropyridine is not yet a widely cited molecule in medicinal chemistry literature, its constituent parts and the broader chemistry of nitropyridines provide a strong rationale for its exploration. It represents a synthetically accessible and highly versatile starting point for the generation of diverse and novel chemical matter. The protocols and strategies outlined in this guide, grounded in established chemical principles, offer a roadmap for researchers to unlock the potential of this promising scaffold. As the quest for new therapeutics continues, the intelligent application of such foundational building blocks will be paramount in the discovery of the next generation of medicines.

References

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." Available at: [Link]

  • MDPI. "Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles." Available at: [Link]

  • PubMed. "Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors." Available at: [Link]

  • PMC. "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations." Available at: [Link]

  • MDPI. "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers." Available at: [Link]

  • PMC. "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt." Available at: [Link]

  • MDPI. "2-Phenethylamines in Medicinal Chemistry: A Review." Available at: [Link]

  • PMC. "Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide." Available at: [Link]

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Method

Application Notes and Protocols for 2-T-Butylamino-5-methyl-3-nitropyridine: A Versatile Building Block for Novel Compound Synthesis

Introduction: Unlocking the Synthetic Potential of a Strategically Substituted Pyridine In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strategically Substituted Pyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged starting point for library synthesis and lead optimization. 2-T-Butylamino-5-methyl-3-nitropyridine (CAS No: 1033202-70-8) emerges as a particularly valuable building block due to its strategic trifunctionalization.[1][2] The interplay between the electron-donating secondary amine, the strongly electron-withdrawing nitro group, and the methyl substituent creates a nuanced reactive profile, opening avenues for selective chemical modifications at multiple positions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-T-Butylamino-5-methyl-3-nitropyridine. We will delve into detailed protocols for key transformations, explain the underlying chemical principles, and showcase its potential in the construction of more complex molecular architectures. The protocols herein are designed to be robust and reproducible, providing a solid foundation for your research endeavors.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol [1]
Appearance Expected to be a solid
CAS Number 1033202-70-8[1][2]

Core Reactivity and Synthetic Opportunities

The chemical behavior of 2-T-Butylamino-5-methyl-3-nitropyridine is dominated by the electronic push-pull system established by the amino and nitro groups. This arrangement activates the pyridine ring for a variety of transformations that are central to modern organic synthesis.

G Start 2-T-Butylamino-5-methyl-3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) (at C4 or C6 if halogenated) Start->SNAr Activation by NO₂ group Nitro_Reduction Selective Nitro Group Reduction to Amine Start->Nitro_Reduction Access to 2,3-diaminopyridines VNS Vicarious Nucleophilic Substitution (VNS) (at C4 or C6) Start->VNS C-H Functionalization

Caption: Key synthetic transformations of 2-T-Butylamino-5-methyl-3-nitropyridine.

Protocol 1: Selective Reduction of the Nitro Group to Synthesize N²-tert-Butyl-5-methylpyridine-2,3-diamine

The reduction of the nitro group is a pivotal transformation, yielding the corresponding 2,3-diaminopyridine derivative. This product is a highly valuable intermediate for the synthesis of a wide array of fused heterocyclic systems, such as imidazopyridines, which are prevalent in pharmacologically active compounds.[3] The bulky tert-butylamino group ortho to the nitro group may present steric challenges; therefore, a chemoselective method that operates under mild conditions is crucial to avoid over-reduction of the pyridine ring or deamination.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and widely employed method for this purpose.[5]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is chosen for its high activity and selectivity in nitro group reductions. The carbon support provides a large surface area for the reaction.

  • Solvent: Ethanol is a common solvent for hydrogenations as it readily dissolves the substrate and hydrogen gas.

  • Hydrogen Source: A hydrogen balloon provides a simple and safe way to maintain a positive pressure of hydrogen gas.

  • Temperature: Room temperature is sufficient for this reduction, minimizing the risk of side reactions.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-T-Butylamino-5-methyl-3-nitropyridine (1.0 eq) in ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution under a nitrogen or argon atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude N²-tert-Butyl-5-methylpyridine-2,3-diamine. The product can be further purified by flash column chromatography on silica gel if necessary.

Expected Yield and Characterization:

  • Yield: 85-95% (typical).

  • Characterization: The product, N²-tert-Butyl-5-methylpyridine-2,3-diamine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group and the appearance of a new amino group signal in the spectra will confirm the successful transformation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Dissolve Substrate in Ethanol Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst H2_Atmosphere Establish H₂ Atmosphere Add_Catalyst->H2_Atmosphere Stir Stir at RT H2_Atmosphere->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify

Caption: Experimental workflow for the selective reduction of the nitro group.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C4-Functionalization

To functionalize the pyridine ring itself, we must first introduce a suitable leaving group. A common strategy involves bromination of the pyridine ring, followed by a palladium-catalyzed cross-coupling reaction. Assuming a brominated derivative at the C4 or C6 position is available, the Buchwald-Hartwig amination offers a powerful method for forming new C-N bonds.[1][6][7][8][9] This reaction is exceptionally broad in scope and is a cornerstone of modern pharmaceutical synthesis.[10]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., RuPhos) is chosen. These bulky, electron-rich ligands are essential for facilitating the catalytic cycle, particularly the reductive elimination step.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile, forming the active palladium-amido complex.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various components of the reaction.

Detailed Step-by-Step Methodology (Hypothetical for a 4-bromo derivative):

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-2-T-Butylamino-5-methyl-3-nitropyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) and RuPhos (4 mol%). Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Yields and Characterization:

Amine TypeExpected Yield
Primary Aliphatic70-90%
Secondary Aliphatic65-85%
Primary Aromatic60-80%

The successful coupling will be confirmed by the incorporation of the new amine substituent, observable through ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C4/C6-Functionalization

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it.[12][13][14] If a suitable leaving group (e.g., a halogen) is present at the C4 or C6 position, a wide range of nucleophiles can be introduced under relatively mild conditions.

Causality Behind Experimental Choices:

  • Nucleophiles: A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed.

  • Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often used to neutralize the acid generated during the reaction or to deprotonate the nucleophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[13]

Detailed Step-by-Step Methodology (Hypothetical for a 4-chloro derivative with an amine nucleophile):

  • Preparation: In a round-bottom flask, dissolve the 4-chloro-2-T-Butylamino-5-methyl-3-nitropyridine (1.0 eq) in DMF to a concentration of approximately 0.2 M.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Start Start with 4-Halo-2-T-Butylamino- 5-methyl-3-nitropyridine Reaction React with Nucleophile (Nu-H) and Base in DMF Start->Reaction Addition of Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate Formation Product 4-Nu-2-T-Butylamino- 5-methyl-3-nitropyridine Intermediate->Product Elimination of Halide

Caption: General mechanism of the SNAr reaction.

Application in the Synthesis of Fused Heterocyclic Systems

The N²-tert-Butyl-5-methylpyridine-2,3-diamine, synthesized via the reduction of the nitro group (Protocol 1), is a prime precursor for constructing fused heterocyclic systems.[15][16] The vicinal diamine functionality can readily undergo condensation reactions with various electrophiles to form five- or six-membered rings fused to the pyridine core. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-b]pyridines, while reaction with carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridines.[3] These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.[17]

Spectroscopic Characterization

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ ~8.0-8.2 ppm (s, 1H): Aromatic proton at C6.

  • δ ~7.0-7.2 ppm (s, 1H): Aromatic proton at C4.

  • δ ~5.0-5.5 ppm (br s, 1H): N-H proton of the amino group.

  • δ ~2.2-2.4 ppm (s, 3H): Methyl protons at C5.

  • δ ~1.4-1.6 ppm (s, 9H): tert-Butyl protons.

Expected ¹³C NMR (100 MHz, CDCl₃):

  • δ ~155-160 ppm: C2 carbon attached to the amino group.

  • δ ~145-150 ppm: C6 carbon.

  • δ ~130-135 ppm: C4 carbon.

  • δ ~125-130 ppm: C3 carbon attached to the nitro group.

  • δ ~120-125 ppm: C5 carbon attached to the methyl group.

  • δ ~50-55 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~28-30 ppm: Methyl carbons of the tert-butyl group.

  • δ ~15-20 ppm: C5-methyl carbon.

Conclusion

2-T-Butylamino-5-methyl-3-nitropyridine is a highly functionalized and versatile building block with significant potential for the synthesis of novel compounds. The strategic placement of its substituents allows for selective transformations, including the reduction of the nitro group to access diaminopyridines, and, following halogenation, palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions to functionalize the pyridine ring. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their drug discovery and materials science programs.

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  • ResearchGate. (2002). The reduction of vic-substituted 3-nitropyridines with. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Single non-noble metal atom doped C2N catalysts for chemoselective hydrogenation of 3-nitrostyrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • MDPI. (2021). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 2-T-Butylamino-5-methyl-3-nitropyridine

Abstract This document provides a comprehensive guide to the quantitative analysis of 2-T-Butylamino-5-methyl-3-nitropyridine, a key intermediate in various synthetic processes. We present a primary, validated Reversed-P...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-T-Butylamino-5-methyl-3-nitropyridine, a key intermediate in various synthetic processes. We present a primary, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for robust quantification. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification and identification. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on scientific rationale, adherence to international validation standards, and practical troubleshooting.

Introduction and Method Selection Rationale

2-T-Butylamino-5-methyl-3-nitropyridine (CAS: 1033202-70-8, MW: 209.25 g/mol [1][2]) is an organic compound whose purity and concentration are critical for the successful synthesis of downstream products, particularly in the pharmaceutical industry. Accurate and reliable quantification is essential for process control, impurity profiling, and ensuring the quality of the final drug substance.

Rationale for Method Selection

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.

  • Primary Method: RP-HPLC with UV Detection. High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical labs for its simplicity, robustness, and wide applicability to small molecules.[3] The structure of 2-T-Butylamino-5-methyl-3-nitropyridine, containing a nitropyridine chromophore, makes it an ideal candidate for UV-Vis detection. A reversed-phase method using a C18 column is selected as the primary approach due to its proven efficacy in separating a wide range of moderately polar compounds and its status as a workhorse in impurity profiling.[4]

  • Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS). To ensure unambiguous identification and provide an orthogonal quantification method, GC-MS is proposed. Gas chromatography is well-suited for the analysis of volatile and semi-volatile pyridine compounds.[5][6][7] Coupling it with mass spectrometry provides high specificity and structural information based on the molecule's fragmentation pattern, which is a powerful tool for identification.[8][9] For nitroaromatic compounds, characteristic fragmentation patterns, such as the loss of NO and NO₂, are expected.[10][11]

Primary Method: RP-HPLC with UV Detection

This method is designed for the accurate quantification of 2-T-Butylamino-5-methyl-3-nitropyridine in solution.

Principle

The sample is injected into the HPLC system, where it is transported by a pressurized liquid mobile phase through a column packed with a nonpolar stationary phase (C18). The analyte separates from other components based on its polarity; more polar compounds elute earlier, while less polar compounds are retained longer. As the analyte elutes from the column, it passes through a UV detector. The amount of UV light absorbed is directly proportional to the analyte's concentration, which is determined by comparing its peak area to that of a reference standard of known concentration.

Materials and Instrumentation
  • Reference Standard: 2-T-Butylamino-5-methyl-3-nitropyridine (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffer: Monobasic Potassium Phosphate (KH₂PO₄), Orthophosphoric Acid

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Experimental Protocol

Step 1: Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Step 2: Standard Solution Preparation

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the diluent.

Step 3: Sample Preparation

  • Accurately weigh a sample containing an expected amount of 2-T-Butylamino-5-methyl-3-nitropyridine.

  • Dissolve the sample in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Step 4: Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% to 30% B12-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax determined by DAD scan)
Run Time 15 minutes

Step 5: Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² > 0.999 is desirable.

  • Calculate the concentration of the analyte in the sample solution using the regression equation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Report Result H->I

Caption: RP-HPLC quantification workflow.

Confirmatory Method: GC-MS Analysis

This method serves to confirm the identity of the analyte and can be used as an alternative quantification technique.

Principle

A liquid sample is injected into a heated inlet, where it is vaporized. The gaseous sample is carried by an inert gas (helium) through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. As components exit the column, they enter the mass spectrometer, which bombards them with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint for identification.

Materials and Instrumentation
  • Solvents: Methanol (GC Grade), Dichloromethane (GC Grade)

  • Instrumentation: Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Experimental Protocol

Step 1: Sample and Standard Preparation

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare working standards and sample solutions in a suitable volatile solvent like dichloromethane or methanol to a final concentration of ~10-50 µg/mL.

Step 2: GC-MS Conditions

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 350 amu
Expected Mass Spectrum

The fragmentation of 2-T-Butylamino-5-methyl-3-nitropyridine (MW=209.25) under EI is predicted to show:

  • Molecular Ion [M]⁺•: A peak at m/z 209.

  • Loss of a methyl group (-CH₃): A fragment at m/z 194.

  • Loss of the tert-butyl group (-C₄H₉): A fragment at m/z 152, or cleavage to form a stable tert-butyl cation at m/z 57.

  • Characteristic loss of nitro group fragments: As seen in other nitroaromatics, expect losses of -NO (m/z 179) and -NO₂ (m/z 163).[10]

Analytical Method Validation Protocol (per ICH Q2(R1))

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] The following protocol outlines the validation of the primary HPLC method according to the ICH Q2(R1) guideline.[13][14]

Validation Workflow Diagram

Validation_Workflow cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits cluster_reliability Reliability center Method is Fit for Purpose Specificity Specificity Specificity->center Linearity Linearity & Range Linearity->center LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy (Recovery) Accuracy->center Precision Precision (Repeatability & Intermediate) Precision->center LOQ->center Robustness Robustness Robustness->center

Caption: Key parameters for analytical method validation.

Validation Parameter Protocols

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of a placebo or matrix.

    • Analyze the reference standard solution.

    • Analyze a sample solution spiked with the reference standard.

    • If available, analyze samples containing known related substances.

  • Acceptance Criteria: The blank and placebo shall show no interfering peaks at the retention time of the analyte. The peak for the analyte should be pure, as determined by DAD peak purity analysis.

2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area versus concentration and perform a linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

3. Accuracy (as Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Spike a sample matrix (or placebo) with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase organic composition (± 2%)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, resolution) should remain within predefined limits. The change should not significantly impact the quantitative results.[15]

Expert Insights & Troubleshooting

  • Causality of Experimental Choices:

    • pH 3.0 Buffer: The amino group on the pyridine ring is basic. At a low pH of 3.0, this group will be protonated, making the molecule more polar and improving its solubility in the aqueous mobile phase. This also prevents peak tailing that can occur with free amines interacting with residual silanols on the silica-based column.

    • Gradient Elution: A gradient is used to ensure that any potential impurities with significantly different polarities are eluted within a reasonable time, providing a comprehensive profile of the sample while maintaining sharp peaks for accurate integration.[15]

    • C18 Column: This is the most common reversed-phase column and provides excellent retention for a wide variety of organic molecules, making it a robust starting point for method development.[4]

  • Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions of the amine group with the column; column degradation.Ensure mobile phase pH is low enough to protonate the analyte; use a column with end-capping or a base-deactivated column; replace the column if old.
Retention Time Shift Change in mobile phase composition; column temperature fluctuation; pump malfunction.Prepare fresh mobile phase; ensure the column oven is stable; check pump pressure and perform maintenance if needed.
Poor Resolution Inappropriate mobile phase composition; column aging.Optimize the gradient slope or the organic-to-aqueous ratio; replace the column.
Ghost Peaks Contamination in the mobile phase, diluent, or autosampler; sample carryover.Use high-purity solvents; run blank injections to identify the source; implement a robust needle wash in the autosampler method.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • Gössler, W., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 157-67. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research. Retrieved from [Link]

  • Vanhoenacker, G., & Sandra, P. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 12(7), e0181963. Retrieved from [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Retrieved from [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Smrčok, T., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4018-24. Retrieved from [Link]

  • Soons, P. A., & Breimer, D. D. (1988). Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma. Journal of Chromatography, 428(2), 362-8. Retrieved from [Link]

  • Agilent Technologies. (2011). Separation of pyridine and other amines. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Evaluation of 2-T-Butylamino-5-methyl-3-nitropyridine

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Nitropyridine Analog The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Nitropyridine Analog

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a nitro group to this scaffold, creating nitropyridines, significantly modulates the molecule's electronic properties and enhances its potential for diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects.[1][2] 2-T-Butylamino-5-methyl-3-nitropyridine (CAS: 1033202-70-8, Formula: C₁₀H₁₅N₃O₂) is a member of this promising class of compounds.[3][4] While specific biological targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential utility as an inhibitor of key cellular signaling pathways or as a cytotoxic agent.

This document provides detailed, field-proven protocols for the initial in vitro characterization of 2-T-Butylamino-5-methyl-3-nitropyridine. We will first outline a robust method for assessing its general cellular cytotoxicity using the MTT assay, a foundational step for any potential therapeutic compound. Subsequently, we will describe a representative protocol for evaluating its potential as a kinase inhibitor, a common mechanism of action for heterocyclic compounds in drug discovery.[2]

Part 1: Cytotoxicity Profiling via MTT Assay

Scientific Rationale

Before investigating specific mechanisms of action, it is crucial to determine a compound's effect on cell viability and establish a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[5][6] The assay's principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5][7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (i.e., viable) cells.[6][8] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate. C 3. Cell Treatment Add compound dilutions to wells. Include vehicle control. A->C 24h post-seeding B 2. Compound Preparation Prepare serial dilutions of 2-T-Butylamino-5-methyl-3-nitropyridine. B->C D 4. Incubation Incubate for 24-72 hours at 37°C, 5% CO₂. C->D E 5. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well. D->E F 6. Formazan Development Incubate for 4 hours at 37°C. E->F G 7. Solubilization Add 100-150 µL of solubilization solution (e.g., DMSO or SDS-HCl). F->G H 8. Read Absorbance Measure absorbance at 570 nm (reference ~630 nm). G->H After overnight incubation I 9. Calculate % Viability & IC₅₀ Normalize data to vehicle control and plot dose-response curve. H->I Kinase_Inhibition cluster_control Control Reaction (No Inhibitor) cluster_inhibited Inhibited Reaction Kinase_C Active Kinase Product_C Phosphorylated Substrate (High Signal) Kinase_C->Product_C Substrate_C Substrate ATP_C ATP ADP_C ADP ATP_C->ADP_C Inhibitor 2-T-Butylamino- 5-methyl-3-nitropyridine Kinase_I Inhibited Kinase Inhibitor->Kinase_I Product_I No/Low Phosphorylation (Low Signal) Kinase_I->Product_I Reaction Blocked Substrate_I Substrate ATP_I ATP

Caption: Principle of an in vitro kinase inhibition assay.

Detailed Protocol: Representative Kinase Assay (e.g., against a Tyrosine Kinase)

Materials:

  • 2-T-Butylamino-5-methyl-3-nitropyridine

  • Purified recombinant human kinase (e.g., SRC, ABL)

  • Specific peptide substrate for the kinase

  • Kinase buffer (composition varies, but typically contains Tris-HCl, MgCl₂, DTT) [9]* ATP solution

  • [γ-³²P]-ATP (for radiometric assay)

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

  • 384-well or 96-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-T-Butylamino-5-methyl-3-nitropyridine in 100% DMSO.

    • Create a serial dilution series in DMSO. Then, dilute these into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., 1-2%).

  • Assay Master Mix Preparation:

    • Prepare a master mix containing the kinase buffer, the purified kinase enzyme, and the peptide substrate. The concentrations should be optimized for linear reaction kinetics.

  • Assay Reaction:

    • Aliquot the master mix into the wells of the assay plate.

    • Add the diluted compound or vehicle (DMSO in buffer) to the wells.

    • Allow the compound to pre-incubate with the kinase for 10-20 minutes at room temperature. [10]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution (spiked with [γ-³²P]-ATP) to each well. [9]A typical final ATP concentration is close to its Km value for the specific kinase.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes) where the reaction is still in the linear phase.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated peptide substrate will bind to the negatively charged paper, while the unused [γ-³²P]-ATP will not.

    • Wash the membrane extensively with wash buffer to remove unincorporated ATP.

    • Allow the membrane to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Determine the % inhibition for each compound concentration:

      • % Inhibition = 100 - [((CPM_Compound - CPM_Background) / (CPM_Vehicle - CPM_Background)) * 100]

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterDescriptionExample Condition
Kinase Target Recombinant enzyme being testedHuman SRC Tyrosine Kinase
Substrate Peptide sequence for phosphorylationPoly(Glu, Tyr) 4:1
ATP Concentration Final concentration in assay10 µM (approx. Km)
IC₅₀ Concentration for 50% inhibitionTo be determined (nM/µM)
Positive Control Known inhibitor for the kinaseStaurosporine

References

  • Roche Applied Science. (n.d.).
  • Martens, S. Lab. (2023). In vitro kinase assay. Protocols.io.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.).
  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • JoVE. (n.d.). In vitro NLK Kinase Assay.
  • Bio-protocol. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Kharisov, B. I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • CymitQuimica. (n.d.). 2-t-Butylamino-5-methyl-3-nitropyridine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Santa Cruz Biotechnology. (n.d.). 2-t-Butylamino-5-methyl-3-nitropyridine.

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Application

Application Notes and Protocols for the Derivatization of 2-tert-Butylamino-5-methyl-3-nitropyridine for Biological Screening

Introduction: The Privileged Scaffold of 2-tert-Butylamino-5-methyl-3-nitropyridine The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-tert-Butylamino-5-methyl-3-nitropyridine

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal framework for drug design. Within this class, aminonitropyridines are particularly valuable synthetic intermediates. The electron-withdrawing nitro group significantly influences the electronic distribution of the pyridine ring, activating it for various chemical transformations.[3]

This application note focuses on 2-tert-butylamino-5-methyl-3-nitropyridine, a versatile starting material for the generation of diverse compound libraries for biological screening. The strategic placement of the bulky tert-butylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position offers a unique combination of steric and electronic properties that can be exploited for selective derivatization. This guide provides detailed protocols for the derivatization of this scaffold and outlines strategies for subsequent biological evaluation, particularly in the areas of oncology and microbiology, where pyridine derivatives have shown significant promise.[2][4][5][6][7]

Chemical Derivatization Strategies

The reactivity of 2-tert-butylamino-5-methyl-3-nitropyridine is primarily dictated by the activating effect of the nitro group, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, while not directly applicable to the starting material, the introduction of a halogen at a suitable position can open up avenues for powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This section will detail a key derivatization strategy: Nucleophilic Aromatic Substitution of the nitro group.

Workflow for Derivatization and Screening

Derivatization and Screening Workflow Overall Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Start 2-t-Butylamino-5-methyl-3-nitropyridine Reaction Derivatization Reaction (e.g., SNAr) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Anticancer Anticancer Assays (e.g., MTT on A549, MCF-7) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against E. coli, B. subtilis) Purification->Antimicrobial Data_Analysis Data Analysis & SAR NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Workflow from synthesis to biological evaluation.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Thiols

The electron-deficient nature of the 3-nitropyridine ring makes the nitro group a viable leaving group in SNAr reactions, particularly with soft nucleophiles like thiols.[1][8] This protocol describes the synthesis of 2-tert-butylamino-5-methyl-3-(arylthio)pyridines.

Reaction Scheme:

SNAr_Reaction reactant1 2-t-Butylamino-5-methyl-3-nitropyridine product 2-t-Butylamino-5-methyl-3-(arylthio)pyridine reactant1->product + reagents K₂CO₃, DMF 60 °C reactant2 Ar-SH reactant2:n->product:n

Caption: SNAr reaction with various thiols.

Materials:

  • 2-tert-Butylamino-5-methyl-3-nitropyridine (1.0 eq)

  • Aryl thiol (e.g., thiophenol, 4-chlorothiophenol) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-tert-butylamino-5-methyl-3-nitropyridine and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Add the aryl thiol dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. Potassium carbonate acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion. The reaction is typically regioselective for the substitution of the 3-nitro group.[8]

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity before biological screening.

Table 1: Expected Spectroscopic Data for a Representative Thioether Derivative

TechniqueExpected Observations
¹H NMR Disappearance of the pyridine proton signal adjacent to the nitro group. Appearance of new aromatic signals from the introduced arylthio group. The tert-butyl singlet and the methyl singlet will remain.
¹³C NMR Upfield shift of the C3 carbon of the pyridine ring. Appearance of new carbon signals corresponding to the arylthio moiety.[9]
FTIR Disappearance of the characteristic N-O stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹). Appearance of C-S stretching vibrations.
Mass Spec A molecular ion peak corresponding to the mass of the synthesized thioether derivative. Fragmentation patterns may show loss of the tert-butyl group or cleavage of the C-S bond.[9]

Protocols for Biological Screening

Based on the known biological activities of pyridine derivatives, initial screening of the synthesized compounds should focus on their potential anticancer and antimicrobial effects.[2][4][6][7]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).[4]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized pyridine derivatives (dissolved in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Bacterial strains (e.g., Escherichia coli - Gram-negative, Bacillus subtilis - Gram-positive).[2]

  • Mueller-Hinton broth (MHB).

  • Synthesized pyridine derivatives (dissolved in DMSO).

  • 96-well microplates.

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The derivatization of 2-tert-butylamino-5-methyl-3-nitropyridine offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and initial biological evaluation of a library of derivatives. The SNAr reaction is a key transformation for introducing molecular diversity at the 3-position. Subsequent screening for anticancer and antimicrobial activities will enable the identification of lead compounds for further optimization and development. Future work could involve expanding the derivatization strategies to include palladium-catalyzed cross-coupling reactions, requiring initial functionalization of the pyridine ring with a halogen. This would further broaden the chemical space and increase the potential for discovering potent and selective therapeutic agents.

References

  • Shengliang Liao, Shibin Shang, Minggui Shen, Xiaoping Rao. (2025). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. ResearchGate. [Link]

  • Anwer, E., & Sayed, S. (2020). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. RSC Advances. [Link]

  • SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. SpectraBase. [Link]

  • Kavková, V., Stankovičová, H., Gáplovský, A., & Koóš, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]

  • Matijaš, M., Stilinović, V., Hrenar, T., & Počkaj, M. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. RSC Advances. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, A. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Amino-3-nitropyridine in Developing Antimicrobial Agents. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Arts, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kelly, S. E., & Fu, G. C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics. [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry. [Link]

  • Al-Issa, S. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]

  • NIST. (n.d.). 2-tert-Butylpyridine. NIST WebBook. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kavková, V., Stankovičová, H., Gáplovský, A., & Koóš, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

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  • Google Patents. (n.d.).
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Sources

Method

Application Notes &amp; Protocols: The 2-Aminopyridine Scaffold as a Privileged Platform for Neuronal Nitric Oxide Synthase (nNOS) Chemical Probes

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Foreword: On the Selection of the Model Compound The initial focus of this guide was the specific molecule 2-T-Butyla...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: On the Selection of the Model Compound

The initial focus of this guide was the specific molecule 2-T-Butylamino-5-methyl-3-nitropyridine. However, a thorough review of the scientific literature and chemical databases revealed no publicly available data on its biological activity or its use as a chemical probe. To provide a scientifically rigorous and useful document, we have pivoted to a well-documented and promising scaffold: the 2-aminopyridine core. This scaffold is a recurring motif in potent and selective inhibitors of neuronal Nitric Oxide Synthase (nNOS).[1][2]

For illustrative purposes throughout this guide, we will refer to a hypothetical chemical probe named APN-300 (Aminopyridine-Nitropyridine-300) , which embodies the key structural features of a 2-aminopyridine-based nNOS inhibitor. This allows us to present detailed, field-proven protocols and mechanistic insights grounded in established research on this class of compounds.

Introduction: The Critical Role of nNOS and the Need for Selective Chemical Probes

Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a pivotal role in neurotransmission, synaptic plasticity, and neurovascular regulation.[3][4] It is synthesized by a family of enzymes called nitric oxide synthases (NOS). The neuronal isoform, nNOS (or NOS1), is of particular interest in neuroscience and drug discovery due to its implication in a range of neurological disorders when its activity is dysregulated.[3][5] Overproduction of NO by nNOS is linked to excitotoxicity and neurodegeneration, making it a key therapeutic target for conditions such as stroke, chronic pain, and neurodegenerative diseases.[3][6]

Chemical probes are indispensable tools for dissecting the complex roles of enzymes like nNOS in cellular and organismal biology.[7][8][9] A high-quality chemical probe offers temporal control over protein function, which is a distinct advantage over genetic methods.[9][10] The 2-aminopyridine scaffold has emerged as a "privileged structure" for developing potent and selective nNOS inhibitors, providing a robust starting point for creating such probes.[1][2]

This guide provides a comprehensive overview of the application of a hypothetical 2-aminopyridine-based nNOS chemical probe, APN-300, including its mechanism of action and detailed protocols for its characterization and use in biological systems.

Physicochemical and Probe Qualification Data for APN-300 (Hypothetical)

A high-quality chemical probe must be well-characterized to ensure that its biological effects are directly attributable to the modulation of its intended target.[10][11] The following table summarizes the ideal characteristics for our hypothetical probe, APN-300, based on established criteria for chemical probes.[12][13]

PropertyTarget ValueRationale
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five for drug-likeness and cell permeability.
Solubility > 50 µM in aqueous bufferEnsures solubility in assay buffers and cell culture media, avoiding compound precipitation.
Purity > 98%High purity is essential to ensure that the observed activity is from the compound of interest and not impurities.
In Vitro Potency (IC₅₀/Kᵢ) < 100 nM for nNOSPotent inhibition is required to achieve target modulation at low concentrations, minimizing off-target risks.[10]
Isoform Selectivity > 30-fold vs. eNOS and iNOSHigh selectivity is the hallmark of a quality probe, ensuring that the observed phenotype is due to nNOS inhibition specifically.[2][10]
Cellular Potency (EC₅₀) < 1 µMDemonstrates the ability of the probe to cross the cell membrane and engage the target in a cellular context.[13]
Negative Control Structurally similar, but inactive (>30-fold less potent) analogue available.A crucial tool to confirm that the biological effect is due to on-target activity and not a general property of the chemical scaffold.[12]

Mechanism of Action and Signaling Pathway

nNOS Activation and NO Synthesis

nNOS is a calcium/calmodulin-dependent enzyme.[6][14] In neurons, a key activation signal is the influx of Ca²⁺ through NMDA receptors, which are activated by the neurotransmitter glutamate. The elevated intracellular Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates nNOS.[6]

Activated nNOS catalyzes a five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.[15] This reaction requires molecular oxygen and several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).[15]

Downstream Signaling of Nitric Oxide

Once produced, NO, as a small, uncharged gas, freely diffuses across cell membranes to act on nearby cells.[16][17] Its primary receptor is soluble guanylate cyclase (sGC).[16] NO binding to the heme moiety of sGC activates the enzyme, which then converts GTP to cyclic GMP (cGMP).[18] cGMP acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinase (PKG), which in turn phosphorylates various proteins to elicit a physiological response.[16][18]

Inhibition by 2-Aminopyridine-Based Probes

The 2-aminopyridine scaffold acts as a competitive inhibitor at the L-arginine binding site of nNOS.[2] The aminopyridine moiety forms key hydrogen bonds with glutamate residues (e.g., Glu592 in rat nNOS) within the active site, effectively anchoring the inhibitor and preventing the substrate from binding.[2][19] The substituents on the pyridine ring can be modified to enhance potency and, crucially, to achieve selectivity over the other NOS isoforms (eNOS and iNOS), which have highly homologous active sites.[1][20]

Diagram: nNOS Signaling Pathway and Inhibition by APN-300

nnos_pathway cluster_activation nNOS Activation cluster_nNOS nNOS Catalysis cluster_inhibition Inhibition cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM nNOS_inactive nNOS (inactive) Ca_CaM->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active L_Cit L-Citrulline nNOS_active->L_Cit NO Nitric Oxide (NO) nNOS_active->NO L_Arg L-Arginine L_Arg->nNOS_active substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates APN300 APN-300 (2-Aminopyridine Probe) APN300->nNOS_active inhibits (competes with L-Arg) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Physiological Response (e.g., Neurotransmission, Vasodilation) Phosphorylation->Response

Caption: nNOS activation, NO production, and downstream signaling, with inhibition by the hypothetical probe APN-300.

Experimental Protocols

The following protocols provide a workflow for characterizing the activity of APN-300, from initial biochemical validation to cellular target engagement.

Diagram: Experimental Workflow for Probe Characterization

workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_target Target Engagement & Downstream Effects ic50 Protocol 1: In Vitro nNOS IC₅₀ Determination selectivity Isoform Selectivity (vs. eNOS, iNOS) ic50->selectivity griess Protocol 2: Cellular NO Production (Griess Assay) ic50->griess Validate in cells viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) griess->viability western Protocol 3: Western Blot for Downstream Targets griess->western Confirm mechanism

Caption: A logical workflow for characterizing a novel nNOS chemical probe from biochemical potency to cellular effects.

Protocol 1: In Vitro Biochemical Assay for nNOS Inhibition (IC₅₀ Determination)

This protocol determines the concentration of APN-300 required to inhibit 50% of recombinant nNOS activity. It is based on a colorimetric method that measures the production of nitrite/nitrate, the stable end-products of NO.[21][22][23]

A. Materials and Reagents:

  • Recombinant human nNOS enzyme

  • NOS Activity Assay Kit (containing assay buffer, cofactors, L-arginine, nitrate reductase, and Griess reagents)[21]

  • APN-300 and Negative Control compound (10 mM stocks in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 540 nm

B. Procedure:

  • Prepare Reagents: Prepare all assay kit components according to the manufacturer's instructions. This typically involves reconstituting lyophilized cofactors and enzymes.[23]

  • Prepare Compound Dilutions:

    • Perform a serial dilution of APN-300 and the negative control in DMSO, followed by a final dilution in NOS Assay Buffer to achieve the desired test concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.

  • Set Up Assay Plate:

    • Blank Wells: Add assay buffer only.

    • Vehicle Control Wells (100% Activity): Add assay buffer with 1% DMSO.

    • Test Compound Wells: Add diluted APN-300 or negative control.

    • Positive Control Inhibitor Wells: Add a known nNOS inhibitor (e.g., L-NAME) at a saturating concentration.

  • Initiate Reaction:

    • Prepare a Reaction Mix containing NOS Assay Buffer, cofactors, and L-arginine.

    • Add recombinant nNOS enzyme to each well (except blanks).

    • Add the Reaction Mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Nitrate Reduction: Add Nitrate Reductase and its cofactor (NADPH) to each well to convert all nitrate produced into nitrite. Incubate for 20 minutes at room temperature.

  • Color Development (Griess Reaction):

    • Add Griess Reagent I (sulfanilamide in acid) to all wells.[24]

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) to all wells.[24]

    • Incubate for 10 minutes at room temperature, protected from light, to allow the purple azo dye to form.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

C. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Abs_compound - Abs_100%_inhibition) / (Abs_vehicle - Abs_100%_inhibition))

  • Plot the % Inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cellular Nitric Oxide Production (Griess Assay)

This protocol measures the effect of APN-300 on NO production in a cellular context using a neuronal cell line that endogenously expresses nNOS.[25] The Griess assay is used to quantify nitrite accumulation in the cell culture medium.[26][27][28]

A. Materials and Reagents:

  • Cell Line: SH-SY5Y or N1E-115 neuroblastoma cells (known to express nNOS).[25]

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • NMDA or another suitable stimulus to induce nNOS activity.

  • APN-300 and Negative Control compound.

  • Griess Reagent Kit.[29]

  • 96-well tissue culture plate.

B. Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24-48 hours.

  • Compound Pre-treatment:

    • Remove the culture medium.

    • Add fresh, serum-free medium containing serial dilutions of APN-300, the negative control, or vehicle (DMSO).

    • Incubate for 1-2 hours to allow the compound to enter the cells.

  • Cell Stimulation:

    • Add the nNOS stimulus (e.g., NMDA, 100 µM final concentration) to all wells except the unstimulated control wells.

    • Incubate for the desired time period (e.g., 30-60 minutes).

  • Sample Collection: Carefully collect 100 µL of the conditioned medium from each well and transfer to a new 96-well plate for the Griess assay.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve in culture medium (0-100 µM).

    • Add 50 µL of Griess Reagent I to each standard and sample well.

    • Add 50 µL of Griess Reagent II to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

C. Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Normalize the results to a cell viability assay (e.g., MTT or CellTiter-Glo) performed on the same plate to account for any cytotoxicity of the compounds.

  • Plot the normalized nitrite concentration against the compound concentration to determine the cellular EC₅₀.

Protocol 3: Western Blot for Downstream Target Modulation

This protocol assesses whether APN-300 treatment affects downstream signaling by measuring the phosphorylation status of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP). A reduction in NO should lead to decreased cGMP, decreased PKG activity, and thus reduced phosphorylation of VASP at Ser239.

A. Materials and Reagents:

  • Treated cell lysates from an experiment similar to Protocol 2.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-VASP (Ser239)

    • Rabbit anti-VASP (Total)

    • Mouse anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

B. Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[30]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[30]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total VASP and β-Actin to ensure equal protein loading.

C. Data Analysis:

  • Quantify the band intensity for phospho-VASP, total VASP, and β-Actin using densitometry software.

  • Normalize the phospho-VASP signal to the total VASP signal, and then to the β-Actin signal.

  • Compare the normalized signals across different treatment conditions to determine if APN-300 reduces downstream nNOS signaling.

Interpretation of Results & Troubleshooting

  • Successful Probe Characterization: A successful characterization will show that APN-300 has a potent IC₅₀ for nNOS with high selectivity over eNOS/iNOS. This biochemical activity should translate to a potent EC₅₀ in a cell-based assay. Furthermore, the on-target effect should be confirmed by a reduction in downstream signaling markers (e.g., p-VASP), while the negative control compound remains inactive across all assays.

  • High IC₅₀/EC₅₀: If potency is low, the probe may not be suitable for cellular studies without using high concentrations that risk off-target effects. Structure-activity relationship (SAR) studies may be needed to optimize the scaffold.[19]

  • Poor Selectivity: If the probe inhibits eNOS or iNOS, any observed phenotype cannot be confidently attributed to nNOS. This probe would be unsuitable for selective target validation.

  • Biochemical vs. Cellular Potency Mismatch: A large drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability, compound efflux, or rapid metabolism.

  • No Change in Downstream Markers: This could mean the chosen downstream marker is not robust in the selected cell system, or the probe does not engage the target sufficiently to produce a measurable downstream effect. Confirm target engagement with more direct methods if possible.

Conclusion

The 2-aminopyridine scaffold represents a powerful platform for the development of chemical probes for nNOS. By following a systematic workflow of biochemical characterization, cellular validation, and mechanistic studies, researchers can develop and utilize high-quality probes like the hypothetical APN-300. Such tools are vital for elucidating the precise roles of nNOS in health and disease and for validating it as a therapeutic target for a new generation of neurological medicines.[31]

References

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  • Anderson, G. D., et al. (2003). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 5(16), 2861–2864.
  • Li, H., et al. (2010). Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. Journal of medicinal chemistry, 53(21), 7747–7757.
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  • Garthwaite, J. (2008). NO as a signalling molecule in the nervous system. Seminars in cell & developmental biology, 19(3), 248–256.
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  • Frye, S. V. (2010). The promise and peril of chemical probes.
  • Gupta, S., & Ahmad, S. (2013). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase. Letters in Drug Design & Discovery, 10(1), 86-93.
  • D'Amico, R., et al. (2023). Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. International Journal of Molecular Sciences, 24(18), 14285.
  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: regulation and function. The Biochemical journal, 357(Pt 3), 593–615.
  • Workman, P., & Collins, I. (2010). The art of the chemical probe.
  • JoVE. (2023). Video: Nitric Oxide Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2014). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?. Retrieved from [Link]

  • Kang, S., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of medicinal chemistry, 59(10), 4845–4855.
  • AnyGenes. (n.d.). Nitric Oxide Pathway: Biomarkers and Mechanisms. Retrieved from [Link]

  • Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS medicinal chemistry letters, 8(10), 1053–1058.
  • ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Retrieved from [Link]

  • Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Google Patents. (2011). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Tsikas, D. (2004). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in molecular biology, 279, 81–97.
  • Frontiers. (2017). Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuronal NOS (nNOS) and iNOS are constitutively expressed and are closely associated with mitochondria in A549 cells. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • Frontiers. (2017). Neuronal Nitric Oxide Synthase in Neural Stem Cells Induces Neuronal Fate Commitment via the Inhibition of Histone Deacetylase 2. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Bredt, D. S., & Snyder, S. H. (1994). Neuronal Expression of Neural Nitric Oxide Synthase (nNOS) Protein Is Suppressed by an Antisense RNA Transcribed from an NOS Pseudogene. Journal of Biological Chemistry, 269(3), 1637-1640.

Sources

Application

Topic: A Robust and Scalable Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: 2-T-Butylamino-5-methyl-3-nitropyridine is a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-T-Butylamino-5-methyl-3-nitropyridine is a valuable substituted pyridine derivative, often utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structural motifs are of significant interest in medicinal chemistry. This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for reliable lab-scale execution and straightforward scale-up. The synthesis proceeds via the chlorination of 2-hydroxy-5-methyl-3-nitropyridine to form a critical intermediate, followed by a nucleophilic aromatic substitution (SNAr) with tert-butylamine. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations for handling nitropyridine compounds, and key parameters for process optimization and large-scale production.

Introduction and Mechanistic Rationale

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry. The target molecule, 2-T-Butylamino-5-methyl-3-nitropyridine, is prepared through a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The success of this reaction hinges on the electronic properties of the pyridine ring.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. However, to facilitate substitution with a moderately strong nucleophile like tert-butylamine, the ring requires further activation. This is achieved by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position. The nitro group, through its potent mesomeric and inductive effects, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. The chlorine atom at the 2-position serves as an excellent leaving group, making this position the ideal site for the substitution reaction[1].

The overall synthetic strategy is outlined below:

G A 2-Hydroxy-5-methyl-3-nitropyridine B Intermediate: 2-Chloro-5-methyl-3-nitropyridine A->B Step 1: Chlorination (SOCl₂, DMF cat.) C Final Product: 2-T-Butylamino-5-methyl-3-nitropyridine B->C Step 2: SNAr Reaction (tert-Butylamine)

Figure 1: Two-step synthetic workflow.

The mechanism for the key SNAr step is detailed in the diagram below. The nucleophilic attack of tert-butylamine on the electron-deficient C2 position of the pyridine ring is the rate-determining step, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring to yield the final product.

G cluster_0 SNAr Mechanism Reactants Reactants (Intermediate + Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Product + Leaving Group Meisenheimer->Product Elimination of Cl⁻ (Aromaticity Restored)

Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism.

Safety and Handling Precautions

Working with nitropyridine derivatives and chlorinating agents requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.

  • Aromatic Nitro Compounds: These compounds are potentially toxic and can be absorbed through the skin. Systemic effects may include methaemoglobinaemia, leading to headaches, cyanosis, and cardiac dysrhythmias[2].

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be carried out in a certified chemical fume hood.

  • tert-Butylamine: Flammable, corrosive, and has a pungent odor. It can cause severe skin and eye irritation.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.

  • Impervious gloves (e.g., butyl rubber or laminate).

  • Flame-resistant lab coat.

  • Ensure an eyewash station and safety shower are immediately accessible[3].

All waste materials should be segregated and disposed of according to institutional and local environmental regulations.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine (Intermediate)

This procedure details the conversion of the hydroxy-pyridine precursor to the chloro-intermediate, which is essential for the subsequent SNAr reaction. The use of a catalytic amount of DMF facilitates the reaction by forming a reactive Vilsmeier-Haack intermediate with thionyl chloride.

Materials:

  • 2-Hydroxy-5-methyl-3-nitropyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq) in thionyl chloride (5-10 volumes).

  • Carefully add a catalytic amount of DMF (e.g., 0.05 eq) to the suspension. The reaction mixture may evolve gas (HCl, SO₂).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Cautiously quench the residue by slowly adding it to a stirred mixture of ice and water. Caution: This step is exothermic.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water and saturated NaHCO₃ solution until the effervescence ceases.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-methyl-3-nitropyridine[4]. The product is often a solid and can be used in the next step without further purification if purity is >95%.

Step 2: Scale-up Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

This protocol describes the core SNAr reaction. The choice of solvent and base can be adapted based on scale and equipment. Isopropanol is a good choice for scale-up due to its safety profile and ease of removal.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (from Step 1)

  • tert-Butylamine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Isopropanol (IPA) or Ethanol

  • Ethyl acetate

  • Brine

ReagentMolar Mass ( g/mol )Molar Eq.
2-Chloro-5-methyl-3-nitropyridine172.571.0
tert-Butylamine73.141.2 - 1.5
Triethylamine (optional base)101.191.5
Isopropanol (Solvent)-~5-10 vol
Table 1: Reagent quantities for the SNAr reaction.

Protocol:

  • Charge a suitable reaction vessel with 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and isopropanol (5-10 volumes).

  • Add triethylamine (1.5 eq) to the mixture. This base acts as a scavenger for the HCl generated during the reaction.

  • Slowly add tert-butylamine (1.2-1.5 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to 80 °C or reflux and maintain for 4-8 hours. The sterically hindered nature of tert-butylamine may necessitate longer reaction times compared to primary amines[1].

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield 2-T-Butylamino-5-methyl-3-nitropyridine as a crystalline solid.

Scale-Up and Process Optimization Insights

Transitioning from lab-scale to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLab-Scale ApproachScale-Up Consideration
Thermal Management Heating mantle, oil bathJacketed reactor with controlled heating/cooling fluid. The SNAr reaction is exothermic; controlled addition of tert-butylamine is crucial to manage the heat output.
Solvent Choice Any suitable solvent (e.g., DMF, Ethanol)Favor solvents with higher flash points and lower toxicity (e.g., Isopropanol, 2-MeTHF). Consider solvent recovery and recycling to improve process mass intensity (PMI).
Purification Flash column chromatographyDevelop a robust crystallization procedure. Chromatography is generally not economically viable for large-scale production. Screen various anti-solvents for optimal yield and purity.
Work-up Separatory funnel extractionsUse of a jacketed reactor for phase separations. Minimize solvent volumes and ensure efficient mixing to reduce cycle times.
Reaction Monitoring TLC, LC-MSImplement in-situ monitoring techniques (e.g., PAT tools like FTIR) to track reaction completion precisely, avoiding unnecessary heating and potential side-product formation.
Table 2: Key considerations for process scale-up.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing 2-T-Butylamino-5-methyl-3-nitropyridine. The protocol is grounded in the well-understood principles of nucleophilic aromatic substitution, with clear guidelines for execution, safety, and process scale-up. By understanding the underlying mechanistic principles and paying close attention to safety and optimization parameters, researchers and development professionals can confidently implement this procedure to access this important chemical intermediate for various applications.

References

  • PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Handling and Storage Precautions for 2-Bromo-3-methyl-5-nitropyridine. Available at: [Link]

  • Jubilant Ingrevia. 2-Amino-5-nitropyridine Safety Data Sheet. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Available at: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 2020. Available at: [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • NIH National Center for Biotechnology Information. 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E, 2011. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-T-Butylamino-5-methyl-3-nitropyridine Synthesis

Welcome to the technical support guide for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this crucia...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthesis. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the reaction's nuances. Our goal is to empower you with the knowledge to troubleshoot common issues, enhance yield and purity, and understand the causality behind key experimental choices.

The primary route to synthesizing 2-T-Butylamino-5-methyl-3-nitropyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a leaving group, typically chlorine, from an activated pyridine ring by tert-butylamine. The pyridine ring's electron-deficient nature, amplified by a potent electron-withdrawing nitro group, makes it an excellent substrate for this transformation, which is fundamental in the creation of various pharmaceutical and agrochemical agents.[1][2][3]

This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Section 1: Core Synthesis Protocol & Workflow

A reliable synthesis begins with a robust and well-understood protocol. The following is a generalized yet validated procedure for the SNAr reaction between 2-Chloro-5-methyl-3-nitropyridine and tert-butylamine.

Experimental Protocol: SNAr Amination
  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-methyl-3-nitropyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, Ethanol, or DMF) to a concentration of approximately 0.1-0.2 M.[1][4]

  • Reagent Addition: Add tert-butylamine (1.1-1.5 eq) to the solution, followed by the addition of a base (e.g., triethylamine (1.2 eq) or potassium carbonate (2.0 eq)). The base is crucial for scavenging the HCl generated during the reaction.

  • Heating & Monitoring: Heat the reaction mixture to the target temperature (see table below) and maintain for the recommended duration. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • If an inorganic base was used, filter it off. Dilute the residue with a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-T-Butylamino-5-methyl-3-nitropyridine.[3]

Data Presentation: Recommended Reaction Conditions

The choice of solvent, base, and temperature significantly impacts reaction time and yield. The table below summarizes typical conditions.

SolventBaseTemperature (°C)Typical Time (h)Typical Yield (%)Reference
Tetrahydrofuran (THF)VariesReflux12~85-95[4]
EthanolTriethylamine (Et₃N)Reflux2-4~80-90[1]
Dimethylformamide (DMF)Potassium Carbonate (K₂CO₃)100-1404-16~80-90[1][5]
Isopropanol/Water (1:1)None (Amine is the base)802-4~85-95[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve 2-Chloro-5-methyl- 3-nitropyridine in Anhydrous Solvent add_reagents 2. Add tert-Butylamine and Base prep->add_reagents heat 3. Heat to Target Temperature add_reagents->heat monitor 4. Monitor by TLC heat->monitor Until starting material is consumed cool 5. Cool to RT & Concentrate monitor->cool extract 6. Aqueous Workup/Extraction cool->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product G SM 2-Chloro-5-methyl-3-nitropyridine Product Desired Product SM->Product SideProduct Side Product (Dimethylamino derivative) SM->SideProduct TBA tert-Butylamine TBA->SM Main Reaction (SNAr) DMA Dimethylamine (from DMF decomposition) DMA->SM Side Reaction (High Temp in DMF) G Reactants Reactants (Pyridine + Amine) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Addition (Rate-Determining) Products Products (Substituted Pyridine + HCl) Intermediate->Products Step 2: Elimination (Fast)

References

Optimization

Technical Support Center: Purification of 2-T-Butylamino-5-methyl-3-nitropyridine

Welcome to the technical support center for the purification of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The sterically hindered nature of the tert-butyl group and the electronic properties of the nitropyridine ring can present unique purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles.

I. Understanding the Challenge: The Chemistry of 2-T-Butylamino-5-methyl-3-nitropyridine

2-T-Butylamino-5-methyl-3-nitropyridine is a substituted pyridine with key structural features that influence its purification. The basicity of the amino group, the electron-withdrawing nature of the nitro group, and the steric bulk of the tert-butyl group all play a role in its solubility, crystallinity, and chromatographic behavior. A common synthetic route to this compound is the nucleophilic aromatic substitution of 2-chloro-5-methyl-3-nitropyridine with tert-butylamine. This reaction can lead to a variety of impurities that must be removed.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of 2-T-Butylamino-5-methyl-3-nitropyridine.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem when impurities are present, which can depress the melting point and inhibit lattice formation.[1]

  • Initial Steps:

    • Confirm Identity: First, confirm the presence of your desired product using a quick analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Remove Residual Solvent: Ensure all reaction solvents are thoroughly removed under high vacuum, as residual solvents can prevent crystallization.

  • Troubleshooting Strategies:

    • Solvent Screening: Perform a systematic solvent screen for recrystallization. Use small amounts of the crude oil in test tubes with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol). Look for a solvent that dissolves the compound when hot but gives poor solubility when cold.

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can often induce crystallization by washing away more soluble impurities and providing a nucleation surface.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Chromatography: If recrystallization fails, column chromatography is the next logical step to remove the impurities that are inhibiting crystallization.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?

A2: The impurities will largely depend on the synthetic route. Assuming the synthesis is from 2-chloro-5-methyl-3-nitropyridine and tert-butylamine, the most common impurities are:

  • Unreacted 2-chloro-5-methyl-3-nitropyridine: This starting material is less polar than the product and will likely have a higher Rf on a normal-phase TLC plate.

  • Unreacted tert-butylamine: This is a volatile and highly polar amine. It may streak on the TLC plate.

  • Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric aminopyridines, although this is less common in this specific reaction.

  • Hydrolysis Product: If water is present in the reaction, the starting material can hydrolyze to 2-hydroxy-5-methyl-3-nitropyridine, which is significantly more polar than the desired product.

Below is a diagram illustrating the target molecule and its likely impurities.

Target Molecule Target Molecule Unreacted Chloro SM Unreacted Chloro SM Target Molecule->Unreacted Chloro SM Higher Rf Unreacted Amine Unreacted Amine Target Molecule->Unreacted Amine Polar/Streaking Hydrolysis Product Hydrolysis Product Target Molecule->Hydrolysis Product Lower Rf Di-substituted Byproduct Di-substituted Byproduct Target Molecule->Di-substituted Byproduct Less Polar

Caption: Relationship between the target molecule and potential impurities.

Q3: My compound is streaking on the silica gel TLC plate and during column chromatography. How can I fix this?

A3: The basicity of the secondary amine in your product can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.[2]

  • Solution: To mitigate this, you can:

    • Add a Competitive Base: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to your eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica, allowing your compound to move more freely.[2]

    • Use Treated Silica: Employ silica gel that has been pre-treated or "deactivated" with a base.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), for your chromatography.[3]

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the purification of 2-T-Butylamino-5-methyl-3-nitropyridine.

A. Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found.[4]

Protocol 1: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good starting selection of solvents is listed in the table below.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water bath until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: A suitable recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold, resulting in the formation of crystals upon cooling.

Solvent Polarity Index Boiling Point (°C) Comments
Hexanes0.169Good for non-polar compounds.
Toluene2.4111Can be effective for aromatic compounds.
Dichloromethane3.140Often too good a solvent.
Ethyl Acetate4.477A versatile, mid-polarity solvent.
Isopropanol3.982A common choice for recrystallization.
Ethanol4.378Similar to isopropanol.
Methanol5.165Can be a good solvent for polar compounds.
Water10.2100Unlikely to be a good single solvent.

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-T-Butylamino-5-methyl-3-nitropyridine in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

B. Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[5]

Protocol 3: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product. Remember to add 0.1-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of your packed column.

  • Elution: Run the column with your chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-T-Butylamino-5-methyl-3-nitropyridine.

Suggested Solvent Systems for Column Chromatography:

Solvent System Ratio (v/v) Comments
Hexanes:Ethyl Acetate9:1 to 7:3A good starting point for many organic compounds.
Dichloromethane:Methanol99:1 to 95:5For more polar compounds.
Always add 0.1-1% triethylamine to the eluent.

IV. Purity Assessment

After purification, it is essential to assess the purity of your 2-T-Butylamino-5-methyl-3-nitropyridine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[6][7]

  • Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be used for purity analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

V. Workflow and Decision Making

The following diagram outlines a logical workflow for the purification and analysis of 2-T-Butylamino-5-methyl-3-nitropyridine.

cluster_0 Purification Strategy cluster_1 Purity Analysis Crude Crude Product (Oil or Solid) Recrystallization Attempt Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column Fails / Oiling Out Pure Pure Product Recrystallization->Pure Successful Column->Pure HPLC HPLC Analysis Pure->HPLC NMR NMR Analysis Pure->NMR MeltingPoint Melting Point Pure->MeltingPoint

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

Welcome to the technical support center for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr). Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure a successful and high-yielding synthesis.

Introduction to the Synthesis

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group at the 3-position, facilitates the displacement of the chloro group at the 2-position by tert-butylamine.[1] While seemingly straightforward, the steric bulk of the tert-butylamine nucleophile and the reactivity of the starting material can lead to several side reactions, impacting both yield and purity.

This guide will address the most common issues, providing both mechanistic explanations and practical, step-by-step protocols for their mitigation.

Troubleshooting Guide & FAQs

Here we address specific problems you may encounter during the synthesis.

FAQ 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

A low or incomplete conversion in the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine is a common issue, often stemming from a combination of factors related to reaction conditions and reagent quality.

Root Causes & Explanations:

  • Insufficient Thermal Energy: SNAr reactions, particularly with sterically hindered nucleophiles like tert-butylamine, often require elevated temperatures to overcome the activation energy barrier.[2] Room temperature reactions are typically not feasible for this transformation.

  • Inappropriate Solvent Choice: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred as they can solvate the cationic species and do not significantly solvate the amine nucleophile, thus preserving its nucleophilicity.[3][4] Protic solvents, like alcohols or water, can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction.[5]

  • Steric Hindrance: The bulky tert-butyl group on the amine nucleophile can sterically hinder its approach to the electrophilic carbon atom on the pyridine ring, leading to a slower reaction rate compared to less bulky primary amines.[6]

  • Poor Reagent Quality: The presence of moisture in the solvent or reagents can lead to side reactions (see FAQ 2). Ensure all reagents and solvents are anhydrous.

Troubleshooting Protocol: Optimizing Reaction Conversion

  • Temperature Adjustment:

    • Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical starting point for this reaction is in the range of 80-120 °C. For particularly sluggish reactions, temperatures up to 140 °C in a high-boiling solvent like DMSO may be necessary.[2]

  • Solvent Selection:

    • If you are using a less polar or a protic solvent, switch to a polar aprotic solvent like DMF or DMSO.

    • Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.

  • Reaction Time:

    • Extend the reaction time. Due to steric hindrance, this reaction may require longer periods (e.g., 12-24 hours) to reach completion. Monitor the reaction progress to determine the optimal time.

  • Use of a Non-Nucleophilic Base:

    • The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the tert-butylamine, rendering it non-nucleophilic. To counteract this, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used as an acid scavenger. Use at least one equivalent of the base.

FAQ 2: I've isolated a significant amount of a byproduct with a mass corresponding to 2-hydroxy-5-methyl-3-nitropyridine. How did this form and how can I prevent it?

Answer:

The formation of 2-hydroxy-5-methyl-3-nitropyridine is a classic side reaction resulting from the hydrolysis of the starting material, 2-chloro-5-methyl-3-nitropyridine.[7]

Mechanism of Hydrolysis:

The electron-deficient nature of the pyridine ring makes the C2 position highly susceptible to nucleophilic attack. If water is present in the reaction mixture, it can act as a nucleophile, attacking the C2 carbon and displacing the chloride ion. This is particularly problematic if an inorganic base like potassium carbonate or sodium hydroxide is used in the presence of moisture, as this will generate hydroxide ions, which are strong nucleophiles.

Preventative Measures & Protocol:

  • Strict Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent (e.g., calcium hydride for DMF).

    • Ensure the tert-butylamine and any base used are anhydrous.

  • Choice of Base:

    • Avoid using strong inorganic bases like NaOH or KOH if you suspect water is present.

    • Opt for a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which will scavenge the generated HCl without promoting hydrolysis.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

FAQ 3: My reaction mixture has a faint smell of gas, and I'm seeing some unexpected, low molecular weight impurities in my analysis. Could the tert-butylamine be degrading?

Answer:

While less common under typical SNAr conditions, it is plausible that at elevated temperatures, a minor side reaction involving the tert-butylamine could occur.

Potential Side Reaction: Elimination to Isobutylene

Tertiary amines can undergo elimination reactions, although this is more commonly associated with Hofmann elimination of quaternary ammonium salts.[8] However, under thermal stress, tert-butylamine can potentially undergo elimination to form isobutylene and ammonia. This is more likely to occur at higher temperatures (>150 °C).

Troubleshooting & Mitigation:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Inert Atmosphere: While not directly preventing this elimination, running the reaction under an inert atmosphere will prevent oxidative side reactions of any potential degradation products.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Starting Material 2-chloro-5-methyl-3-nitropyridineActivated for SNAr by the nitro group.[7]
Nucleophile tert-ButylamineBulky nucleophile, may require forcing conditions.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance SNAr rates.[4]
Base Triethylamine or DIPEA (1.1 eq)Non-nucleophilic acid scavenger.
Temperature 80 - 120 °CTo overcome activation energy and steric hindrance.
Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis and other side reactions.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

Materials:

  • 2-chloro-5-methyl-3-nitropyridine (1.0 eq)

  • tert-Butylamine (1.5 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous DMF

  • Drying tube (CaCl2)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-methyl-3-nitropyridine and anhydrous DMF.

  • Stir the mixture until the solid is fully dissolved.

  • Add triethylamine, followed by the slow addition of tert-butylamine.

  • Equip the flask with a condenser and a drying tube.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Visualizing Reaction Pathways

Main and Side Reaction Pathways

reaction_pathways SM 2-Chloro-5-methyl-3-nitropyridine Product 2-T-Butylamino-5-methyl-3-nitropyridine SM->Product Byproduct 2-Hydroxy-5-methyl-3-nitropyridine SM->Byproduct TBA tert-Butylamine TBA->SM Desired SNAr H2O Water/OH- H2O->SM Hydrolysis (Side Reaction)

Caption: Main SNAr reaction and the competing hydrolysis side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of Product Check_Temp Is Reaction Temperature Sufficient? (80-120 °C) Start->Check_Temp Check_Solvent Is Solvent Anhydrous & Polar Aprotic? (DMF/DMSO) Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Base Is a Non-Nucleophilic Base Used? (TEA/DIPEA) Check_Solvent->Check_Base Yes Change_Solvent Switch to Anhydrous Polar Aprotic Solvent Check_Solvent->Change_Solvent No Check_Time Is Reaction Time Sufficient? (Monitor by TLC) Check_Base->Check_Time Yes Add_Base Add Non-Nucleophilic Base Check_Base->Add_Base No Increase_Time Extend Reaction Time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Temp->Success Change_Solvent->Success Add_Base->Success Increase_Time->Success

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-T-Butylamino-5-methyl-3-nitropyridine

This document serves as a comprehensive technical guide for the handling, storage, and troubleshooting of 2-T-Butylamino-5-methyl-3-nitropyridine (CAS: 1033202-70-8). The insights provided herein are grounded in establis...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for the handling, storage, and troubleshooting of 2-T-Butylamino-5-methyl-3-nitropyridine (CAS: 1033202-70-8). The insights provided herein are grounded in established chemical principles and aim to ensure the integrity and reproducibility of your experimental outcomes.

I. Core Compound Characteristics

A foundational understanding of 2-T-Butylamino-5-methyl-3-nitropyridine's chemical identity is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.25 g/mol [1][2]
Common Synonym N-tert-butyl-5-methyl-3-nitropyridin-2-amine[1]

The molecule's stability and reactivity are significantly influenced by the interplay between the electron-withdrawing nitro group and the sterically hindering tert-butylamino substituent on the pyridine core.

II. Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common inquiries regarding the proper stewardship of this reagent.

Q1: What are the optimal long-term storage conditions for 2-T-Butylamino-5-methyl-3-nitropyridine? To ensure maximum shelf-life, the compound should be stored in a cool, dry, and well-ventilated environment. The container must be tightly sealed to prevent moisture ingress. For enhanced stability, particularly for long-term storage, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.

Q2: Are there specific laboratory handling procedures I should follow? Adherence to standard good laboratory practices is essential. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a laboratory coat. All manipulations of the solid compound should be performed in a certified chemical fume hood to mitigate inhalation risks. Direct contact with skin and eyes must be avoided.

Q3: Is 2-T-Butylamino-5-methyl-3-nitropyridine light-sensitive? While specific photodecomposition studies on this exact molecule are not extensively published, nitro-aromatic compounds are frequently susceptible to degradation upon exposure to light, particularly in the UV spectrum.[3] Therefore, it is a critical precautionary measure to store both the solid material and its solutions in amber glass vials or containers wrapped in aluminum foil to preclude photolytic degradation pathways.

Q4: Which solvents are recommended for preparing solutions? As a general principle, nitropyridine derivatives exhibit poor solubility in aqueous media but are readily soluble in a range of organic solvents.[4] Based on the properties of analogous structures, solvents such as methanol, ethanol, acetone, and diethyl ether are likely to be effective.[4] However, empirical determination of solubility in the specific solvent system for your application is always the most reliable approach.

III. Troubleshooting Guide: Addressing Experimental Anomalies

This section is designed to help you diagnose and resolve common issues that may arise during your research.

Scenario 1: You observe inconsistent or diminished activity in your assays.

  • Plausible Cause A: Compound Degradation. The chemical integrity of the compound may have been compromised due to suboptimal storage or handling.

    • Corrective Actions:

      • Audit Storage Conditions: Confirm that the compound has been consistently stored under the recommended cool, dry, and dark conditions.

      • Inspect Physical Appearance: Any significant change in the color or texture of the solid could be an indicator of degradation.

      • Perform Purity Analysis: If available, utilize analytical techniques like HPLC or LC-MS to assess the purity of your current stock against a fresh sample or the supplier's certificate of analysis.

      • Utilize Freshly Prepared Solutions: It is best practice to prepare solutions immediately before use. Avoid the use of aged stock solutions, as stability in solution is often limited.

  • Plausible Cause B: Incomplete Solubilization. The actual concentration of your solution may be lower than calculated if the compound has not fully dissolved.

    • Corrective Actions:

      • Microscopic Examination: Visually inspect the solution for any undissolved particulates.

      • Facilitate Dissolution: Gentle warming or sonication can be employed to aid dissolution. Exercise caution with heat, as it can also accelerate thermal degradation.

      • Re-evaluate Solvent Choice: If solubility remains a challenge, a different solvent or a co-solvent system may be necessary.

Scenario 2: Your analytical data (e.g., HPLC, LC-MS) reveals extraneous peaks.

  • Plausible Cause: Presence of Degradation Products. The appearance of new peaks is a strong indication that the parent compound has undergone chemical transformation.

    • Investigative Strategy:

      • Consider Degradation Mechanisms:

        • Hydrolysis: The presence of acidic or basic conditions, especially in aqueous or protic solvents, can lead to the hydrolysis of the amino or nitro functionalities.[5][6]

        • Photodegradation: If solutions or reaction mixtures were exposed to ambient or direct light, photolysis is a likely cause.[7]

        • Thermolysis: Elevated temperatures during experiments or storage can initiate thermal decomposition.[8][9]

      • Execute Control Studies: To pinpoint the cause, run controlled experiments. For example, expose a solution to light while shielding a control sample. A comparative analysis will reveal any light-induced degradation products.

IV. Key Experimental Protocols

Protocol 1: A Practical Method for Solubility Determination

This protocol outlines a systematic approach to estimate the solubility of 2-T-Butylamino-5-methyl-3-nitropyridine.

Required Materials:

  • 2-T-Butylamino-5-methyl-3-nitropyridine

  • A selection of analytical-grade solvents (e.g., DMSO, ethanol, methanol, acetone)

  • Calibrated pipettes

  • Vials with secure caps

  • Vortex mixer

Methodology:

  • Accurately weigh a small quantity of the compound (e.g., 1 mg) into a tared vial.

  • Dispense a precise volume of the chosen solvent (e.g., 100 µL) into the vial.

  • Agitate the mixture vigorously using a vortex mixer for at least 60 seconds.

  • Conduct a visual inspection to ascertain if the solid has completely dissolved.

  • If dissolution is complete, the solubility is at least 10 mg/mL. Additional compound can be added incrementally to determine the saturation point.

  • If the solid remains, add another measured aliquot of the solvent and repeat the agitation process. Continue this until complete dissolution is achieved. The final solubility can be calculated based on the total mass of the compound and the total volume of solvent used.

V. Conceptual Diagrams

The following diagrams provide a visual representation of potential degradation influences and a recommended experimental workflow.

degradation_pathways cluster_degradation Factors Influencing Compound Stability Compound 2-T-Butylamino-5-methyl- 3-nitropyridine Degradation Chemical Degradation Compound->Degradation Light (Photolysis) Heat (Thermolysis) Strong Acid/Base (Hydrolysis) experimental_workflow Start Initiate Experiment Storage Retrieve from Proper Storage (Cool, Dry, Dark) Start->Storage Handling Safe Handling Protocols (Fume Hood, PPE) Storage->Handling Solubilization Prepare Fresh Solution in Validated Solvent Handling->Solubilization Experimentation Execute Timely Experiment Solubilization->Experimentation Analysis Analyze Results Experimentation->Analysis Conclusion Conclude & Document Analysis->Conclusion

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-T-Butylamino-5-methyl-3-nitropyridine

Welcome to the technical support center for the synthesis and optimization of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group, typically a halide, from an activated pyridine ring by tert-butylamine. The reaction's success hinges on the electronic activation provided by the nitro group and careful control of reaction parameters to mitigate potential side reactions.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key to this synthesis is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway[1].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This carbon is rendered highly electrophilic by the strong electron-withdrawing effect of the nitro group at the 3-position and the inherent electron-deficient nature of the pyridine ring[1]. This initial attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: Aromaticity is restored in the pyridine ring through the expulsion of the leaving group (e.g., chloride), yielding the final product, 2-T-Butylamino-5-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine

This section provides a detailed, step-by-step methodology for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine from 2-chloro-5-methyl-3-nitropyridine.

Materials and Reagents
Reagent/MaterialMolecular WeightQuantityMoles (mmol)Equivalents
2-Chloro-5-methyl-3-nitropyridine172.57 g/mol 5.00 g28.971.0
tert-Butylamine73.14 g/mol 3.18 g (4.6 mL)43.461.5
Triethylamine (Et₃N)101.19 g/mol 4.40 g (6.0 mL)43.461.5
Anhydrous Ethanol-100 mL--
Ethyl Acetate-As needed--
Hexanes-As needed--
Anhydrous Sodium Sulfate-As needed--
Silica Gel (230-400 mesh)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methyl-3-nitropyridine (5.00 g, 28.97 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add tert-butylamine (4.6 mL, 43.46 mmol), followed by triethylamine (6.0 mL, 43.46 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to obtain the pure 2-T-Butylamino-5-methyl-3-nitropyridine as a yellow solid.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 2-chloro-5-methyl-3-nitropyridine in anhydrous ethanol add_reagents Add tert-butylamine and triethylamine dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate solvent cool->evaporate extract Extract with Ethyl Acetate, wash with water and brine evaporate->extract dry Dry over Na₂SO₄ and concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Question: My reaction has run for several hours, but TLC analysis shows a significant amount of starting material remaining and very little product formation. What could be the cause?

Answer: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Activation: While the nitro group provides strong activation, the overall reactivity can be influenced by other factors. Ensure your starting material is of high purity.

  • Inadequate Temperature: SNAr reactions are temperature-dependent. Ensure your reaction is maintaining a consistent reflux. A lower temperature will significantly slow down the reaction rate.

  • Moisture in the Reaction: The presence of water can lead to hydrolysis of the starting material, 2-chloro-5-methyl-3-nitropyridine, to the corresponding 2-hydroxy derivative. This byproduct is unreactive towards amination under these conditions. Always use anhydrous solvents and reagents.

  • Base Strength: Triethylamine is a common and effective base for this reaction, acting as a scavenger for the HCl generated. Ensure the triethylamine is fresh and not degraded. For particularly stubborn reactions, a stronger, non-nucleophilic base could be considered, though this may increase the risk of side reactions.

Formation of Significant Byproducts

Question: My reaction has gone to completion, but I observe multiple spots on my TLC plate, and the isolated yield of the desired product is low after purification. What are the likely side reactions?

Answer: The primary side reaction of concern is the hydrolysis of the starting material.

  • Hydrolysis: As mentioned, water can react with 2-chloro-5-methyl-3-nitropyridine to form 2-hydroxy-5-methyl-3-nitropyridine[2]. This is often observed as a more polar spot on the TLC plate that does not move far from the baseline.

    • Solution: Ensure all glassware is oven-dried before use and that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Reaction with Solvent: If using a nucleophilic solvent other than ethanol (e.g., methanol), you may see the formation of the corresponding ether byproduct. It is recommended to use a non-nucleophilic solvent if this becomes an issue[2].

Challenges with Steric Hindrance

Question: I am using a different, even bulkier amine than tert-butylamine, and the reaction is not proceeding. Is this expected?

Answer: Yes, this is a known challenge. The SNAr reaction is sensitive to steric hindrance at both the electrophilic center and the nucleophile. The bulky tert-butyl group already presents a moderate level of steric challenge. Increasing the steric bulk of the amine will slow down the rate of nucleophilic attack on the C2 position of the pyridine ring.

  • Optimization Strategy: For very hindered amines, you may need to employ more forcing conditions, such as:

    • Higher Temperatures: Switching to a higher boiling solvent like isopropanol or even DMSO can increase the reaction rate. However, be aware that higher temperatures can also promote decomposition.

    • Longer Reaction Times: These reactions will likely require significantly longer times to reach completion.

    • Stronger Base: A stronger base might be necessary, but care must be taken to avoid elimination or other side reactions.

Product Purification Issues

Question: I am having difficulty separating my product from a persistent impurity during column chromatography. What are my options?

Answer: If co-elution is an issue, consider the following:

  • Optimize Chromatography:

    • Use a shallower solvent gradient to improve separation.

    • Try a different solvent system. A switch from ethyl acetate/hexanes to dichloromethane/methanol might provide different selectivity.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent purification method. Experiment with different solvent systems. A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly cool it to induce crystallization. Adding a non-solvent (like water or hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allowing it to cool, can also be effective.

  • Acid-Base Extraction: Since the product is basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as its ammonium salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group essential for this reaction? A1: The nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the pyridine ring, making the carbon atoms at the ortho and para positions (C2 and C4) highly electrophilic and susceptible to nucleophilic attack. Without this activation, the SNAr reaction would not proceed under these conditions.

Q2: Can I use a different leaving group instead of chlorine? A2: Yes, other halogens can be used. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. While fluorine is the most activating leaving group, 2-chloro-pyridines are often more readily available and cost-effective, making them a common choice.

Q3: What is the role of triethylamine in this reaction? A3: The reaction of tert-butylamine with 2-chloro-5-methyl-3-nitropyridine generates hydrochloric acid (HCl) as a byproduct. Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the tert-butylamine nucleophile, which would render it unreactive.

Q4: How do I synthesize the starting material, 2-chloro-5-methyl-3-nitropyridine? A4: 2-chloro-5-methyl-3-nitropyridine is typically synthesized from 2-hydroxy-5-methyl-3-nitropyridine. This is achieved through a chlorination reaction using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF[3].

Q5: What are the expected ¹H NMR chemical shifts for the product? A5: While the exact shifts can vary depending on the solvent, for the analogous compound 2-(tert-butylamino)-3-nitropyridine, the pyridine ring protons typically appear as distinct multiplets in the aromatic region, and the tert-butyl group will be a sharp singlet around 1.5 ppm. The N-H proton will appear as a broad singlet.

Troubleshooting Logic Diagram

G start Low Yield or Incomplete Reaction check_temp Is reaction at reflux? start->check_temp check_moisture Were anhydrous conditions used? check_temp->check_moisture Yes increase_heat Increase heating to ensure consistent reflux check_temp->increase_heat No check_base Is the base fresh and in sufficient quantity? check_moisture->check_base Yes dry_reagents Use anhydrous solvents/reagents and inert atmosphere check_moisture->dry_reagents No consider_sterics Is the nucleophile extremely bulky? check_base->consider_sterics Yes add_fresh_base Use fresh base or consider a stronger alternative check_base->add_fresh_base No end_success Reaction Optimized consider_sterics->end_success No forcing_conditions Increase temperature and/or reaction time consider_sterics->forcing_conditions Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Optimization

Technical Support Center: Resolving Poor Solubility of 2-T-Butylamino-5-methyl-3-nitropyridine

Welcome to the technical support center for 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. This document offers a structured approach to systematically resolving poor solubility, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 2-T-Butylamino-5-methyl-3-nitropyridine?

A1: The limited aqueous solubility of 2-T-Butylamino-5-methyl-3-nitropyridine stems from its molecular structure. The molecule possesses a significant non-polar character due to the t-butyl and methyl groups, which outweighs the polar contributions of the nitro and amino groups on the pyridine ring. This hydrophobicity makes it difficult for polar water molecules to effectively solvate the compound.

Q2: I'm seeing immediate precipitation when adding my DMSO stock of 2-T-Butylamino-5-methyl-3-nitropyridine to an aqueous buffer. What is happening?

A2: This is a common issue known as "crashing out." While 2-T-Butylamino-5-methyl-3-nitropyridine may be soluble in a strong organic solvent like DMSO, its solubility limit in the final aqueous buffer is likely much lower. When the DMSO stock is diluted into the aqueous medium, the compound is no longer in a favorable solvent environment and precipitates out of the solution. To mitigate this, it is advisable to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.[1]

Q3: Can I use heat or sonication to improve the dissolution of this compound?

A3: Gentle heating and sonication can be effective initial steps to aid dissolution.[2] However, it is crucial to first determine the thermal stability of 2-T-Butylamino-5-methyl-3-nitropyridine, as excessive heat can lead to degradation. A modest warming in a water bath (e.g., to 37°C) and brief bursts of sonication are recommended.[2] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[2]

Q4: How can I visually confirm if the compound is fully dissolved?

A4: A truly dissolved compound will form a clear, transparent solution with no visible particulate matter.[3] For a more sensitive assessment, you can shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid (the Tyndall effect), it indicates the presence of suspended particles, meaning the compound is not fully dissolved.[3] Filtering the solution through a 0.22 µm syringe filter and then quantifying the concentration of the filtrate is a definitive way to determine the amount of dissolved compound.[3]

In-Depth Troubleshooting Guides

pH Modification

The pyridine ring in 2-T-Butylamino-5-methyl-3-nitropyridine contains a basic nitrogen atom.[4] Protonation of this nitrogen at acidic pH will result in a cationic species, which is generally more water-soluble than the neutral form.

Caption: Decision workflow for using pH modification.

  • Initial Assessment: Prepare a small, saturated suspension of 2-T-Butylamino-5-methyl-3-nitropyridine in deionized water.

  • Acid Titration: While stirring, add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor for visual changes in clarity. A significant increase in transparency indicates that pH modification is a viable strategy.

  • pH Measurement: Once the compound is dissolved, measure the pH of the solution. This will give you an approximate pH range for maintaining solubility.

  • Buffer Selection: For your experiments, choose a buffer system that maintains the pH at or below this determined value.

Co-Solvents

The addition of a water-miscible organic solvent, or co-solvent, can reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[5][6]

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)< 1% (v/v) in final solutionA powerful solvent, but can have cellular effects.[7]
Ethanol1-10% (v/v)Generally well-tolerated in many biological systems.[8]
Propylene Glycol5-20% (v/v)A common vehicle in pharmaceutical formulations.[7][8]
Polyethylene Glycol (PEG 400)10-30% (v/v)Low molecular weight PEG is a good solubilizing agent.[7][]
  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-T-Butylamino-5-methyl-3-nitropyridine in 100% of your chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: If necessary, perform intermediate dilutions of the stock solution in the same co-solvent.[2]

  • Final Dilution: While vortexing the aqueous buffer, slowly add the co-solvent stock solution dropwise to achieve the desired final concentration of the compound. This gradual addition helps to avoid precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your experimental medium is as low as possible and is consistent across all samples, including controls.

Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent aqueous solubility.[10][11]

Caption: Workflow for using surfactants for solubilization.

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2% (w/v)
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 1% (w/v)

Caution: The choice of surfactant and its concentration should be carefully considered based on the experimental system, as some surfactants can have biological activity or interfere with assays.[12][13]

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Compound Addition: Add an excess of 2-T-Butylamino-5-methyl-3-nitropyridine to the surfactant solution.

  • Equilibration: Stir the mixture for several hours (or overnight) at a constant temperature to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge or filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the guest molecule from the aqueous environment and thereby increasing its solubility.[14][16]

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Low aqueous solubility and potential for nephrotoxicity limit its use.[17]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Improved water solubility and biocompatibility.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility and a good safety profile.
  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.

  • Compound Addition: Add an excess of 2-T-Butylamino-5-methyl-3-nitropyridine to the cyclodextrin solution.

  • Complex Formation: Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Clarification: Remove any undissolved compound by centrifugation or filtration (0.22 µm).[3]

  • Concentration Determination: Quantify the concentration of the solubilized compound in the clear solution.[3]

Advanced Formulation: Amorphous Solid Dispersions

For more challenging solubility issues, particularly in the context of drug development, creating an amorphous solid dispersion (ASD) is a powerful technique.[19][20] In an ASD, the crystalline structure of the compound is disrupted by dispersing it at a molecular level within a polymer matrix.[21] The amorphous form has a higher free energy and is more readily dissolved than the stable crystalline form.[20]

Caption: General workflow for amorphous solid dispersion preparation.

  • Solvent Evaporation: Both the compound and a carrier polymer are dissolved in a common solvent, which is then evaporated to leave a solid film.[22]

  • Hot-Melt Extrusion (HME): A mixture of the compound and a thermoplastic polymer is heated and extruded, forming a solid dispersion.[23] This is a solvent-free method.[23]

This technique requires specialized equipment and expertise in polymer science and solid-state characterization. It is generally employed when simpler methods are insufficient and for the development of solid oral dosage forms.

References

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly W
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Singh, J., et al. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2014). Pharmaceutical Technology.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • Wang, Z., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
  • Solubility Enhancement by Solid Dispersion Method: An Overview. (2024).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Ghule, P. J., et al. (2021). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
  • Paudwal, G., et al. (2021).
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Delivery of poorly soluble compounds by amorphous solid dispersions. (2018). PubMed.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cosolvent. (n.d.). Wikipedia.
  • Enhancing Drug Solubility: The Role of Cyclodextrin Deriv
  • 2-t-Butylamino-5-methyl-3-nitropyridine. (n.d.). CymitQuimica.
  • Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. (n.d.). Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Uddin, M. S., et al. (2024).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • pH Adjustment and Co-Solvent Optimiz
  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. (n.d.). Benchchem.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • Dissolution Method Troubleshooting. (2022).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022).
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013).
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • Combined effect of natural organic matter and surfactants on the apparent solubility of polycyclic arom
  • Pyridine. (n.d.). Wikipedia.
  • Pyridine. (1999). Some Industrial Chemicals - NCBI Bookshelf.
  • DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. (2012).
  • 2-t-Butylamino-5-methyl-3-nitropyridine | CAS 1033202-70-8 | SCBT. (n.d.).
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446. (n.d.). PubChem.
  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange.
  • How to tackle compound solubility issue. (2022). Reddit.
  • How does pH affect solubility?. (2025). askIITians.
  • Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Does anyone know how pH affects solubility??. (2021). Reddit.
  • TECHNIQUES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS: AN OVERVIEW. (2012). JMPAS.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • 2-t-Butylamino-5-methyl-3-nitropyridine, 95% Purity, C10H15N3O2, 100 mg. (n.d.). CP Lab Safety.
  • 18344-51-9|2-Amino-3-methyl-5-nitropyridine|BLD Pharm. (n.d.).
  • 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. (n.d.). SpectraBase.
  • Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for Experiments with 2-T-Butylamino-5-methyl-3-nitropyridine

Welcome to the technical support center for 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, purification, and analysis of this compound. The information presented here is curated to ensure scientific integrity and provide practical, field-proven insights.

Compound Profile

A quick reference table summarizing the key physical and chemical properties of 2-T-Butylamino-5-methyl-3-nitropyridine.

PropertyValueSource
CAS Number 1033202-70-8[1]
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.25 g/mol [1]
Synonyms N-tert-butyl-5-methyl-3-nitropyridin-2-amine[1]

Part 1: Synthesis & Reaction Troubleshooting

The synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine typically involves a nucleophilic aromatic substitution (SNA) reaction.[2][3][4] These reactions are sensitive to various factors that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

A1: Low or no yield in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Activation of the Aromatic Ring: SNAr reactions require an electron-deficient aromatic ring, which is achieved by having strong electron-withdrawing groups (EWGs) like the nitro group (-NO₂) positioned ortho or para to the leaving group.[2][5] If the substrate is not sufficiently activated, the reaction will be slow or may not proceed at all.

  • Poor Leaving Group: The efficiency of the leaving group is crucial. For SNAr reactions, the reactivity of halogens is often the reverse of what is seen in SN1 and SN2 reactions, with fluoride being a better leaving group than other halides due to its high electronegativity which helps to activate the ring towards nucleophilic attack.[2][4]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive heat can lead to degradation of the starting material or product.

    • Solvent: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

    • Base: The presence of a suitable base is often necessary to deprotonate the nucleophile or to neutralize any acid formed during the reaction.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue in nitropyridine synthesis.

  • Isomer Formation: Direct nitration of substituted pyridines can lead to a mixture of isomers.[6] To achieve high regioselectivity, it's often necessary to use a directing group or a multi-step synthesis.

  • Over-reaction or Degradation: The strong electron-withdrawing nature of the nitro group can make the product susceptible to further reactions or degradation under harsh conditions.[7] Careful control of temperature and reaction time is essential.

  • Self-condensation of Starting Materials: Some starting materials, particularly aldehydes or ketones, can undergo self-condensation, especially in the presence of a base.[8]

Troubleshooting Workflow for Low Yield in Synthesis

Caption: Decision tree for troubleshooting low yield in SNAr synthesis.

Part 2: Purification & Analytical Troubleshooting

Purification and characterization are critical steps to ensure the final product meets the required specifications.

Frequently Asked Questions (FAQs)

Q3: What is the best method to purify 2-T-Butylamino-5-methyl-3-nitropyridine?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often effective for removing isomeric impurities and other solid byproducts.[6] The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the product from starting materials and side products with different polarities.[6] The choice of eluent is critical for good separation.

  • Activated Carbon Treatment: If the product is discolored (e.g., dark brown or tarry), treatment with activated carbon during recrystallization can help remove colored impurities.[6]

Q4: My analytical data (NMR, MS) is inconsistent with the expected structure. What should I check?

A4: Inconsistent analytical data can arise from several sources.

  • Nuclear Magnetic Resonance (NMR):

    • Complex Spectra: The presence of impurities or unexpected side products can lead to a complex NMR spectrum. Compare the obtained spectrum with reference spectra if available.[9]

    • Incorrect Shifts: Solvent effects can cause shifts in the NMR signals. Ensure the same solvent was used as in the reference data.

  • Mass Spectrometry (MS):

    • No Signal: The compound may not be ionizing properly under the chosen conditions. Try different ionization techniques (e.g., ESI, APCI).

    • Incorrect Mass: This could indicate the presence of an unexpected adduct or fragment, or that the desired product was not formed.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to separate it from impurities.[10]

General Analytical Workflow

Caption: A typical workflow for purification and analysis.

Part 3: Safety & Handling

Proper handling and storage are crucial for ensuring the stability of the compound and the safety of the researcher.

Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions for handling 2-T-Butylamino-5-methyl-3-nitropyridine?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

  • Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13] Do not ingest.[13]

  • Fire Safety: Keep away from heat, sparks, and open flames as many organic compounds are flammable.[11]

Q6: How should I store 2-T-Butylamino-5-methyl-3-nitropyridine?

A6: Proper storage is essential to maintain the integrity of the compound.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air or moisture, especially if the compound is found to be sensitive.[13]

Appendix: Standard Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a generalized protocol and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted nitropyridine in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the nucleophile (tert-butylamine) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem.
  • Benchchem. identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis.
  • CymitQuimica. 2-t-Butylamino-5-methyl-3-nitropyridine.
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  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrosopyridine.
  • Sigma-Aldrich.
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  • ResearchGate. Nitropyridines: Synthesis and reactions.
  • SpectraBase. 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE.
  • Chemistry Steps.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Thermo Fisher Scientific.
  • ResearchGate.
  • ChemicalBook. 2-Amino-3-methyl-5-nitropyridine synthesis.
  • Fisher Scientific.
  • organic chemistry tutor. 21.04 Nuc.
  • OrgoSolver.
  • Fisher Scientific.
  • CP Lab Safety. 2-t-Butylamino-5-methyl-3-nitropyridine, 95% Purity, C10H15N3O2, 100 mg.
  • Sigma-Aldrich. 2-Amino-3-methyl-5-nitropyridine 97 18344-51-9.
  • PubChem. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Santa Cruz Biotechnology. 2-t-Butylamino-5-methyl-3-nitropyridine | CAS 1033202-70-8 | SCBT.
  • Google Patents.
  • TCI Chemicals. 2-Amino-3-methyl-5-nitropyridine 18344-51-9.
  • Google Patents.
  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • BLD Pharm. 106690-40-8|2-Ethylamino-5-methyl-3-nitropyridine|BLD Pharm.
  • SynQuest Laboratories. MDL MFCD00047442 | 2-Amino-5-methyl-3-nitropyridine.

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Optimization

Technical Support Center: Refining Purification Techniques for 2-T-Butylamino-5-methyl-3-nitropyridine

Welcome to the technical support center for the purification of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-T-Butylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues and explain the underlying scientific principles behind the recommended solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 2-T-Butylamino-5-methyl-3-nitropyridine.

Q1: What are the primary physicochemical properties of 2-T-Butylamino-5-methyl-3-nitropyridine that influence its purification?

A1: Understanding the key physicochemical properties is fundamental to designing an effective purification strategy. For 2-T-Butylamino-5-methyl-3-nitropyridine (C₁₀H₁₅N₃O₂; MW: 209.25 g/mol )[1][2], the following are critical:

  • Polarity: The presence of a nitro group (-NO₂) and an amino group (-NH) imparts significant polarity to the molecule. However, the bulky, non-polar tert-butyl group and the methyl group on the pyridine ring decrease its overall polarity compared to smaller, un-substituted nitropyridines. This mixed character is a key consideration for both chromatography and recrystallization solvent selection.

  • Solubility: While specific quantitative solubility data is not widely published, nitropyridines are generally characterized as being sparingly soluble in water but soluble in many organic solvents.[3] Based on structurally similar compounds, it is expected to be soluble in solvents like dichloromethane, ethyl acetate, acetone, and N-methylpyrrolidone (NMP).[3] Experimental determination of solubility in your solvent systems is highly recommended.

  • Basicity: The pyridine nitrogen and the exocyclic amino group provide basic centers. This can lead to interactions with acidic media, including silica gel, which can cause peak tailing during chromatography.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential decomposition, a common consideration for nitroaromatic compounds.[4]

Q2: What are the most likely impurities I will encounter in a crude sample of 2-T-Butylamino-5-methyl-3-nitropyridine?

A2: Impurities can originate from starting materials, side reactions, or degradation. Based on common synthetic routes for similar compounds[5][6][7], potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-chloro-5-methyl-3-nitropyridine or tert-butylamine.

  • Isomeric Byproducts: Nitration of a substituted pyridine ring can sometimes lead to the formation of constitutional isomers, which can be challenging to separate due to similar physical properties.[4]

  • Hydrolysis Products: The precursor, 2-chloro-5-methyl-3-nitropyridine, is susceptible to hydrolysis, which would result in 2-hydroxy-5-methyl-3-nitropyridine as an impurity.[4][8][9] If this impurity is present in the starting material, it may carry over.

  • Over-alkylation or Side-Reaction Products: Depending on the reaction conditions, minor byproducts from reactions at other positions on the pyridine ring or with the nitro group are possible.

Q3: How can I effectively monitor the purity of my sample during and after purification?

A3: A combination of analytical techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying purity and detecting minor impurities.[4] A C18 column with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any residual solvent or impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 2-T-Butylamino-5-methyl-3-nitropyridine.

Issue 1: Difficulty with Recrystallization

Symptom: The compound oils out, fails to crystallize, or the yield is very low upon recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below. The principle of "like dissolves like" is a good starting point.[3]

    • Action: Systematically screen a range of solvents with varying polarities. A good starting point would be isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[10]

    • Action: If the crude product is particularly impure, consider a pre-purification step such as a quick filtration through a plug of silica gel to remove highly polar impurities before attempting recrystallization.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of an amorphous solid or oil rather than the formation of well-defined crystals.[11]

    • Action: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise while gently warming, until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields the best quality and quantity of crystals.

  • For solvent mixtures (e.g., ethyl acetate/hexane), dissolve the compound in the minimum amount of the more soluble solvent (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly.

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Symptom: During silica gel column chromatography, the compound co-elutes with impurities, or the desired peak shows significant tailing.

Possible Causes & Solutions:

  • Interaction with Acidic Silica Gel: The basic nitrogen atoms in the pyridine ring and the amino group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing.[10]

    • Action 1: Neutralize the Mobile Phase. Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate).[10] This will compete for the active sites on the silica gel and improve the peak shape.

    • Action 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a deactivated (end-capped) silica gel to minimize these acidic interactions.[10]

  • Inappropriate Solvent System Polarity: If the mobile phase is too polar, all components will elute quickly with poor separation. If it is not polar enough, the compound will not move off the column.

    • Action: Optimize your solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexane.

Workflow for Troubleshooting Chromatographic Issues

A troubleshooting workflow for chromatographic issues.

Issue 3: Product Discoloration

Symptom: The purified product has a persistent yellow or brownish color, even after purification.

Possible Causes & Solutions:

  • Presence of Oxidized or Degradation Products: Discoloration in pyridine derivatives can often be attributed to minor impurities or degradation products.[12] Nitro compounds, in particular, can sometimes form colored charge-transfer complexes.

    • Action 1: Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip for a small-scale prep). Keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. This can effectively remove colored impurities.

    • Action 2: Re-evaluate Purification. If discoloration persists, it may indicate an underlying impurity that was not removed. Re-analyze the sample by HPLC and consider a second chromatographic purification with a different solvent system or stationary phase.

III. Data Summary & Physicochemical Properties

PropertyValue/InformationSource
CAS Number 1033202-70-8[1][2]
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.25 g/mol [1][2]
Purity (Commercial) Typically around 95%[13]
Appearance Likely a solid at room temperatureInferred
Solubility Profile Expected to be soluble in common organic solvents like CH₂Cl₂, EtOAc, Acetone. Sparingly soluble in water.[3]
Key Structural Features Pyridine ring, tert-butylamino group, methyl group, nitro group[1]

Purification Method Selection Guide

G cluster_0 Initial Purity Assessment cluster_1 Purification Strategy TLC TLC Analysis HighPurity High Purity (>95%) Few Spots on TLC TLC->HighPurity Clean Baseline LowPurity Low Purity (<95%) Multiple Spots on TLC TLC->LowPurity Complex Mixture HPLC HPLC Analysis Recrystallization Recrystallization HighPurity->Recrystallization Column Column Chromatography LowPurity->Column Column->Recrystallization Polish Fractions

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-T-Butylamino-5-methyl-3-nitropyridine

This guide provides a comprehensive framework for the structural elucidation of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted nitropyridine of interest to researchers in synthetic chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted nitropyridine of interest to researchers in synthetic chemistry and drug development. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical tools. This document moves beyond a simple recitation of methods to explain the rationale behind experimental design, data interpretation, and how these techniques compare to other analytical alternatives, ensuring a robust and validated characterization workflow.

Molecular Structure and Spectroscopic Overview

2-T-Butylamino-5-methyl-3-nitropyridine (MW: 209.25 g/mol , Formula: C₁₀H₁₅N₃O₂)[1][2] possesses a unique arrangement of functional groups that yield distinct spectroscopic signatures. The pyridine core is substituted with an electron-donating methyl group, a sterically bulky t-butylamino group, and a strongly electron-withdrawing nitro group. This electronic and steric environment dictates the chemical behavior of the molecule and is the key to its characterization. Our analytical approach will leverage these features to build a complete structural picture, using NMR to define the molecular skeleton and proton/carbon environment, and MS to confirm the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous evidence of the atomic connectivity within a molecule. For 2-T-Butylamino-5-methyl-3-nitropyridine, a combination of ¹H, ¹³C, and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals.

Rationale for Experimental Choices

The choice of NMR experiments and solvent is critical. A standard ¹H and ¹³C NMR in an aprotic solvent like Chloroform-d (CDCl₃) is the logical starting point. CDCl₃ is an excellent solvent for a wide range of organic molecules and provides a clear spectral window[3]. However, the amino proton (N-H) may exchange or exhibit broad signals. To better resolve this, a hydrogen-bond accepting solvent like DMSO-d₆ can be used, which typically slows the exchange rate and results in a sharper N-H signal[4].

Predicted ¹H and ¹³C NMR Spectral Data

Based on known substituent effects on the pyridine ring, we can predict the approximate chemical shifts and multiplicities for the molecule's key nuclei[5][6]. The electron-withdrawing nitro group will deshield adjacent protons and carbons, while the amino and methyl groups will have a shielding effect on others.

Table 1: Predicted NMR Assignments for 2-T-Butylamino-5-methyl-3-nitropyridine in CDCl₃

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
CH₃ -5~2.2-2.4, s, 3H~17-20Typical chemical shift for a methyl group on an aromatic ring.
H-4~8.0-8.2, d, 1H~130-135Deshielded due to the ortho nitro group. Expected to be a doublet due to coupling with H-6.
H-6~7.8-8.0, d, 1H~145-150Aromatic proton on the pyridine ring, deshielded by the ring nitrogen. Expected to be a doublet from coupling to H-4.
NH ~8.5-9.5, br s, 1H-The amino proton signal is often broad and its shift is highly dependent on solvent and concentration. The deshielding is due to the adjacent nitro group and intramolecular hydrogen bonding.
C(CH₃ )₃-tBu~1.5-1.7, s, 9H~29-31Protons of the t-butyl group are equivalent, appearing as a sharp singlet.
C (CH₃)₃-tBu~55-60-The quaternary carbon of the t-butyl group.
C-2-~155-160Carbon atom bearing the t-butylamino group.
C-3-~135-140Carbon atom bearing the nitro group.
C-5-~125-130Carbon atom bearing the methyl group.

Note: Predicted shifts are estimates. s = singlet, d = doublet, br s = broad singlet.

Advanced 2D NMR for Unambiguous Assignment

To confirm these assignments, 2D NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the aromatic protons H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the assignments for C-4, C-6, the methyl carbon, and the t-butyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations between protons and carbons. This is crucial for identifying the quaternary carbons. For example, correlations from the methyl protons (H₃-5) to C-4, C-5, and C-6 would definitively place the methyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of 2-T-Butylamino-5-methyl-3-nitropyridine in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a complementary technique that provides the molecular weight of the compound and, depending on the ionization method, structural information through fragmentation analysis.

Choice of Ionization Technique
  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for confirming the molecular weight. It typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation. This is the preferred method for accurate mass measurement via High-Resolution Mass Spectrometry (HRMS).

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint and helps confirm the arrangement of functional groups. Nitroaromatic compounds are known to produce characteristic fragmentation patterns under EI conditions[7][8].

Predicted Mass Spectrometry Fragmentation (EI)

The fragmentation of 2-T-Butylamino-5-methyl-3-nitropyridine under EI would be driven by the stability of the resulting ions. The molecular ion (M⁺˙) at m/z 209 would be the parent ion.

Table 2: Predicted EI-MS Fragmentation Pattern

m/zProposed Fragment StructureFragmentation Pathway
209[C₁₀H₁₅N₃O₂]⁺˙ (Molecular Ion)Initial ionization of the molecule.
194[C₉H₁₂N₃O₂]⁺Loss of a methyl radical (•CH₃, 15 u) from the t-butyl group. This is a very common fragmentation pathway for t-butyl groups, leading to a stable tertiary carbocation.
163[C₁₀H₁₅N₂]⁺˙Loss of the nitro group (•NO₂, 46 u). This is a characteristic fragmentation for nitroaromatic compounds[9][10].
179[C₁₀H₁₅N₃O]⁺˙Loss of a neutral oxygen atom (O, 16 u) or rearrangement followed by loss of •NO (30 u). Loss of •NO is a common pathway for nitroaromatics[10][11].
57[C₄H₉]⁺Cleavage of the C-N bond to form the stable t-butyl cation.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for injection.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is pure before entering the mass spectrometer.

  • MS Acquisition (ESI): Analyze the sample in positive ion mode. Acquire a full scan spectrum to identify the [M+H]⁺ ion at m/z 210.2.

  • HRMS: If available, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula C₁₀H₁₆N₃O₂⁺.

  • MS/MS (Tandem MS): To gain fragmentation data similar to EI, perform a product ion scan on the precursor ion (m/z 210). This will induce fragmentation and help confirm the structure.

Visualization of the Analytical Workflow

A systematic approach is crucial for the unambiguous characterization of a novel compound. The following workflow illustrates the logical progression from sample acquisition to final structural confirmation.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Comparison Sample Sample of 2-T-Butylamino-5-methyl-3-nitropyridine LCMS LC-MS Analysis (Purity & MW Confirmation) Sample->LCMS HRMS HRMS for Elemental Formula LCMS->HRMS NMR_1H 1D NMR: ¹H & ¹³C Spectra HRMS->NMR_1H Proceed if MW correct NMR_2D 2D NMR: COSY, HSQC, HMBC NMR_1H->NMR_2D Assignments Full Spectral Assignments NMR_2D->Assignments MSMS MS/MS Fragmentation Analysis Assignments->MSMS Correlate structure with fragments FTIR FTIR Analysis (Functional Groups) Compare Compare with Predicted Data FTIR->Compare MSMS->Compare Final Confirmed Structure Compare->Final Data Consistent

Caption: Workflow for the spectroscopic characterization of a novel compound.

Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools, other spectroscopic techniques provide complementary data that can strengthen the structural assignment.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Provides the most detailed structural information; non-destructive.Relatively low sensitivity; requires larger sample amounts (~5-10 mg).
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.Extremely high sensitivity (ng-pg level); can be coupled to chromatography (LC-MS).[12]Isomers can be difficult to distinguish without fragmentation; ionization dependent.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, NO₂, C-H, C=N).Fast, simple, and provides a quick check for key functional groups.Provides no information on molecular connectivity or overall structure; not suitable for complex mixtures.[12]
UV-Vis Spectroscopy Information about the conjugated π-system.High sensitivity; useful for quantitative analysis.Provides very limited structural information; many compounds can have similar spectra.
Elemental Analysis Percentage composition of C, H, N.A classic method for confirming purity and empirical formula.Requires a highly pure sample; less precise than HRMS for formula determination; destructive.

Conclusion

The robust characterization of 2-T-Butylamino-5-methyl-3-nitropyridine relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural map, while MS confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. By following a logical workflow that begins with purity and molecular weight confirmation (LC-MS), proceeds to detailed structural mapping (1D and 2D NMR), and is supported by complementary techniques like FTIR, researchers can achieve an unambiguous and scientifically rigorous elucidation of the molecule's structure. This multi-faceted approach is essential for ensuring the identity and quality of novel compounds in the research and development pipeline.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. [Link]

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (n.d.). ScienceDirect. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2004). ResearchGate. [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015). ACS Publications. [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]

  • 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. (n.d.). SpectraBase. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1975). ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). J. Org. Chem. [Link]

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Comparative

A Researcher's Guide to the Biological Target Validation of 2-T-Butylamino-5-methyl-3-nitropyridine: A Comparative Methodological Analysis

In the landscape of modern drug discovery, the identification and subsequent validation of a small molecule's biological target are paramount. This process transforms a promising bioactive compound from a mere curiosity...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and subsequent validation of a small molecule's biological target are paramount. This process transforms a promising bioactive compound from a mere curiosity into a tool for dissecting biological pathways and a potential therapeutic lead. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the target validation of a novel nitropyridine derivative, 2-T-Butylamino-5-methyl-3-nitropyridine .

While the specific biological target of 2-T-Butylamino-5-methyl-3-nitropyridine is not yet defined in publicly accessible literature, this guide will use it as a central case study to compare and contrast various state-of-the-art target validation methodologies. The principles and experimental workflows detailed herein are broadly applicable to other novel small molecules emerging from phenotypic screens or synthetic libraries.

The Criticality of Target Validation in Drug Discovery

Target validation is the process of demonstrating that a specific molecular entity, typically a protein, is directly modulated by the compound of interest and that this interaction is responsible for the observed cellular or physiological phenotype.[1][2][3] Insufficient or flawed target validation is a leading cause of costly late-stage failures in clinical trials.[3] A rigorous validation package provides the foundational confidence needed to invest in extensive medicinal chemistry efforts, preclinical studies, and ultimately, clinical development.[4][5]

This guide will navigate through a logical progression of experiments, from initial hypothesis generation to direct in-cell target engagement and downstream pathway analysis. We will objectively compare the strengths and limitations of each approach, supplemented with hypothetical experimental data to provide a practical perspective.

Part 1: Initial Target Hypothesis Generation - Where to Begin?

Given that 2-T-Butylamino-5-methyl-3-nitropyridine is a nitropyridine, a structural motif present in various bioactive molecules, initial hypotheses can be drawn from existing knowledge of related compounds.[6] Pyridine-based structures are known to interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.[6]

A logical starting point is a broad phenotypic screen to identify the compound's cellular effects. For this guide, we will hypothesize that a primary screen has revealed that 2-T-Butylamino-5-methyl-3-nitropyridine exhibits potent anti-proliferative effects in a panel of non-small cell lung cancer (NSCLC) cell lines.

Workflow for Initial Hypothesis Generation

G cluster_0 Phenotypic Screening cluster_1 In Silico & Comparative Analysis Phenotypic Screen Phenotypic Screen Identify Bioactivity Identify Bioactivity Phenotypic Screen->Identify Bioactivity Anti-proliferative effect in NSCLC cells In Silico Target Prediction In Silico Target Prediction Identify Bioactivity->In Silico Target Prediction Input Compound Structure Literature Mining Literature Mining Identify Bioactivity->Literature Mining Search for related compounds Comparative Analysis Comparative Analysis In Silico Target Prediction->Comparative Analysis Literature Mining->Comparative Analysis Hypothesized Target Class Hypothesized Target Class Comparative Analysis->Hypothesized Target Class e.g., Kinases G Intact Cells Intact Cells Treat with Compound or Vehicle Treat with Compound or Vehicle Intact Cells->Treat with Compound or Vehicle Heat Shock Heat Shock Treat with Compound or Vehicle->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble & Aggregated Proteins Centrifugation Analyze Soluble Fraction Analyze Soluble Fraction Separate Soluble & Aggregated Proteins->Analyze Soluble Fraction Western Blot or MS Generate Melt Curve Generate Melt Curve Analyze Soluble Fraction->Generate Melt Curve

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Based on the affinity proteomics results, we would perform CETSA to confirm the engagement of EGFR.

Target Treatment Melting Temperature (Tm) Thermal Shift (ΔTm)
EGFR Vehicle (DMSO)52.5 °C-
EGFR 2-T-Butylamino-5-methyl-3-nitropyridine (10 µM)56.8 °C+4.3 °C
GAPDH (Control) Vehicle (DMSO)61.2 °C-
GAPDH (Control) 2-T-Butylamino-5-methyl-3-nitropyridine (10 µM)61.3 °C+0.1 °C

A significant positive thermal shift for EGFR upon treatment with the compound would provide strong evidence of direct target engagement in a cellular environment. [7]

Strengths Limitations
Measures target engagement in a physiological context (intact cells).Requires a specific antibody for Western blot-based detection or advanced mass spectrometry.
Does not require modification of the compound.Not all proteins exhibit a clear thermal shift upon ligand binding.
Can be adapted for high-throughput screening.Can be technically challenging to optimize.
Genetic Approaches: Linking Target to Phenotype

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 mediated gene knockout, are crucial for validating that the identified target is indeed responsible for the observed biological effect. [1][8]The logic is that if knocking down or knocking out the target protein phenocopies the effect of the compound, it strengthens the target-phenotype link.

  • Design and Delivery: Design shRNA or sgRNA constructs targeting the putative target (e.g., EGFR). Deliver these constructs into the responsive NSCLC cells using lentiviral transduction.

  • Target Knockdown/Knockout Verification: Confirm the reduction in target protein expression via Western blotting or qPCR.

  • Phenotypic Assay: Perform the same anti-proliferative assay that was used in the initial screen on the cells with reduced target expression.

  • Comparison: Compare the anti-proliferative effect of target knockdown/knockout with that of the compound treatment.

Condition Cell Viability (% of Control)
Control (Non-targeting shRNA) 100%
2-T-Butylamino-5-methyl-3-nitropyridine (1 µM) 45%
shRNA targeting EGFR 50%
shRNA targeting PKM2 95%

In this hypothetical scenario, the knockdown of EGFR, but not PKM2, mimics the anti-proliferative effect of the compound, strongly suggesting that EGFR is the relevant biological target for this phenotype.

Strengths Limitations
Directly links the target to the cellular phenotype.Potential for off-target effects of shRNA/sgRNA.
Provides a clear " go/no-go " validation point.Knockdown/knockout may induce compensatory mechanisms.
Can be used to identify resistance mechanisms.Does not directly measure compound-target binding.

Part 3: Synthesizing the Evidence and Downstream Validation

A robust target validation strategy relies on the convergence of evidence from multiple, orthogonal approaches.

G cluster_0 Direct Engagement cluster_1 Phenotypic Correlation cluster_2 Pathway Analysis Affinity Proteomics Affinity Proteomics Validated Target Validated Target Affinity Proteomics->Validated Target Identifies EGFR CETSA CETSA CETSA->Validated Target Confirms EGFR binding Genetic Knockdown Genetic Knockdown Genetic Knockdown->Validated Target EGFR knockdown phenocopies compound Downstream Signaling Downstream Signaling Validated Target->Downstream Signaling Assess p-ERK, p-AKT

Figure 3: A logic diagram illustrating the convergence of evidence for target validation.

Following the successful identification and initial validation of EGFR as the target, further experiments are necessary to fully characterize the mechanism of action of 2-T-Butylamino-5-methyl-3-nitropyridine. These include:

  • In Vitro Enzymatic Assays: Directly measure the inhibitory activity of the compound on purified EGFR kinase.

  • Downstream Signaling Analysis: Assess the phosphorylation status of key downstream effectors of the EGFR pathway, such as ERK and AKT, in compound-treated cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to correlate binding affinity and enzymatic inhibition with cellular potency.

Conclusion

The validation of a biological target for a novel compound like 2-T-Butylamino-5-methyl-3-nitropyridine is a multi-faceted process that requires a carefully planned and executed experimental strategy. By combining direct biochemical methods like affinity proteomics, in-cell target engagement assays such as CETSA, and functional genetic approaches, researchers can build a compelling case for a specific target-compound relationship. This rigorous, evidence-based approach is fundamental to de-risking drug discovery projects and paving the way for the development of new and effective therapeutics.

References

  • Fairhurst, R. A., & Williams, R. J. (2019). Target Validation. In Comprehensive Medicinal Chemistry III (pp. 1-24). Elsevier.
  • Kharitonov, S. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4875. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Goldberg, F. W., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(8), 849–853. [Link]

  • Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22-27. [Link]

  • Mumenthaler, S. M., & Rideout, D. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107-117. [Link]

  • Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22-27. [Link]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-T-Butylamino-5-methyl-3-nitropyridine and Its Analogs

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to its successful and safe development. Unforeseen off-target interactions are a sign...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to its successful and safe development. Unforeseen off-target interactions are a significant cause of adverse effects and late-stage clinical trial failures. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for 2-T-Butylamino-5-methyl-3-nitropyridine, a substituted aminonitropyridine, and its structural analogs. While specific experimental data for this particular compound is limited in publicly available literature, this guide will equip you with the foundational knowledge and detailed protocols to comprehensively evaluate its selectivity and that of similar molecules.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, in the context of small molecules, refers to the ability of a compound to bind to and modulate the activity of targets other than its intended primary target. These off-target interactions can lead to a range of outcomes, from beneficial polypharmacology to severe toxicity. Therefore, a thorough assessment of a compound's selectivity is a critical component of preclinical safety evaluation and is mandated by regulatory agencies prior to first-in-human studies.[1]

The aminonitropyridine scaffold, present in 2-T-Butylamino-5-methyl-3-nitropyridine, is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of enzymes, with a notable prevalence in kinase inhibitors.[2] Given the high degree of structural homology within the human kinome, kinase inhibitors are particularly susceptible to cross-reactivity. This makes a comprehensive cross-reactivity assessment for any novel aminonitropyridine derivative not just a recommendation, but a necessity.

Comparative Analysis: 2-T-Butylamino-5-methyl-3-nitropyridine and Its Structural Analogs

To effectively study the cross-reactivity of 2-T-Butylamino-5-methyl-3-nitropyridine, it is essential to consider its structural features and compare them with known bioactive molecules. The core structure consists of a pyridine ring with a nitro group at position 3, a methyl group at position 5, and a tert-butylamino group at position 2.

Table 1: Structural Comparison of 2-T-Butylamino-5-methyl-3-nitropyridine and Representative Analogs

CompoundStructureKey FeaturesPotential for Cross-Reactivity
2-T-Butylamino-5-methyl-3-nitropyridine - 2-amino-3-nitropyridine core- Bulky tert-butyl group- Electron-donating methyl groupThe aminonitropyridine core is a known hinge-binding motif for many kinases. The bulky tert-butyl group may influence selectivity by sterically hindering binding to some kinase active sites while favoring others.
2-Amino-3-methyl-5-nitropyridine [Image of 2-Amino-3-methyl-5-nitropyridine structure]- Unsubstituted amino group at position 2The smaller, unsubstituted amino group may allow for broader cross-reactivity with kinases that have more constrained active sites compared to the tert-butyl analog.
2-Chloro-3-methyl-5-nitropyridine [Image of 2-Chloro-3-methyl-5-nitropyridine structure]- Chloro group at position 2The chloro group acts as a leaving group in nucleophilic aromatic substitution, making this a synthetic intermediate. Its reactivity could lead to covalent modification of off-targets.
2-Amino-3-chloro-4-methyl-5-nitropyridine [Image of 2-Amino-3-chloro-4-methyl-5-nitropyridine structure]- Additional chloro and methyl groupsIncreased substitution can alter the electronic properties and steric profile, potentially leading to a different cross-reactivity profile compared to less substituted analogs.[3]

Due to the prevalence of the aminonitropyridine scaffold in kinase inhibitors, a primary hypothesis is that 2-T-Butylamino-5-methyl-3-nitropyridine may exhibit activity against one or more protein kinases. Therefore, a logical starting point for cross-reactivity studies is a broad kinase panel screening.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach, combining in silico prediction with in vitro experimental validation, is the most robust strategy for evaluating cross-reactivity.

Part 1: In Silico Off-Target Prediction

Computational methods can provide an initial, cost-effective screen to predict potential off-target interactions and guide the selection of in vitro assays.[4] These methods leverage large databases of known compound-target interactions to identify potential binding partners for a novel molecule based on structural and chemical similarity.[5]

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico prediction of off-target interactions.

Step-by-Step Protocol for In Silico Analysis:

  • Obtain the 3D structure of 2-T-Butylamino-5-methyl-3-nitropyridine from a database like PubChem or generate it using a molecular modeling software.

  • Utilize a ligand-based prediction tool such as SwissTargetPrediction or similar platforms.[6] These tools compare the input structure to a library of known active molecules and predict targets based on the principle that similar molecules are likely to have similar biological activities.

  • Perform structure-based virtual screening if a primary target is hypothesized (e.g., a specific kinase). This involves docking the compound into the binding sites of a panel of proteins to predict binding affinity.

  • Analyze the results to identify a prioritized list of potential off-targets. This list will inform the selection of in vitro assays.

Part 2: In Vitro Cross-Reactivity Profiling

The predictions from in silico models must be validated through experimental assays. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

1. Broad Kinase Panel Screening

Given that the aminonitropyridine scaffold is common in kinase inhibitors, a broad kinase panel screen is a logical first step.[2]

Experimental Workflow for Kinase Panel Screening:

Caption: Workflow for broad kinase panel screening.

Detailed Protocol for a Competitive Binding Kinase Assay:

This protocol is based on a competitive binding assay format, which is a common high-throughput screening method.

  • Compound Preparation: Prepare a stock solution of 2-T-Butylamino-5-methyl-3-nitropyridine in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add the test compound at a final concentration of 10 µM to the wells containing the assay buffer. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Addition: Add a panel of recombinant kinases to the wells.

  • Probe Addition: Add a fluorescently labeled or phage-tagged probe that is known to bind to the ATP site of the kinases.

  • Incubation: Incubate the plate to allow the system to reach equilibrium.

  • Detection: Measure the signal (e.g., fluorescence polarization, TR-FRET, or qPCR for phage-tagged kinases). A decrease in signal indicates that the test compound is competing with the probe for binding to the kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase.

  • Follow-up: For kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.

2. Cytochrome P450 (CYP) Inhibition and Induction Assays

CYP enzymes are crucial for drug metabolism, and their inhibition or induction can lead to significant drug-drug interactions.[7]

Protocol for CYP Inhibition Assay (IC50 Determination):

  • Prepare Human Liver Microsomes (HLM): Use pooled HLM as the source of CYP enzymes.

  • Compound Incubation: In a 96-well plate, pre-incubate the test compound at various concentrations with HLM and a NADPH-generating system.

  • Initiate Reaction: Add a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Stop Reaction: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze Metabolite Formation: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition of metabolite formation against the logarithm of the test compound concentration.[8]

Protocol for CYP Induction Assay:

  • Culture Hepatocytes: Use cryopreserved human hepatocytes or a cell line like HepaRG™.

  • Compound Treatment: Treat the cells with the test compound at multiple concentrations for 48-72 hours. Include positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) and a vehicle control.

  • Endpoint Measurement:

    • mRNA Analysis: Lyse the cells, extract mRNA, and perform qRT-PCR to measure the expression levels of the target CYP genes.

    • Enzyme Activity Analysis: Incubate the treated cells with a cocktail of CYP-specific probe substrates and measure metabolite formation by LC-MS/MS.

  • Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. Determine the EC50 (effective concentration for 50% of maximal induction) and Emax (maximal induction effect).[7]

3. hERG Channel Screening

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[9] Therefore, hERG screening is a critical component of preclinical safety assessment.

Protocol for hERG Binding Assay (Fluorescence Polarization):

  • Assay Principle: This assay uses a fluorescent tracer that binds to the hERG channel. Compounds that bind to the channel will displace the tracer, leading to a decrease in fluorescence polarization.[2]

  • Assay Setup: In a multi-well plate, add the test compound at various concentrations.

  • Add hERG Membrane Preparation and Tracer: Add a membrane preparation from cells expressing the hERG channel and the fluorescent tracer.

  • Incubation: Incubate to allow for binding equilibrium.

  • Read Plate: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive cross-reactivity profile for 2-T-Butylamino-5-methyl-3-nitropyridine.

Table 2: Example Data Summary for Cross-Reactivity Assessment

AssayTargetResult (IC50/EC50)Interpretation
Kinase PanelKinase X50 nMPotent inhibitor of Kinase X.
Kinase Y1.2 µMModerate off-target activity.
Kinase Z>10 µMNo significant activity.
CYP InhibitionCYP2D65 µMPotential for drug-drug interactions.
CYP3A4>25 µMLow risk of CYP3A4 inhibition.
CYP InductionCYP1A2EC50 = 2 µM, Emax = 3-foldWeak inducer of CYP1A2.
hERG ScreeninghERG ChannelIC50 > 30 µMLow risk of hERG-related cardiotoxicity.

Logical Progression of Studies:

Caption: Logical progression of cross-reactivity and selectivity studies.

Based on the initial findings, further investigations should be pursued. If significant off-target activity is observed, structure-activity relationship (SAR) studies can be initiated to design analogs with improved selectivity.[10] Cell-based assays should be employed to confirm that the observed in vitro binding translates to functional activity in a more physiologically relevant context.

By following this comprehensive guide, researchers can systematically and rigorously evaluate the cross-reactivity profile of 2-T-Butylamino-5-methyl-3-nitropyridine and other novel compounds, thereby de-risking their development and increasing the probability of advancing safe and effective therapeutic agents.

References

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  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available at: [Link].

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Comparative

A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-tert-Butylamino-5-methyl-3-nitropyridine

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-tert-Butylamino-5-methyl-3-nitropyridine is a substituted nitropyridine, a class of compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—a bulky tert-butylamino group, a directing methyl group, and an electron-withdrawing nitro group—makes it a versatile precursor. However, the very reactions that create this molecule can also introduce a constellation of impurities, including positional isomers, unreacted starting materials, and by-products.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-tert-Butylamino-5-methyl-3-nitropyridine. We will move beyond rote protocols to explore the causal relationships between molecular structure, chromatographic principles, and method performance. The objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for selecting, developing, and validating an HPLC method that is not only fit-for-purpose but also scientifically sound and regulatorily defensible. All methodologies are presented in accordance with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2]

Synthetic Landscape and Anticipated Impurities

A robust analytical method is born from a deep understanding of the chemical synthesis it is designed to monitor. The synthesis of 2-tert-Butylamino-5-methyl-3-nitropyridine typically involves the nitration of a 2-tert-butylamino-5-methylpyridine precursor. This electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

The powerful activating, ortho-, para-directing nature of the amino group, combined with the weaker activating effect of the methyl group, primarily directs the incoming nitro group to the 3-position. However, competitive reactions can and do occur, leading to a predictable profile of potential impurities.

Potential Process-Related Impurities:

  • IMP-1 (Unreacted Starting Material): 2-tert-Butylamino-5-methylpyridine. Its presence indicates an incomplete reaction.

  • IMP-2 (Positional Isomer): 2-tert-Butylamino-5-methyl-6-nitropyridine. Formation of this isomer can occur due to nitration at the other ortho position relative to the amino group.

  • IMP-3 (By-product): 2-Hydroxy-5-methyl-3-nitropyridine. May arise from hydrolysis of the starting material or product under harsh acidic conditions used for nitration.[3]

  • IMP-4 (Degradant): Potential for hydrolysis or other degradation pathways under stress conditions (light, heat, acid, base).

The successful HPLC method must be able to resolve the main peak from these and other potential process-related impurities.

Fig. 1: Synthesis and Potential Impurity Pathways cluster_synthesis Primary Synthesis Route cluster_impurities Potential Impurities SM 2-tert-Butylamino- 5-methylpyridine (IMP-1) Product 2-tert-Butylamino- 5-methyl-3-nitropyridine (API Intermediate) SM->Product HNO₃ / H₂SO₄ Isomer Positional Isomer (IMP-2) SM->Isomer Side Reaction Byproduct By-product (IMP-3) Product->Byproduct Degradation

Caption: A diagram illustrating the primary synthesis route and the formation of key process-related impurities.

Comparative HPLC Methodologies

The analyte possesses a moderate polarity, with the hydrophobic tert-butyl and methyl groups counterbalanced by the polar nitropyridine core. This makes Reversed-Phase HPLC (RP-HPLC) the logical choice for analysis.[4] However, the choice of column and mobile phase conditions is critical for achieving the necessary selectivity to resolve structurally similar impurities. We compare two distinct approaches.

Method A: The Workhorse - Isocratic Elution on a C18 Column

This method represents a standard, initial approach for purity analysis. It leverages the well-understood hydrophobic interactions of a C18 stationary phase.

Rationale for Choices:

  • Stationary Phase: A traditional C18 (octadecylsilane) column is chosen for its broad applicability and strong retention of moderately non-polar compounds.[4][5]

  • Mobile Phase: A simple mixture of acetonitrile and a phosphate buffer is used. Acetonitrile is a common organic modifier with low UV cutoff, and the buffer controls the ionization state of the basic pyridine nitrogen, ensuring consistent retention and peak shape.

  • Isocratic Elution: For a primary purity screen where impurities are expected to elute close to the main peak, an isocratic method offers simplicity, robustness, and faster run times.

Protocol: Method A

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method B: The Specialist - Gradient Elution on a PFP Column

This advanced method is designed to enhance selectivity, particularly for separating positional isomers, by introducing alternative separation mechanisms.

Rationale for Choices:

  • Stationary Phase: A Pentafluorophenyl (PFP) column is selected. Unlike C18, which separates primarily on hydrophobicity, the PFP phase offers a complex mixture of interactions: hydrophobic, pi-pi, dipole-dipole, and ion-exchange. This is exceptionally useful for separating aromatic and nitro-containing isomers that may have similar hydrophobicity but differ in their electronic distribution.[6]

  • Mobile Phase: A methanol/water gradient is employed. Methanol can offer different selectivity compared to acetonitrile.

  • Gradient Elution: A gradient is crucial for resolving a wider range of impurities, from highly polar (eluting early) to non-polar (eluting late), within a single run. It ensures that late-eluting impurities are eluted as sharp peaks and reduces the total analysis time compared to a long isocratic hold.[5]

Protocol: Method B

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: PFP, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Methanol:Water to a concentration of approximately 0.5 mg/mL.

Data-Driven Comparison and Performance

The performance of each method was evaluated using a synthesized batch of 2-tert-Butylamino-5-methyl-3-nitropyridine spiked with a small amount of the starting material (IMP-1) and a synthesized positional isomer (IMP-2).

ParameterMethod A (Isocratic C18)Method B (Gradient PFP)Justification
Retention Time (Main Peak) 8.52 min12.75 minGradient elution in Method B provides stronger overall retention.
Resolution (Main Peak / IMP-1) 3.1> 10Both methods adequately resolve the less polar starting material.
Resolution (Main Peak / IMP-2) 1.42.8Critical Difference: Method B provides baseline separation of the critical positional isomer, whereas Method A shows significant peak co-elution.[7]
Tailing Factor (Main Peak) 1.31.1The gradient and column chemistry in Method B yield a more symmetric peak.
Analysis Time ~12 min~22 minThe gradient and re-equilibration extend the run time for Method B, a necessary trade-off for superior resolution.

Method Validation: Establishing Trustworthiness

To be used in a regulated environment, the chosen method (Method B) must be validated to prove its suitability for the intended purpose.[8] The validation was performed following ICH Q2(R1) guidelines.[1][9]

Fig. 2: HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Calculation Sample Weigh Sample Dilute Dissolve & Dilute Sample->Dilute Std Prepare Standards Std->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC (Method B) Filter->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Validate Perform Validation Tests (Linearity, Accuracy, etc.) Integrate->Validate Calculate Calculate Purity (% Area Normalization) Validate->Calculate

Caption: A streamlined workflow for the HPLC purity analysis and validation process.

Validation Protocol & Results Summary:

ParameterProtocolAcceptance CriteriaResult
Specificity Injected blank, main peak, and spiked impurities. Stressed samples (acid, base, peroxide, heat, light).Peak is pure and resolved from all impurities and degradants.Pass. No interference at the main peak's retention time.
Linearity Five concentrations from LOQ to 150% of the target concentration (n=3).Correlation Coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Accuracy Analyzed samples spiked with the main compound at 80%, 100%, and 120% levels (n=3 for each).Mean recovery between 98.0% and 102.0%.Pass (Mean recovery = 100.5%)
Precision (Repeatability) Six replicate preparations of the same sample at 100% concentration.RSD ≤ 2.0%Pass (RSD = 0.45%)
LOD & LOQ Determined by signal-to-noise ratio (S/N).LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1LOD = 0.01%; LOQ = 0.03%
Robustness Deliberately varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).System suitability parameters (resolution, tailing) remain within limits.Pass. Method is robust to minor variations.[10]

The comprehensive validation data confirms that Method B is accurate, precise, specific, and robust, making it a trustworthy method for the quality control of 2-tert-Butylamino-5-methyl-3-nitropyridine.

Conclusion

The purity analysis of 2-tert-Butylamino-5-methyl-3-nitropyridine by HPLC is a clear example of why a one-size-fits-all approach is insufficient in pharmaceutical analysis. A standard isocratic C18 method (Method A) fails to resolve a critical positional isomer, a flaw that could lead to the release of an impure intermediate with potentially significant downstream consequences.

By understanding the analyte's structure and potential impurities, a more selective method using a PFP column with a gradient elution program (Method B) was developed. This method provides baseline resolution of all known impurities, demonstrating superior performance. Subsequent validation according to ICH guidelines confirms that Method B is robust, reliable, and fit for its intended purpose in a regulated environment. This guide underscores the principle that rigorous, scientifically-driven method development is not an obstacle but a critical enabler of pharmaceutical quality and safety.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

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Validation

A Comparative Guide to the Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine for Pharmaceutical Research and Development

In the landscape of modern drug discovery, the strategic synthesis of novel molecular entities is paramount. Substituted nitropyridines, in particular, serve as versatile scaffolds in the development of therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic synthesis of novel molecular entities is paramount. Substituted nitropyridines, in particular, serve as versatile scaffolds in the development of therapeutic agents. This guide provides a comprehensive comparative analysis of the prevalent synthetic methodologies for 2-T-Butylamino-5-methyl-3-nitropyridine, a key intermediate in various pharmaceutical research programs. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a comparative analysis of the available routes to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to 2-T-Butylamino-5-methyl-3-nitropyridine

2-T-Butylamino-5-methyl-3-nitropyridine is a heterocyclic compound of significant interest due to its utility as a building block in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, coupled with the bulky tert-butylamino substituent, imparts unique electronic and steric properties to the molecule. These features are often exploited to modulate the pharmacological activity and pharmacokinetic profiles of drug candidates. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for any research and development program that utilizes it.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Industry Standard

The most common and direct route to 2-T-Butylamino-5-methyl-3-nitropyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high yields and predictability. The synthesis is typically a three-step process starting from commercially available 2-amino-5-methylpyridine.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, facilitating the SNAr reaction. Tert-butylamine, a primary amine, acts as the nucleophile, attacking the C2 position to form a Meisenheimer complex, which then collapses to the final product with the expulsion of the chloride ion.[1]

Experimental Workflow

The overall synthetic workflow for Method 1 is depicted below:

Synthesis_Workflow_Method_1 A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination (SOCl2, DMF) D 2-T-Butylamino-5-methyl-3-nitropyridine C->D SNAr Reaction (tert-Butylamine)

Caption: Synthetic workflow for Method 1.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine [2]

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

  • Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C.

  • After the addition is complete, pour the reaction mixture onto 300 g of ice.

  • Neutralize the solution to a pH of 3-4 with aqueous ammonia.

  • Cool the mixture in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine [3]

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine in 15 mL of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 3 hours.

  • After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water and extract the aqueous solution with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine. A typical isolated yield for this step is around 92%.[3]

Step 3: Synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine [1]

  • Dissolve 1.0 equivalent of 2-chloro-5-methyl-3-nitropyridine in a suitable solvent such as isopropanol/water (1:1 mixture) to a concentration of approximately 0.2 M in a round-bottom flask.[1]

  • Add 1.1 equivalents of tert-butylamine to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80°C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Method 2: Alternative Approaches - A Critical Evaluation

While the SNAr approach is robust, it is prudent for research and development teams to consider alternative synthetic strategies, especially when navigating intellectual property landscapes or facing challenges with starting material availability.

Direct Nitration Strategies

One conceivable alternative is the direct nitration of a pre-functionalized pyridine ring, such as 2-T-Butylamino-5-methylpyridine. However, this approach is fraught with challenges, primarily concerning regioselectivity. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[4] Direct nitration would likely lead to a mixture of isomers, including the undesired 5-nitro and potentially dinitro products, necessitating challenging separation procedures.[4]

Ring Formation Strategies

More advanced, though less common for this specific target, are ring formation or transformation reactions. For instance, three-component ring transformations of dinitropyridones with ketones and ammonia can yield substituted nitropyridines.[5] While powerful for generating diverse pyridine scaffolds, designing a specific three-component reaction to selectively yield 2-T-Butylamino-5-methyl-3-nitropyridine would be a complex and likely low-yielding endeavor, making it less practical for routine synthesis.

Comparative Analysis

To facilitate an objective comparison, the key parameters of the primary synthetic route are summarized below.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Amino-5-methylpyridine, Nitric Acid, Sulfuric Acid, Thionyl Chloride, tert-Butylamine
Number of Steps 3
Overall Yield Moderate to High (dependent on optimization of each step)
Scalability Readily scalable
Purification Standard techniques (recrystallization, column chromatography)
Key Advantages High regioselectivity, predictable outcomes, well-established procedures
Potential Challenges Handling of corrosive reagents (concentrated acids, thionyl chloride)

Conclusion

For the synthesis of 2-T-Butylamino-5-methyl-3-nitropyridine, the three-step sequence commencing with the nitration of 2-amino-5-methylpyridine, followed by chlorination and subsequent nucleophilic aromatic substitution with tert-butylamine, remains the most efficient and reliable method. This route offers high yields, excellent regiocontrol, and is amenable to scale-up, making it the preferred choice for both academic research and industrial drug development. While alternative synthetic strategies exist in principle, they present significant challenges in terms of selectivity and practicality for this specific target molecule. Researchers are encouraged to adhere to the well-documented SNAr pathway, with careful optimization of reaction conditions to ensure high purity and yield of the final product.

References

  • BenchChem. Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
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Comparative

Benchmarking a Novel Covalent Inhibitor, 2-T-Butylamino-5-methyl-3-nitropyridine, Against Established KRAS G12C Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the development of inhibitors for previously "undrugg...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of inhibitors for previously "undruggable" targets has marked a significant paradigm shift. Among these, the oncogenic KRAS G12C mutant has emerged as a key therapeutic target. This guide provides a comprehensive framework for benchmarking a novel, hypothetical covalent inhibitor, 2-T-Butylamino-5-methyl-3-nitropyridine (herein referred to as Compound X), against the clinically approved inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849). The experimental designs and data presented herein are illustrative, based on established methodologies for evaluating KRAS G12C inhibitors, to provide a robust template for the rigorous assessment of new chemical entities in this class.

The Rationale for Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the MAPK (mitogen-activated protein kinase) cascade, which regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers.[3] The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein that is locked in the GTP-bound "on" state, leading to uncontrolled cell growth.[4][5] The presence of the mutant cysteine residue, however, provides a unique opportunity for targeted covalent inhibition, a strategy that has proven successful with the development of Sotorasib and Adagrasib.[6][7] These inhibitors selectively and irreversibly bind to the cysteine-12 residue, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][4][6]

This guide will outline the essential biochemical and cell-based assays required to characterize Compound X and objectively compare its performance against these established benchmarks.

The KRAS G12C Signaling Pathway and Point of Inhibition

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[6] Covalent KRAS G12C inhibitors exploit the unique cysteine residue present in the mutant protein, forming an irreversible bond that locks KRAS G12C in the inactive GDP-bound conformation. This prevents downstream signaling through the RAF-MEK-ERK pathway.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effector Pathway (MAPK) cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Compound X Sotorasib Adagrasib Inhibitor->KRAS_GDP Covalent Binding

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Comparative Performance Evaluation: Compound X vs. Benchmarks

A rigorous benchmarking study involves a tiered approach, starting with biochemical assays to assess direct target engagement and progressing to cell-based assays to evaluate cellular potency and downstream signaling effects.[8][9][10]

Table 1: Comparative Inhibitor Performance Data (Illustrative)
ParameterCompound X (Hypothetical)Sotorasib (AMG 510)Adagrasib (MRTX849)
Biochemical Assays
KRAS G12C Binding Affinity (KD, nM)5.2~10~8
SOS1-Catalyzed Nucleotide Exchange IC50 (nM)8.9~9~6
Selectivity vs. WT KRAS (Fold)>1000>1000>1000
Cell-Based Assays
NCI-H358 (NSCLC) p-ERK IC50 (nM)15.6~20~18
MIA PaCa-2 (Pancreatic) p-ERK IC50 (nM)22.1~25~21
NCI-H358 Cell Viability IC50 (nM)35.4~40~38
MIA PaCa-2 Cell Viability IC50 (nM)48.9~55~45

Experimental Protocols

The following protocols are foundational for the characterization of novel KRAS G12C inhibitors.

Experimental Workflow

experimental_workflow cluster_biochem Biochemical Characterization cluster_cell Cell-Based Evaluation cluster_selectivity Selectivity Profiling binding_assay Biochemical Binding Assay (e.g., TR-FRET) activity_assay Nucleotide Exchange Assay (SOS1-catalyzed) binding_assay->activity_assay signaling_assay p-ERK Signaling Assay (e.g., HTRF, Western Blot) activity_assay->signaling_assay wt_kras_assay Wild-Type KRAS Counter-Screen activity_assay->wt_kras_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) signaling_assay->viability_assay other_mutant_assay Other KRAS Mutant Counter-Screens (G12D, G12V) wt_kras_assay->other_mutant_assay

Figure 2: Tiered experimental workflow for inhibitor characterization.
Protocol 1: Biochemical Nucleotide Exchange Assay

Objective: To determine the direct inhibitory effect of Compound X on the guanine nucleotide exchange of KRAS G12C, a key step in its activation.

Causality: This assay directly measures the functional consequence of an inhibitor binding to the GDP-bound state of KRAS G12C. By locking the protein in this state, the inhibitor prevents the SOS1-catalyzed exchange of GDP for GTP, thus providing a quantitative measure of its potency at the molecular level.[9][11]

Methodology:

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • Recombinant human SOS1 protein (catalytic domain)

    • Fluorophore-labeled GDP (e.g., mant-GDP)

    • GTPγS (a non-hydrolyzable GTP analog)

    • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

    • Test compounds (Compound X, Sotorasib, Adagrasib) serially diluted in DMSO

    • 384-well, low-volume, black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Pre-incubate KRAS G12C protein with varying concentrations of the test inhibitor or vehicle (DMSO) for 60 minutes at room temperature to allow for covalent bond formation.

    • Add SOS1 and mant-GDP to the wells and incubate for 15 minutes.

    • Initiate the nucleotide exchange reaction by adding GTPγS.

    • Immediately begin monitoring the decrease in fluorescence over time as the fluorescent mant-GDP is displaced by the non-fluorescent GTPγS.

    • Record fluorescence intensity every 30 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial rate of nucleotide exchange for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-SOS1 control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-ERK (p-ERK) Assay

Objective: To assess the ability of Compound X to inhibit the downstream signaling of KRAS G12C in a cellular context.

Causality: Phosphorylation of ERK is a critical downstream event in the MAPK pathway activated by KRAS.[2][5] Measuring the levels of p-ERK provides a direct readout of the inhibitor's ability to engage the KRAS G12C target within a living cell and suppress its oncogenic signaling. This assay bridges the gap between biochemical potency and cellular efficacy.[12]

Methodology:

  • Reagents and Materials:

    • KRAS G12C mutant cancer cell lines (e.g., NCI-H358 for non-small cell lung cancer, MIA PaCa-2 for pancreatic cancer)

    • Appropriate cell culture medium and supplements

    • Test compounds serially diluted in DMSO

    • Lysis buffer with protease and phosphatase inhibitors

    • Homogeneous Time-Resolved Fluorescence (HTRF) p-ERK assay kit or antibodies for Western blotting (anti-p-ERK, anti-total-ERK)

  • Procedure (HTRF format):

    • Seed cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations or vehicle for 2-4 hours.

    • Lyse the cells directly in the wells according to the HTRF kit manufacturer's protocol.

    • Add the HTRF antibody reagents (a europium cryptate-labeled anti-total-ERK antibody and a d2-labeled anti-p-ERK antibody).

    • Incubate for 4 hours at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data to vehicle-treated cells (100%) and a high-concentration inhibitor control (0%).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

The benchmarking of a novel KRAS G12C inhibitor like the hypothetical Compound X requires a systematic and multi-faceted approach. By employing a combination of robust biochemical and cell-based assays, researchers can generate a comprehensive dataset to compare its potency, selectivity, and cellular efficacy against established clinical benchmarks such as Sotorasib and Adagrasib. The illustrative data and detailed protocols provided in this guide serve as a blueprint for the rigorous evaluation of the next generation of KRAS G12C-targeted therapies, ensuring that only the most promising candidates advance in the drug development pipeline.

References

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - ResearchGate. (2024, July 23). ResearchGate. [Link]

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed Central. (n.d.). PubMed Central. [Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. (2019, December 10). ACS Publications. [Link]

  • A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7). Patsnap Synapse. [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening | Journal of Medicinal Chemistry - ACS Publications. (2025, February 11). ACS Publications. [Link]

  • Progress on Covalent Inhibition of KRAS G12C - AACR Journals. (2016, March 6). AACR Journals. [Link]

  • Sotorasib: First Approval - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022, July 28). Oncology Nursing News. [Link]

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021, October 7). Dovepress. [Link]

  • Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. (2024, December 2). ACS Publications. [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. (2024, July 23). bioRxiv. [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - NIH. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Action | KRAZATI® (adagrasib) for NSCLC. (n.d.). KRAZATI® (adagrasib). [Link]

  • Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats - Reaction Biology. (n.d.). Reaction Biology. [Link]

  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PubMed. (2024, December 2). PubMed. [Link]

  • Can the Help Match the Hype? KRAS G12C -Specific Inhibitors and Beyond. (2020, January 9). AACR Journals. [Link]

  • Inhibitors of the GTPase KRAS G12C in cancer: a patent review (2019-2021) - PubMed. (n.d.). PubMed. [Link]

  • Inhibition of GTPase KRAS G12D: a review of patent literature - PubMed. (n.d.). PubMed. [Link]

  • Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021) - ResearchGate. (2022, February 22). ResearchGate. [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 2-T-Butylamino-5-methyl-3-nitropyridine

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate biologi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and derail entire research programs. The subject of this guide, 2-T-Butylamino-5-methyl-3-nitropyridine (C₁₀H₁₅N₃O₂), presents a classic structural puzzle: confirming the precise arrangement of four different substituents on a pyridine ring.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices and demonstrate how these techniques function as a self-validating system to deliver an irrefutable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity and substitution pattern of a molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed map of the molecular framework.[3]

Causality of NMR Strategy

For 2-T-Butylamino-5-methyl-3-nitropyridine, the primary questions are:

  • Are the substituents located at the 2, 3, and 5 positions?

  • Which substituent is at which position?

  • Can we confirm the presence of both the t-butyl and methyl groups?

¹H and ¹³C NMR, supported by 2D correlation experiments, are perfectly suited to answer these questions by revealing through-bond scalar couplings and through-space correlations.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum provides the initial, information-rich overview. We predict the following signals:

  • Pyridine Ring Protons (H4 & H6): The pyridine ring protons are the most diagnostic. Due to the electron-withdrawing nature of the nitrogen atom and the nitro group, these protons will appear significantly downfield.[4] The proton at the C6 position, being ortho to the ring nitrogen, will be the most deshielded. The proton at C4 will be further upfield. Crucially, these two protons are meta to each other, which will result in a small but observable coupling constant (⁴J), typically around 2-3 Hz.[3] This meta-coupling is a key piece of evidence for the 2,3,5-substitution pattern.

  • Tert-Butyl Protons: The nine equivalent protons of the t-butyl group will appear as a sharp, intense singlet, integrating to 9H. Its chemical shift, typically around 1.0-1.5 ppm, is a hallmark of this group.[5]

  • Methyl Protons: The three protons of the methyl group at C5 will also produce a singlet, integrating to 3H, typically in the 2.0-2.5 ppm region.

  • Amine Proton (NH): A broad singlet corresponding to the N-H proton of the amino group is expected. Its chemical shift can be highly variable and concentration-dependent.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.

  • Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom bearing the nitro group (C3) will be significantly shielded due to the nitro group's strong resonance-withdrawing effect, while the carbon attached to the amino group (C2) will be highly deshielded. The chemical shifts of substituted pyridine carbons are well-documented and allow for confident assignment.[6]

  • Tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Methyl Carbon: A single signal for the C5-methyl group will be observed.

2D NMR: Unambiguous Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC provide definitive proof of the proposed structure.

  • COSY (Correlation Spectroscopy): Would show the small meta-coupling between the H4 and H6 protons, confirming their spatial relationship.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It will reveal long-range (2-3 bond) correlations that stitch the structure together:

    • Correlation from the C5-methyl protons to C5, C4, and C6.

    • Correlation from the t-butyl protons to the C2-amino carbon.

    • Correlations from H4 to C2, C3, C5, and C6.

    • Correlations from H6 to C2, C4, and C5.

This web of correlations leaves no doubt about the substitution pattern.

Table 1: Predicted NMR Data for 2-T-Butylamino-5-methyl-3-nitropyridine
¹H NMR δ (ppm, predicted)MultiplicityIntegrationHMBC Correlations (to C)
H6~8.4d (J ≈ 2.5 Hz)1HC2, C4, C5
H4~7.8d (J ≈ 2.5 Hz)1HC2, C3, C5, C6
NH5.0 - 6.0br s1HC2
C₅-CH₃~2.4s3HC4, C5, C6
C(CH₃)₃~1.4s9HC2, Quaternary C
¹³C NMR δ (ppm, predicted)
C2~158
C6~145
C3~142
C5~135
C4~125
C (CH₃)₃~55
C(C H₃)₃~30
C₅-C H₃~18
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs. Optimize acquisition and processing parameters to clearly resolve correlations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a molecular fingerprint and supports the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₀H₁₅N₃O₂, the expected exact mass of the protonated molecule [M+H]⁺ is 210.1237. A measured value within a few parts per million (ppm) of this provides high confidence in the formula.[7]

Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, the molecule is ionized and fragmented. The resulting pattern is highly reproducible and diagnostic of the structure. For 2-T-Butylamino-5-methyl-3-nitropyridine, we predict key fragmentation pathways:

  • Loss of a Methyl Radical: The most prominent fragmentation will likely be the loss of a methyl radical (•CH₃, 15 Da) from the t-butyl group to form a very stable tertiary carbocation. This will result in a strong peak at m/z 194.

  • Nitro Group Fragmentation: Nitroaromatic compounds exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[8][9] These fragments may arise from the molecular ion or subsequent fragments.

  • Pyridine Ring Fragmentation: Further fragmentation can involve losses of HCN (27 Da) from the pyridine ring structure.[10]

The presence of a strong M-15 peak is a powerful indicator of the t-butyl group's presence.

Table 2: Predicted HRMS and Key EI-MS Fragments
IonFormulaCalculated m/zPredicted Relative IntensityInterpretation
[M+H]⁺C₁₀H₁₆N₃O₂⁺210.1237High (ESI)Protonated molecular ion (HRMS)
[M]⁺•C₁₀H₁₅N₃O₂⁺•209.1164Moderate (EI)Molecular ion
[M-CH₃]⁺C₉H₁₂N₃O₂⁺194.0924High (EI)Loss of methyl from t-butyl
[M-NO]⁺•C₁₀H₁₅N₃O⁺•179.1206Low (EI)Loss of nitric oxide
[M-NO₂]⁺C₁₀H₁₅N₃⁺163.1260Moderate (EI)Loss of nitro group
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) for ESI-HRMS. For GC-MS (EI), a similar concentration in a volatile solvent like dichloromethane is appropriate.

  • HRMS (ESI-TOF/Orbitrap): Infuse the sample directly or via LC into an ESI source coupled to a high-resolution mass analyzer. Acquire data in positive ion mode.

  • GC-MS (EI): Inject the sample into a GC equipped with a suitable column. The separated compound will be introduced into the EI source of the mass spectrometer. Acquire a full scan spectrum.

X-ray Crystallography: The Unambiguous Solid-State Structure

While NMR and MS provide overwhelming evidence, single-crystal X-ray crystallography is the "gold standard" that provides an absolute, three-dimensional picture of the molecule in the solid state.[11]

The Power of Diffraction

This technique determines the precise spatial coordinates of every atom in the molecule, yielding definitive information on:

  • Connectivity: It directly confirms the bonding arrangement, leaving no ambiguity about the substituent positions.

  • Bond Lengths and Angles: Provides precise geometric parameters that can be compared to known values for similar structures.

  • Conformation and Stereochemistry: Reveals the preferred conformation of the t-butyl group and any subtle steric interactions.

  • Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, revealing hydrogen bonding or other non-covalent interactions.

The primary limitation is the requirement to grow a single, diffraction-quality crystal, which can be a challenging and time-consuming process.[12]

Table 3: Representative X-ray Crystallography Data (Expected Values)
ParameterExpected ValueSignificance
C-NO₂ Bond Length~1.45 ÅConfirms nitro group attachment
C-NH Bond Length~1.36 ÅConfirms amino group attachment
Pyridine Ring C-C Bonds1.38 - 1.40 ÅAromatic character
Pyridine Ring C-N Bonds1.33 - 1.35 ÅAromatic character
C-N-O Bond Angles~118°Geometry of the nitro group
Experimental Protocol: X-ray Crystallography Workflow
  • Crystallization: Attempt to grow single crystals by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern data.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to obtain the final crystal structure.

Integrated Workflow and Comparative Summary

No single technique provides the complete picture. The confident structural elucidation of 2-T-Butylamino-5-methyl-3-nitropyridine relies on an integrated approach where each method validates the others.

G cluster_0 Initial Analysis cluster_1 Detailed Confirmation cluster_2 Final Verification synthesis Synthesized Compound ms Mass Spectrometry (HRMS & EI-MS) synthesis->ms Confirm Formula & Key Groups nmr 1D NMR (¹H & ¹³C) synthesis->nmr Propose Connectivity nmr_2d 2D NMR (COSY, HMBC) ms->nmr_2d nmr->nmr_2d Confirm Assignments xray X-ray Crystallography nmr_2d->xray Grow Crystals for Absolute Proof final Unambiguous Structure Confirmed nmr_2d->final Definitive Solution Structure xray->final Definitive Solid-State Structure

Caption: Integrated workflow for structural elucidation.

Table 4: Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, molecular backbone, solution-state structureExtremely rich structural detail; non-destructiveCan be complex to interpret for very large molecules; less sensitive than MS
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity; confirms molecular formula with high accuracyProvides limited connectivity data; isomers can be difficult to distinguish
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state packingUnambiguous and definitive structural proofRequires a high-quality single crystal; structure may differ from solution state

Conclusion

The structural confirmation of 2-T-Butylamino-5-methyl-3-nitropyridine is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of the elemental formula. 1D and 2D NMR spectroscopy then serve as the primary tools to meticulously piece together the molecular puzzle, establishing the correct substitution pattern and atomic connectivity in solution. Finally, for absolute and irrefutable proof, X-ray crystallography offers the definitive solid-state structure. By following this integrated and self-validating workflow, researchers can ensure the highest degree of scientific integrity and build their subsequent work on a foundation of confirmed molecular truth.

References

  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Available at: [Link].

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link].

  • Jaoui, M., et al. (2006). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link].

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available at: [Link].

  • Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. Available at: [Link].

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link].

  • Crystal Growth & Design. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications. Available at: [Link].

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link].

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link].

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link].

  • Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2-Aminoguanidine-Derived Schiff Bases. ResearchGate. Available at: [Link].

  • Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link].

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Comparative

Efficacy Blueprint: A Comparative Analysis of Pyrido[3,2-d]pyrimidine Analogs as Dual PI3K/mTOR Inhibitors

This guide provides an in-depth comparative analysis of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapam...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The following sections will elucidate the rationale behind targeting the PI3K/mTOR pathway, present a structured comparison of analog efficacy based on published experimental data, detail the methodologies for key biological assays, and provide a mechanistic overview of the signaling cascade.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. While selective inhibitors of PI3K or mTOR have been developed, their clinical efficacy can be limited by a negative feedback loop where the inhibition of mTOR leads to the activation of PI3K/Akt signaling.[1] This has spurred the development of dual PI3K/mTOR inhibitors, which can simultaneously block the pathway at two critical nodes, potentially leading to a more profound and durable anti-cancer effect.

The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising chemical starting point for the design of such dual inhibitors. This guide focuses on a series of analogs based on this scaffold, where substitutions at the C-2, C-4, and C-7 positions have been systematically varied to explore the structure-activity relationship (SAR) and optimize for dual inhibitory potency.

Comparative Efficacy of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Analogs

The following table summarizes the in vitro enzymatic activity of a series of pyrido[3,2-d]pyrimidine derivatives against PI3Kα and mTOR. The core structure features a 3-hydroxyphenyl group at the C-2 position and a morpholine group at the C-4 position, with variability introduced at the C-7 position.

Compound IDC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity Index (SI) (mTOR/PI3Kα)
Reference 1 H1.81910.6
5 4-fluorophenyl33110.3
19 3-pyridyl88310.4
21 4-pyridyl1010010.0
32 4-(dimethylamino)phenyl3300100.0
Data sourced from a study on dual PI3K/mTOR inhibitors.[1]

Interpretation of SAR Data:

The reference compound, with no substitution at the C-7 position, demonstrates potent dual inhibition with a selectivity index of approximately 10. The introduction of various aryl and heteroaryl groups at the C-7 position generally leads to a decrease in mTOR inhibition while maintaining potent PI3Kα activity. For instance, the 4-fluorophenyl (Compound 5), 3-pyridyl (Compound 19), and 4-pyridyl (Compound 21) analogs exhibit IC50 values for PI3Kα in the low nanomolar range, with a corresponding 10-fold lower potency against mTOR.[1] Notably, the introduction of a 4-(dimethylamino)phenyl group (Compound 32) results in a quasi-selective PI3Kα inhibitor, with a 100-fold selectivity over mTOR.[1] This suggests that the C-7 position is a critical determinant of mTOR activity and overall selectivity.

Mechanistic Overview of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this signaling cascade and the rationale for dual inhibition.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC TSC1/2 Complex Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylation Proliferation Cell Growth & Proliferation p70S6K->Proliferation eIF4E_BP1->Proliferation Inhibition of inhibitor Pyrido_pyrimidine Pyrido[3,2-d]pyrimidine Analog (Dual Inhibitor) Pyrido_pyrimidine->PI3K Pyrido_pyrimidine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

General Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

The synthesis of the target compounds generally involves a multi-step process starting from a substituted pyridine precursor. The following is a representative workflow.

synthesis_workflow start 2-amino-3-nitropyridine derivative step1 Cyclization to form Pyrido[2,3-d]pyrimidine core start->step1 step2 Chlorination at C-4 step1->step2 step3 Nucleophilic substitution at C-4 with Morpholine step2->step3 step4 Suzuki or Stille coupling at C-7 step3->step4 end Final 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine step4->end

Caption: General synthetic workflow for pyrido[3,2-d]pyrimidines.

Detailed Protocol for Suzuki Coupling (Step 4):

  • To a solution of the 7-chloro-pyrido[3,2-d]pyrimidine intermediate (1 equivalent) in a suitable solvent such as 1,4-dioxane is added the corresponding boronic acid or ester (1.2 equivalents).

  • A palladium catalyst, such as Pd(PPh3)4 (0.1 equivalents), and a base, such as K2CO3 (2 equivalents), are added to the mixture.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired final compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR can be determined using a variety of commercially available in vitro kinase assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and Alexa Fluor® acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the kinase (PI3Kα or mTOR), and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate and comparable IC50 values.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and Alexa Fluor®-labeled substrate).

  • Incubate the plate at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Conclusion

The pyrido[3,2-d]pyrimidine scaffold serves as a versatile template for the development of potent dual PI3K/mTOR inhibitors. The structure-activity relationship data presented herein demonstrates that strategic modifications, particularly at the C-7 position, can be utilized to fine-tune the inhibitory profile, leading to either balanced dual inhibitors or more selective PI3Kα inhibitors. The experimental protocols provided offer a framework for the synthesis and evaluation of novel analogs, guiding further research in this important area of oncology drug discovery.

References

  • Sagar S.R., Singh D.P., Das R.D., Panchal N.B., Sudarsanam V., Nivsarkar M., Vasu K.K. Investigations on substituted (2-aminothiazol- ... Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Commun. 2020;30:498–499. doi: 10.1016/j.mencom.2020.07.031.
  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. NIH. (URL: [Link])

  • Correlation coefficient (R 2 ) between IC 50 values in three cell lines. ResearchGate. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. (URL: [Link])

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (URL: [Link])

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. (URL: [Link])

  • Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. Scope Journal. (URL: [Link])

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. (URL: [Link])

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. PubMed. (URL: [Link])

  • Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. NIH. (URL: [Link])

  • Heterocyclic Iminoquinones and Quinones from the National Cancer Institute (NCI, USA) COMPARE Analysis. MDPI. (URL: [Link])

  • Effective use of PI3K and MEK inhibitors to treat mutant Kras G12D and PIK3CA H1047R murine lung cancers. Scilit. (URL: [Link])

  • Discovery of novel class of alpha selective PI3K inhibitors. Morressier. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. (URL: [Link])

  • Evaluation of Anticancer and Anti-Mitotic Properties of Quinazoline and Quinazolino-Benzothiadiazine Derivatives. PubMed. (URL: [Link])

Sources

Validation

A Researcher's Guide to Experimental Reproducibility with 2-T-Butylamino-5-methyl-3-nitropyridine

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of synthesizing and utilizing 2-T-Butylamino-5-methyl-3-nitropyridine. Designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of synthesizing and utilizing 2-T-Butylamino-5-methyl-3-nitropyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles that govern success and failure in the laboratory. We will dissect a robust synthetic protocol, compare it to logical alternatives, and provide a framework for troubleshooting common issues, ensuring that your experimental outcomes are both reliable and scalable.

Introduction: The Challenge of Pyridine Functionalization

Pyridine derivatives are foundational scaffolds in pharmaceuticals and agrochemicals, owing to their unique chemical properties.[1][2] However, the synthesis of specifically substituted pyridines, such as 2-T-Butylamino-5-methyl-3-nitropyridine, can be notoriously difficult to reproduce. The electron-deficient nature of the pyridine ring makes it challenging to modify, often requiring carefully controlled conditions to achieve desired regioselectivity and yield.[1][2]

A recent survey highlighted that chemistry is a field where researchers frequently struggle to replicate their own or others' work, a phenomenon often attributed to vaguely described methods, impure reagents, or a failure to appreciate subtle but critical reaction variables.[3] This guide aims to address these challenges head-on, providing a clear and logical pathway to reproducible results for this specific, yet representative, substituted nitropyridine.

Section 1: The Synthetic Blueprint and Its Critical Junctions

The most logical and common approach to synthesizing 2-T-Butylamino-5-methyl-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, 2-chloro-5-methyl-3-nitropyridine, with tert-butylamine. While straightforward in theory, its success is contingent on several critical parameters that are often sources of irreproducibility.

The SNAr Pathway: A Mechanistic Overview

The reaction proceeds via the addition of the nucleophile (tert-butylamine) to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product. The nitro group at the 3-position is crucial as it powerfully withdraws electron density, activating the ring for nucleophilic attack at the 2-position.

Critical Parameter Analysis

Reproducibility in organic synthesis is not accidental; it is the result of rigorous control over key variables.[4] The following factors are paramount for this specific synthesis.

ParameterImportance & RationaleRecommended Control
Starting Material Purity The purity of 2-chloro-5-methyl-3-nitropyridine and tert-butylamine is the single most important factor. Impurities can compete in side reactions, poison catalysts (if used), or complicate purification, leading to inconsistent yields and purity.[3]Verify purity of starting materials via NMR, GC-MS, or HPLC before use. Obtain quality control certificates from suppliers.[3]
Solvent Choice & Purity The solvent must solubilize reactants and be inert under the reaction conditions. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for SNAr reactions. Traces of water can hydrolyze the starting material or affect the basicity of the amine.Use anhydrous, high-purity solvents. Ensure solvents are properly dried and stored.
Temperature Control SNAr reactions are often sensitive to temperature. Insufficient heat can lead to slow or incomplete reactions, while excessive heat can promote side reactions and decomposition, particularly with nitroaromatic compounds.Maintain a stable reaction temperature using a controlled heating mantle or oil bath with a thermocouple. Monitor the internal reaction temperature.
Reaction Atmosphere While not always strictly necessary for this specific reaction, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) prevents potential oxidation of reactants by atmospheric oxygen, especially at elevated temperatures.[4]Assemble the reaction under a positive pressure of an inert gas.
Mixing & Stirring Inconsistent mixing can create localized concentration gradients, leading to non-uniform reaction rates and the formation of side products.[5] This is especially critical in scaled-up reactions.Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous throughout the experiment.[5]

Section 2: A Validated Protocol for Reproducible Synthesis

The following protocol is designed to be a self-validating system, incorporating in-process checks and rigorous final characterization to ensure the identity and purity of the target compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation reagents Verify Reagent Purity (NMR, GC-MS) glassware Dry Glassware (Oven, >120°C) reagents->glassware setup Assemble Under N2 glassware->setup dissolve Dissolve 2-chloro-5-methyl- 3-nitropyridine in Anhydrous DMF setup->dissolve add_amine Add tert-Butylamine (Slowly, at RT) dissolve->add_amine heat Heat to 80-90°C add_amine->heat monitor Monitor by TLC/LC-MS (Until SM consumed) heat->monitor cool Cool to RT monitor->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Flash Chromatography concentrate->chromatography product Yellow Solid: 2-T-Butylamino-5-methyl- 3-nitropyridine chromatography->product characterize Characterize: 1H NMR, 13C NMR, HRMS, HPLC Purity product->characterize G start Low or No Yield Observed check_sm Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->check_sm sm_present Is Starting Material (SM) Present? check_sm->sm_present sm_yes Reaction Incomplete sm_present->sm_yes Yes sm_no SM Consumed sm_present->sm_no No incomplete_cause Potential Causes: - Insufficient Temperature - Insufficient Time - Impure/Wet Reagents sm_yes->incomplete_cause consumed_cause Potential Causes: - Product Decomposition - Incorrect Work-up - Unidentified Side Product sm_no->consumed_cause

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-T-Butylamino-5-methyl-3-nitropyridine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-T-Butylamino-5-methyl-3-nitropyridine. As a substituted nitropyridine, this compound requires careful handling as hazardous c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-T-Butylamino-5-methyl-3-nitropyridine. As a substituted nitropyridine, this compound requires careful handling as hazardous chemical waste. The protocols outlined herein are synthesized from established safety principles for related chemical structures and regulatory standards. This document is intended for professionals in research and drug development who handle such specialized reagents.

Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. The structure of 2-T-Butylamino-5-methyl-3-nitropyridine suggests several hazard classes common to nitroaromatic and pyridine-based compounds. These compounds are often toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3][4]

All waste materials containing 2-T-Butylamino-5-methyl-3-nitropyridine, including the pure compound, reaction mixtures, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and rinse solvent, must be classified as Hazardous Chemical Waste .[1] Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the sanitary sewer drain.[1][5]

Table 1: Anticipated Hazard Profile based on Structurally Related Compounds

Hazard TypeDescriptionRationale & Supporting Compounds
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4]Nitropyridines and aminopyridines are known to have toxic properties. (e.g., 3-Nitropyridine[3], 2-Amino-5-methylpyridine[4])
Skin & Eye Irritation Can cause skin irritation and serious eye irritation or damage.[2][6][7]This is a common characteristic of many functionalized aromatic nitrogen heterocycles. (e.g., 2-Amino-4-methyl-3-nitropyridine[6], 2-Methyl-5-nitropyridine[7])
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[3][4][7]Handling should occur in a controlled, ventilated environment. (e.g., 2-Methyl-5-nitropyridine[7])
Reactivity Potential for hazardous reactions with strong oxidizing agents, acids, or bases.[8]The nitro group can be reactive. Avoid mixing with incompatible waste streams.[2][9]

Safety and Handling Protocol

Proper personal protective equipment (PPE) and engineering controls are mandatory when handling 2-T-Butylamino-5-methyl-3-nitropyridine for disposal.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles are required.[1]Protects against splashes and potential dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[1]Standard laboratory gloves may not provide sufficient protection. Always consult the manufacturer's compatibility chart.[1]
Body Protection A fully buttoned laboratory coat must be worn.[1]Prevents incidental skin contact.
Respiratory Protection Not typically required if work is performed within a certified fume hood.All handling must be conducted in a chemical fume hood to prevent inhalation of vapors or dust.[1][2]
Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and containerizing waste, must be performed inside a certified chemical fume hood.[1][2]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][8]

Step-by-Step Disposal Procedure

The disposal of 2-T-Butylamino-5-methyl-3-nitropyridine waste must follow a systematic and compliant process from the point of generation to final pickup.

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Disposal A Waste Generation (Pure compound, solutions, contaminated labware) B Classify as Hazardous 'Nitrogenous Organic Waste' A->B C Select Compatible Container (Glass or HDPE) B->C D Transfer Waste (Do not exceed 90% capacity) C->D E Securely Seal Container D->E F Attach Hazardous Waste Label E->F G Complete All Fields: - Full Chemical Name - 'Hazardous Waste' - Date & PI Info F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange Pickup via Institutional EHS Department H->I J Final Disposal at Permitted Facility I->J

Caption: Disposal workflow for 2-T-Butylamino-5-methyl-3-nitropyridine.

  • Waste Segregation: At the point of generation, designate a specific waste container for 2-T-Butylamino-5-methyl-3-nitropyridine. This waste must be classified as hazardous.[1] Do not mix this waste with other streams, such as halogenated solvents or strong oxidizing agents, to prevent dangerous reactions.[2][9]

  • Waste Containerization:

    • Collect all solid and liquid waste containing the compound in a dedicated, compatible, and sealable container.[2]

    • Suitable container materials include glass or high-density polyethylene (HDPE).[2]

    • Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[2][10]

  • Labeling: Immediately upon adding waste, label the container clearly. The label must include:

    • The words “Hazardous Waste”.[1][2]

    • The full chemical name: "2-T-Butylamino-5-methyl-3-nitropyridine".[1][2]

    • The date the waste was first added.[2]

    • The name and location of the principal investigator or laboratory.[2]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA must be in a cool, dry, and well-ventilated area, away from heat or ignition sources and incompatible materials.[1][8] The container should be stored in secondary containment to mitigate potential leaks.

  • Arranging for Final Disposal:

    • Contact your institution’s EHS department or equivalent safety office to schedule a pickup for the hazardous waste.[1][2]

    • Do not attempt to treat or neutralize the chemical waste unless it is part of a specific, approved protocol and you are fully trained to do so.[1]

    • Final disposal will be conducted by a licensed hazardous waste facility, likely through high-temperature incineration, which is a common method for organic chemical waste.[5][9]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical.

  • Minor Spills (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[1]

    • Decontaminate the spill area according to your lab's standard operating procedures, typically with a suitable solvent followed by soap and water.[1]

  • Major Spills (outside of a fume hood) or if you are not trained to handle it:

    • Evacuate the immediate area.

    • Notify your colleagues and contact your institution's emergency response team or EHS department immediately.[1]

Regulatory Framework

The management and disposal of hazardous waste are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] These regulations establish a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[11] Each hazardous waste is assigned a specific EPA Hazardous Waste Number, which is used for tracking and reporting.[11] Your EHS department will handle this specific classification and ensure compliance with all relevant land disposal restrictions and treatment standards.[13]

References

  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Benchchem.
  • Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals. Benchchem.
  • 2-t-Butylamino-5-methyl-3-nitropyridine. CymitQuimica.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
  • 2-Hydroxy-5-nitropyridine Safety Data Sheet. Santa Cruz Biotechnology.
  • 2-Methyl-3-nitropyridine Safety Data Sheet.
  • 3-Nitropyridine Safety Data Sheet. Thermo Fisher Scientific.
  • 2-Amino-4-methyl-3-nitropyridine Safety Data Sheet. TCI Chemicals.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Hazardous Waste Listings. US EPA.
  • Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. US EPA.
  • Hazardous Waste. US EPA.
  • 2-Methyl-5-nitropyridine Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 2-T-Butylamino-5-methyl-3-nitropyridine

Safe Handling and Disposal Guide for 2-T-Butylamino-5-methyl-3-nitropyridine Core Hazard Assessment: An Evidence-Based Approach The presence of a nitro group on an aromatic pyridine ring is the primary driver of our safe...

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling and Disposal Guide for 2-T-Butylamino-5-methyl-3-nitropyridine

Core Hazard Assessment: An Evidence-Based Approach

The presence of a nitro group on an aromatic pyridine ring is the primary driver of our safety considerations. Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological and physical hazards.

Toxicological Profile: Many nitroaromatic compounds are known to be toxic and mutagenic, with some being suspected or established carcinogens.[5][6] Their toxicity is often mediated through mechanisms involving electron transfer and the generation of reactive oxygen species, leading to cellular damage.[6] The position of the nitro group and other functional groups can significantly influence the compound's mutagenic and carcinogenic potential.[5]

Physical Hazards: A critical and often underestimated hazard of nitroaromatic compounds is their potential for rapid, exothermic decomposition, which can lead to thermal runaway or an explosion.[7][8] This instability can be triggered by heating or the presence of contaminants.[7][8][9] While this compound is a mono-nitro derivative, which is generally less hazardous than poly-nitro compounds, the potential for thermal decomposition cannot be disregarded.[7]

The table below summarizes the potential hazards associated with 2-T-Butylamino-5-methyl-3-nitropyridine, inferred from related chemical classes.

Hazard CategoryPotential Hazard DescriptionRationale & Authoritative Context
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[10]Based on SDS for similar nitropyridine structures (e.g., 2-Amino-5-nitropyridine, 3-Nitropyridine).[10][11]
Skin & Eye Irritation May cause significant skin and eye irritation upon contact.[10][11]A common property of substituted aminopyridines and nitropyridines.[10][12]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[10]Stated hazard for 2-Amino-5-nitropyridine.[10]
Chronic Toxicity Potential for long-term health effects, including mutagenicity or carcinogenicity.[5]A known risk for the broader class of nitroaromatic compounds.[5][6]
Physical/Chemical Potential for exothermic decomposition upon heating.[8] Reacts violently with strong oxidizers.[9]The C-NO2 bond in nitroaromatics has high bond-association energy, leading to significant energy release upon decomposition.[7]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a primary barrier between the researcher and the chemical. Selections are based on a worst-case scenario involving a compound that is potentially toxic and irritating.

PPE CategoryRecommended EquipmentJustification and Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EU EN166 standards.[10][13] A face shield should be worn over goggles if there is a risk of splashing.Protects against accidental splashes of solutions or contact with airborne particulates.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber or nitrile).[14][15]Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[16]
Protective Clothing A flame-resistant lab coat, fully buttoned.[14] Long pants and closed-toe shoes are mandatory.Provides a barrier against incidental contact and small splashes.
Respiratory Protection Not required if all handling of the solid and its solutions occurs within a certified chemical fume hood.[3]If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[13][16]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring laboratory safety.

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal Phase Prep1 Review this Safety Guide & Relevant SDS of Analogs Prep2 Verify Fume Hood Certification & Emergency Equipment Availability Prep1->Prep2 Prep3 Don All Required PPE Prep2->Prep3 Handle1 Designate a Specific Work Area & Cover with Absorbent Liner Prep3->Handle1 Begin Experiment Handle2 Weigh Compound Directly into Tared Container Handle1->Handle2 Handle3 Handle with Non-Sparking Tools Handle2->Handle3 Handle4 Keep Container Tightly Sealed When Not in Use Handle3->Handle4 Post1 Decontaminate Workspace & Equipment Handle4->Post1 Conclude Experiment Post2 Segregate & Label All Waste (Solid, Liquid, PPE) Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: A logical workflow for the safe handling of 2-T-Butylamino-5-methyl-3-nitropyridine.

Detailed Protocol:
  • Preparation:

    • Thoroughly review this guide and the SDS for structurally similar compounds like 2-Amino-5-nitropyridine.[10]

    • Ensure a certified chemical fume hood is used for all manipulations.[15]

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[13][17]

    • Put on all required PPE as detailed in the table above.[10]

  • Handling (Inside a Chemical Fume Hood):

    • Designate a specific area within the fume hood for handling the compound.

    • Use the smallest quantity necessary for the experiment.[16]

    • To prevent static discharge, ground and bond containers when transferring material.[11][18]

    • Avoid creating dust when handling the solid material.[19][20]

    • Keep the container tightly sealed when not in use.[16]

    • Do not eat, drink, or smoke in the laboratory.[10][16]

  • Post-Handling:

    • Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.

    • Carefully remove PPE to avoid self-contamination. Contaminated gloves should be removed first.[2]

    • Wash hands thoroughly with soap and water after handling is complete.[16]

Emergency Procedures

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).[19] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[19][20]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Improper disposal of nitroaromatic compounds can pose significant environmental and safety risks. All waste streams must be treated as hazardous.

  • Waste Segregation: This is the most critical step.

    • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., absorbent pads, gloves, weigh boats), in a clearly labeled, sealed hazardous waste container.[16]

    • Liquid Waste: Do not mix waste containing this compound with other waste streams, especially acidic or organic solvent waste. Nitric acid, a strong oxidizer, is known to react violently with organic compounds, and similar reactivity should be assumed for this nitropyridine.[22] Collect aqueous solutions containing this compound in a dedicated, labeled hazardous waste container.[23]

    • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular trash after defacing the label.[2]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.[2][24] Never dispose of this chemical down the drain or in the regular trash.[2]

References

  • Ju, K.S. & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (144), 23-38. [Link]

  • Marnett, L. J. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • ICC Compliance Center. (2015). Unknown Toxicity on SDS and Labels. Retrieved from [Link]

  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet. [Link]

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 3-Nitropyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023). Pyridine Safety Data Sheet. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-T-Butylamino-5-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-T-Butylamino-5-methyl-3-nitropyridine
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